Ecopipam hydrobromide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWIDFICGEZKR-JUOYHRLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042596 | |
| Record name | SCH 39166 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227675-51-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Ecopipam Hydrobromide: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Ecopipam hydrobromide (formerly known as SCH-39166), a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization.
Ecopipam is under investigation for the treatment of a variety of neurological and psychiatric conditions, including Tourette syndrome.[1] Its unique mechanism, which differs significantly from traditional antipsychotics that primarily target D2 receptors, offers a novel therapeutic approach with a potentially distinct side-effect profile.[2][3][4][5][6]
Core Mechanism: Selective D1/D5 Receptor Antagonism
Ecopipam's primary mechanism of action is the selective blockade of dopamine D1 and D5 receptors.[1][7][8] This selectivity is a key feature, as it avoids the direct modulation of D2-like receptors (D2, D3, and D4), which are associated with many of the undesirable extrapyramidal side effects and metabolic changes seen with older antipsychotic medications.[1][5][9]
Receptor Binding Affinity
Quantitative data from in vitro radioligand binding assays demonstrate Ecopipam's high affinity for D1 and D5 receptors and significantly lower affinity for other dopamine receptor subtypes and serotonin (B10506) receptors.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Dopamine D1 | [3H]SCH23390 | 3.6 | Rat | [10] |
| Dopamine D1 | 1.2 | Human | [7][11][12][13] | |
| Dopamine D5 | 2.0 | Human | [7][12][13] | |
| Dopamine D2 | [3H]spiperone | > 1000 | Rat | [10] |
| Dopamine D2 | 980 | Human | [12][13] | |
| Dopamine D4 | 5520 | Human | [12][13] | |
| Serotonin 5-HT2 | [3H]ketanserin | > 300 | Rat | [10] |
| α2a Adrenergic | 730 | Human | [12][13] |
Functional Antagonism
Ecopipam not only binds to D1 receptors but also functionally antagonizes their activity. D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Ecopipam has been shown to block this dopamine-stimulated adenylyl cyclase activity.
| Assay | Parameter | Value (nM) | Reference |
| Dopamine-stimulated adenylate cyclase | Ki | 9.1 | [10] |
Signaling Pathways
The signaling pathway of the D1 receptor and the antagonistic action of Ecopipam can be visualized as follows:
Experimental Protocols
The characterization of Ecopipam's mechanism of action relies on established experimental methodologies, primarily radioligand binding assays and functional assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Ecopipam for various receptor subtypes.
General Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared.
-
Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (Ecopipam).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activity
Objective: To determine the functional antagonism of Ecopipam on D1 receptor-mediated signaling.
General Methodology:
-
Cell Culture: Cells expressing D1 receptors are cultured.
-
Stimulation: The cells are treated with a known D1 agonist (e.g., dopamine) in the presence of varying concentrations of Ecopipam.
-
cAMP Measurement: The intracellular levels of cAMP are measured, typically using an immunoassay (e.g., ELISA) or a reporter gene assay.
-
Data Analysis: The ability of Ecopipam to inhibit the dopamine-induced increase in cAMP is quantified to determine its potency as an antagonist (Ki).
Logical Relationship of Selective Antagonism
The selective antagonism of Ecopipam for D1/D5 receptors over D2 receptors is a defining characteristic that differentiates it from many other dopamine-modulating drugs. This relationship can be summarized as follows:
Conclusion
This compound is a selective D1/D5 receptor antagonist with high affinity and functional blockade of these receptors. Its mechanism of action is distinct from D2 receptor antagonists, which form the basis of many current antipsychotic therapies. The data presented in this guide, derived from in vitro binding and functional assays, provide a robust characterization of its pharmacological profile. This selective antagonism is hypothesized to be responsible for its therapeutic effects in conditions like Tourette syndrome, while potentially offering a more favorable side-effect profile. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel mechanism of action.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. tourette.org [tourette.org]
- 7. Ecopipam|Selective D1/D5 Antagonist|For Research [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Ecopipam Hydrobromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam hydrobromide (formerly known as SCH 39166) is a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist. Discovered and initially developed by Schering-Plough (now Merck), it has been investigated for a range of central nervous system disorders. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ecopipam, with a focus on the technical details relevant to researchers and drug development professionals.
Discovery and Development
Ecopipam was discovered in the CNS preclinical labs at Schering-Plough Corporation.[1] It was identified as a selective D1 antagonist with potential therapeutic applications in conditions where dopamine D1 receptor overactivity is implicated.[1][2] Initially investigated for schizophrenia, its development was later redirected towards other indications.[1] As of April 2024, Ecopipam is in Phase 3 clinical trials for Tourette syndrome and in earlier phase trials for other conditions like speech disorders and restless legs syndrome.[1] Emalex Biosciences is currently leading the development of Ecopipam for these indications.[3][4]
Pharmacological Profile
Ecopipam is a selective antagonist of the D1-like family of dopamine receptors, which includes the D1 and D5 subtypes.[1][3] Its selectivity for D1/D5 receptors over D2-like receptors and other neurotransmitter receptors is a key feature of its pharmacological profile, distinguishing it from typical antipsychotic medications that primarily target D2 receptors.[1][3][5] This selectivity is thought to contribute to its different side-effect profile, notably the lack of typical extrapyramidal symptoms like tardive dyskinesia that are associated with D2 receptor antagonists.[1]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of Ecopipam for various neurotransmitter receptors.
| Receptor | Ki (nM) |
| Dopamine D1 | 1.2[6] |
| Dopamine D5 | 2.0[6] |
| Dopamine D2 | 980 |
| Dopamine D4 | 5520 |
| Serotonin (5-HT) | 80 |
| Alpha-2A Adrenergic (α2a) | 731 |
Ecopipam is orally active and crosses the blood-brain barrier, achieving substantial occupancy of brain dopamine receptors.[1] It has an elimination half-life of approximately 10 hours.[1]
Synthesis of this compound
The chemical name for Ecopipam is (-)-trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naphtho[2,1-b]azepine.[7] Several synthetic routes for Ecopipam (SCH 39166) have been developed.[8] A key approach for its commercial preparation starts from trans-(+)-(1R,2R)-2-hydroxy-1-(methylamino)-1,2,3,4-tetrahydronaphthalene.[8] Another described synthesis involves a catalytic enantioselective aziridination followed by a highly diastereoselective Friedel–Crafts cyclization.[9]
Illustrative Synthetic Scheme
While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the following diagram illustrates a plausible synthetic pathway based on published information.
Caption: Illustrative workflow for the synthesis of Ecopipam.
Experimental Methodology Overview
Based on available literature, a general overview of a synthetic approach is as follows:
-
Starting Material: The synthesis can commence from a chiral aminotetralin derivative, such as trans-(+)-(1R,2R)-2-hydroxy-1-(methylamino)-1,2,3,4-tetrahydronaphthalene.[8]
-
Aziridinium Salt Formation: The amino alcohol is converted into a reactive aziridinium salt intermediate.[8]
-
Ring Opening and Coupling: The aziridinium ring is opened by a nucleophilic attack, for instance, from a Grignard reagent derived from a substituted chlorobenzene, to introduce the chloro-substituted aromatic ring.[10]
-
Cyclization: An intramolecular cyclization reaction, such as a Friedel-Crafts reaction, is then employed to form the benzazepine ring system.[11][12]
-
Final Steps and Purification: The synthesis is completed by any necessary deprotection or modification steps, followed by purification to yield the final Ecopipam base, which can then be converted to the hydrobromide salt.
Mechanism of Action and Signaling Pathways
Ecopipam exerts its effects by antagonizing D1-like dopamine receptors (D1 and D5). These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf G-protein.[13][14]
Canonical D1 Receptor Signaling Pathway
The canonical signaling pathway initiated by D1 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[14][15] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.[16] By blocking this pathway, Ecopipam reduces the downstream effects of dopamine at D1 receptors.
Caption: D1 receptor signaling and the antagonistic action of Ecopipam.
Non-Canonical D1 Receptor Signaling
In addition to the canonical adenylyl cyclase pathway, D1-like receptors have also been shown to couple to other signaling cascades, such as the phospholipase C (PLC) pathway.[15] Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). The antagonism of Ecopipam would also be expected to inhibit these non-canonical signaling pathways.
Caption: Non-canonical D1 receptor signaling via Phospholipase C.
Clinical Significance and Future Directions
Ecopipam's selective D1/D5 receptor antagonism represents a novel approach to treating certain neurological and psychiatric disorders.[3][5] Its development for Tourette syndrome is particularly noteworthy, as it offers a different mechanism of action compared to currently approved therapies that primarily target D2 receptors.[3][17] The clinical trial data to date suggest that Ecopipam is generally well-tolerated, with a side effect profile that differs from D2 antagonists.[3][17][18] Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential and safety profile of Ecopipam.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. tourette.org [tourette.org]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. What is Ecopipam used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [3H]SCH 39166, a new D1-selective radioligand: in vitro and in vivo binding analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selection of a commercial route for the D1 antagonist Sch-39166 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Ecopipam, Sch-39166-药物合成数据库 [drugfuture.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emalexbiosciences.com [emalexbiosciences.com]
- 18. biospace.com [biospace.com]
Ecopipam Hydrobromide: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecopipam (B1671091) hydrobromide (SCH 39166) is a first-in-class selective dopamine (B1211576) D1/D5 receptor antagonist that has been investigated for its therapeutic potential in a range of neuropsychiatric disorders. This document provides a comprehensive overview of the preclinical pharmacology of ecopipam, summarizing key in vitro and in vivo data. Ecopipam demonstrates high affinity and selectivity for the dopamine D1 and D5 receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors. Preclinical studies in various animal models have demonstrated its functional antagonism of D1 receptor-mediated behaviors and its potential efficacy in models of Tourette syndrome, Lesch-Nyhan disease, and obesity. This technical guide consolidates quantitative data into structured tables, details experimental protocols for key studies, and provides visualizations of relevant pathways and workflows to serve as a valuable resource for the scientific community.
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, exerts its effects through two main families of G protein-coupled receptors: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. While many existing antipsychotic and neurological treatments target the D2 receptor, there is growing interest in the therapeutic potential of selectively targeting the D1/D5 pathway.[1] Ecopipam (SCH 39166) emerged as a pioneering selective D1/D5 receptor antagonist, offering a novel mechanism of action with the potential for a distinct efficacy and side-effect profile compared to D2 antagonists.[2][3] This whitepaper delves into the foundational preclinical pharmacology of ecopipam hydrobromide.
In Vitro Pharmacology
Receptor Binding Affinity
Ecopipam exhibits high affinity for human dopamine D1 and D5 receptors, with substantially lower affinity for D2, D3, and D4 receptors, as well as for serotonin (B10506) (5-HT) and alpha-2a adrenergic receptors.[3] This selectivity has been consistently demonstrated across various in vitro binding assays.
Table 1: Ecopipam Receptor Binding Affinities (Ki)
| Receptor/Transporter | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D1 | [3H]SCH23390 | Mouse LTK cells | 1.2 | [3] |
| Dopamine D5 | Cloned human receptors | 2.0 | [3] | |
| Dopamine D2 | [3H]spiperone | >1000 | [4] | |
| Dopamine D4 | Cloned human receptors | 5520 | [3] | |
| Serotonin (5-HT) | [3H]ketanserin | >300 | [4] | |
| Serotonin 1C (5-HT1C) | [3H]-mesulergine | Porcine choroid plexus | 1327 | [5] |
| Alpha-2a Adrenergic | Cloned human receptors | 730 | [3] |
-
Objective: To determine the binding affinity of ecopipam for various neurotransmitter receptors.
-
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific receptor of interest (e.g., mouse LTK cells for D1 receptors) or from specific brain regions (e.g., rat striatum).[6]
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]SCH23390 for D1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of ecopipam.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Antagonist Activity
Ecopipam acts as a functional antagonist at the D1 receptor, inhibiting the downstream signaling cascade initiated by dopamine.
Table 2: Ecopipam In Vitro Functional Activity
| Assay | Agonist | Tissue/Cell Line | Ecopipam Potency (Ki) | Reference |
| Dopamine-Stimulated Adenylate Cyclase | Dopamine | 9.1 nM | [4] |
-
Objective: To assess the functional antagonist activity of ecopipam at the D1 receptor.
-
General Procedure:
-
Cell Culture: Cells expressing the D1 receptor are cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of ecopipam before being stimulated with a fixed concentration of dopamine.
-
cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP), the second messenger produced by adenylate cyclase, is measured using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of ecopipam that inhibits 50% of the dopamine-stimulated cAMP production (IC50) is determined, and the Ki value is calculated.
-
In Vivo Pharmacology
Conditioned Avoidance Responding
The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the antipsychotic activity of a compound. Ecopipam has been shown to inhibit CAR in both rats and squirrel monkeys.[4]
Table 3: Ecopipam Activity in Conditioned Avoidance Responding
| Species | Route of Administration | Minimal Effective Dose (MED) | Duration of Action | Reference |
| Rat | Oral (p.o.) | 10 mg/kg | > 6 hours | [4] |
| Squirrel Monkey | Oral (p.o.) | 1.78 mg/kg | > 6 hours | [4] |
-
Objective: To evaluate the potential antipsychotic-like activity of ecopipam.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.[7][8][9]
-
Procedure:
-
Training: An animal (e.g., a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a set duration, followed by an unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after it has started (escape response).[10]
-
Testing: After training, the animal is administered ecopipam or a vehicle. The number of avoidance responses during a session is recorded.
-
Data Analysis: The dose of ecopipam that significantly reduces the number of avoidance responses is determined.
-
Apomorphine-Induced Stereotypy
Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors in rodents, which are thought to be mediated by dopamine receptor stimulation. Ecopipam has been shown to antagonize these behaviors.[4]
Table 4: Ecopipam in Apomorphine-Induced Stereotypy in Rats
| Route of Administration | Minimal Effective Dose (MED) | Reference |
| Oral (p.o.) | 10 mg/kg | [4] |
-
Objective: To assess the in vivo dopamine receptor blocking activity of ecopipam.
-
Procedure:
-
Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment.[11][12]
-
Treatment: Animals are pre-treated with ecopipam or vehicle, followed by the administration of apomorphine.[13]
-
Observation: The animals are observed for a set period, and stereotyped behaviors (e.g., sniffing, licking, gnawing, cage climbing) are scored using a rating scale.[14][15][16]
-
Data Analysis: The dose of ecopipam that significantly reduces the stereotypy score is determined.
-
Effect on Striatal Acetylcholine (B1216132) Release
In the striatum, dopamine D2 receptors tonically inhibit the release of acetylcholine (ACh). D1 receptor antagonists like ecopipam have been shown to have minimal direct effects on ACh release, further highlighting their selectivity.
-
Objective: To measure the effect of ecopipam on extracellular acetylcholine levels in the rat striatum.
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.[5][17][18][19][20][21][22]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF), often containing an acetylcholinesterase inhibitor like physostigmine (B191203) to prevent ACh degradation.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of ecopipam.
-
Analysis: The concentration of ACh in the dialysate is quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in ACh levels from baseline following ecopipam administration are calculated.
-
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for predicting its pharmacokinetic profile in humans.
Table 5: Pharmacokinetic Parameters of Ecopipam in Preclinical Species
| Species | Dose & Route | Tmax | Cmax | AUC | t1/2 (elimination) | Oral Bioavailability (F) | Reference |
| Rat | 0.25 mg/kg, SC | ~1.5 - 2.5 h | [23] | ||||
| Rat | 2.5 mg/kg, SC | ~1.5 - 2.5 h | [23] | ||||
| Dog | [24][25][26][27][28] | ||||||
| Monkey | [24][25][26][28] | ||||||
| Note: Comprehensive pharmacokinetic data for dog and monkey are not publicly available. |
Preclinical Safety and Toxicology
Juvenile toxicity studies are conducted to assess the potential adverse effects of a drug on developing organisms.[6][24][29][30][31]
-
Objective: To evaluate the safety of ecopipam in young, developing animals.
-
General Design:
-
Dosing Period: Juvenile rats are administered ecopipam or vehicle daily from a specific postnatal day (e.g., day 21) for a defined period.
-
Endpoints: A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, developmental landmarks (e.g., sexual maturation), neurobehavioral assessments (e.g., motor activity, learning and memory), and, at termination, organ weights and histopathology.
-
Recovery Period: A subset of animals may be kept for a drug-free recovery period to assess the reversibility of any findings.
-
Preclinical Models of Disease
Tourette Syndrome
Animal models of Tourette syndrome often involve inducing tic-like behaviors or sensorimotor gating deficits.[2] The "dopamine D1 receptor super-sensitivity" hypothesis is a key concept in the rationale for using ecopipam in this disorder.[2][13]
Lesch-Nyhan Disease
Animal models for Lesch-Nyhan disease often aim to replicate the self-injurious behavior (SIB) characteristic of the human condition. One such model involves the neonatal administration of the neurotoxin 6-hydroxydopamine (6-OHDA) to deplete dopamine, which leads to SIB when the animals are later challenged with L-DOPA.[4][23][32][33][34] D1 receptor antagonists have been shown to block this SIB.[32]
Obesity
Diet-induced obesity (DIO) models in rodents are commonly used to study the effects of anti-obesity drugs.[10][35][36][37] In these models, animals are fed a high-fat diet to induce weight gain and metabolic changes. The effect of ecopipam on food intake and body weight can then be assessed.[1]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective dopamine D1/D5 receptor antagonist. In vitro studies confirm its high affinity for these receptors and its functional antagonism of dopamine-stimulated signaling. In vivo studies demonstrate its ability to modulate dopamine-mediated behaviors in a manner consistent with D1 receptor blockade. The preclinical efficacy observed in models of Tourette syndrome and Lesch-Nyhan disease provided a strong rationale for its clinical development in these indications. While development for obesity was halted due to adverse effects in clinical trials, the preclinical findings in this area further underscore the role of the D1 receptor in reward and feeding behavior. This comprehensive preclinical package highlights the unique pharmacological profile of ecopipam and provides a solid foundation for its continued investigation in relevant neuropsychiatric disorders.
References
- 1. Randomized controlled trials of the D1/D5 antagonist ecopipam for weight loss in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The Use of Perinatal 6-Hydroxydopamine to Produce a Rodent Model of Lesch-Nyhan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Juvenile animal toxicity study designs to support pediatric drug development [publica.fraunhofer.de]
- 7. med-associates.com [med-associates.com]
- 8. scispace.com [scispace.com]
- 9. Active Avoidance Set-Up (Shuttle-Box) for rats and mice | Animalab [animalab.eu]
- 10. The effect of opioid antagonism on food intake behavior and body weight in a biobehavioral model of obese binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tau.ac.il [tau.ac.il]
- 12. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Stereotypy Rating Inventory for frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apomorphine-induced stereotypy: function of age and rearing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emalexbiosciences.com [emalexbiosciences.com]
- 22. emalexbiosciences.com [emalexbiosciences.com]
- 23. Neonatal-6-hydroxydopamine treatment: model of susceptibility for self-mutilation in the Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of minipig, dog, monkey and human drug metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of oral absorption and bioavailablity of drugs between monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. insights.envigo.com [insights.envigo.com]
- 31. fda.gov [fda.gov]
- 32. A dopamine deficiency model of Lesch-Nyhan disease--the neonatal-6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms | MDPI [mdpi.com]
- 34. The 6-OHDA Parkinson’s Disease Mouse Model Shows Deficits in Sensory Behavior | bioRxiv [biorxiv.org]
- 35. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Western diet-induced obesity interferes with the HPA axis-blunting effects of palatable food in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Data on Ecopipam Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the early preclinical data for Ecopipam hydrobromide (formerly known as SCH 39166). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Profile
Ecopipam is a selective antagonist of the D1/D5 dopamine (B1211576) receptors.[1][2] Its development marked a significant step in exploring the therapeutic potential of targeting the D1 receptor family, distinct from the more common D2 receptor antagonists.[1] Early preclinical studies were crucial in elucidating its pharmacological profile.
In Vitro Pharmacodynamics
The in vitro studies established the potency and selectivity of Ecopipam for the dopamine D1 receptor.
| Parameter | Value | Receptor/Assay | Species | Reference |
| Ki | 3.6 nM | [3H]SCH23390 Binding (D1) | - | [1] |
| Ki | 1.2 nM | Dopamine D1 Receptor | - | [3] |
| Ki | 2.0 nM | Dopamine D5 Receptor | - | [3] |
| Ki | > 1 µM | [3H]spiperone Binding (D2) | - | [1] |
| Ki | 0.98 µM | Dopamine D2 Receptor | - | [3] |
| Ki | > 300 nM | [3H]-ketanserin Binding (5-HT2) | - | [1] |
| Ki | 1327 nM | 5-HT1C Receptor | Porcine | [4] |
| Ki | 9.1 nM | Dopamine-Stimulated Adenylate Cyclase | - | [1] |
| KD | 0.79 nM | [3H]SCH 39166 Binding (D1) | Rat | [5] |
In Vivo Efficacy
Preclinical in vivo studies in various animal models demonstrated the functional antagonism of D1 receptors by Ecopipam.
| Animal Model | Test | Route of Administration | Effective Dose | Reference |
| Rat | Conditioned Avoidance Responding | Oral | 10 mg/kg (MED) | [1] |
| Squirrel Monkey | Conditioned Avoidance Responding | Oral | 1.78 mg/kg (MED) | [1] |
| Rat | Apomorphine-Induced Stereotypy | Oral | 10 mg/kg (MED) | [1] |
| Rat | In vivo [125I]SCH 38840 Binding Inhibition | Subcutaneous | 0.016 mg/kg (ED50) | [6] |
| Squirrel Monkey | Cocaine Antagonism | Intravenous | 0.03 - 0.1 mg/kg | [7] |
Preclinical Pharmacokinetics
Limited pharmacokinetic data from early preclinical studies in rats are available.
| Species | Dosage and Route | Parameter | Value | Reference |
| Rat | 0.25 and 2.5 mg/kg, SC | Elimination Half-life (Plasma and Brain) | 1.5 - 2.5 hours | [8] |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of Ecopipam for various neurotransmitter receptors.
Methodology:
-
Radioligand Displacement: Competitive binding assays were performed using membranes prepared from tissues or cells expressing the target receptors.
-
D1 Receptor Binding: The binding of the D1-selective radioligand [3H]SCH23390 was measured in the presence of varying concentrations of Ecopipam.[1]
-
D2 and 5-HT2 Receptor Binding: Similar displacement assays were conducted using [3H]spiperone for D2 receptors and [3H]-ketanserin for 5-HT2 receptors.[1]
-
Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Dopamine-Stimulated Adenylate Cyclase Assay
Objective: To assess the functional antagonist activity of Ecopipam at the D1 receptor.
Methodology:
-
Cell Culture: Experiments were performed using cells endogenously or recombinantly expressing the D1 dopamine receptor.
-
Assay Procedure: Cells were incubated with dopamine to stimulate adenylate cyclase activity, leading to the production of cyclic AMP (cAMP). The ability of Ecopipam to inhibit this dopamine-stimulated cAMP production was measured at various concentrations.[1]
-
Data Analysis: The concentration of Ecopipam that caused a 50% inhibition of the maximal dopamine response was determined to calculate the Ki value.[1]
Conditioned Avoidance Responding (CAR)
Objective: To evaluate the potential antipsychotic-like activity of Ecopipam.
Methodology:
-
Subjects: Rats and squirrel monkeys were trained in a shuttle box apparatus.[1]
-
Training: The animals were trained to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or a tone).
-
Drug Administration: Ecopipam was administered orally at various doses prior to the testing session.[1]
-
Endpoint: The minimal effective dose (MED) required to inhibit the conditioned avoidance response was determined.[1]
Apomorphine-Induced Stereotypy in Rats
Objective: To assess the in vivo D1 receptor antagonist activity.
Methodology:
-
Subjects: Male rats were used in this study.
-
Procedure: Animals were pre-treated with Ecopipam orally. Subsequently, the dopamine agonist apomorphine (B128758) was administered to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).[1]
-
Scoring: The intensity of the stereotypic behaviors was scored by a trained observer who was blind to the treatment conditions.
-
Endpoint: The minimal effective dose (MED) of Ecopipam that significantly antagonized the apomorphine-induced stereotypy was determined.[1]
Visualizations
Signaling Pathway of Ecopipam's Mechanism of Action
Caption: Ecopipam blocks dopamine from activating the D1 receptor, inhibiting downstream signaling.
Experimental Workflow for In Vitro Receptor Binding Assay
References
- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecopipam - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]SCH 39166, a new D1-selective radioligand: in vitro and in vivo binding analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of behavioral effects of cocaine by selective dopamine receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Ecopipam Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam hydrobromide (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). This technical guide provides a comprehensive overview of the pharmacological profile of Ecopipam, detailing its mechanism of action, binding affinity, pharmacokinetics, and clinical trial data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric and movement disorders. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Ecopipam is a synthetic benzonaphthazepine derivative that has been investigated for the treatment of a variety of central nervous system (CNS) disorders, including Tourette syndrome, Lesch-Nyhan syndrome, and stuttering.[1] Unlike typical antipsychotics that primarily target the D2 dopamine receptor, Ecopipam's unique pharmacological profile as a selective D1/D5 receptor antagonist offers a novel therapeutic approach with a potentially improved side-effect profile, notably a lower risk of extrapyramidal symptoms and metabolic disturbances.[1][2]
Mechanism of Action
Ecopipam functions as a potent and selective antagonist at the dopamine D1 and D5 receptors.[3] The D1-like family of dopamine receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that couple to Gαs/olf. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). By blocking these receptors, Ecopipam inhibits this signaling cascade.
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is inhibited by Ecopipam.
References
Ecopipam hydrobromide for Tourette syndrome research
An In-depth Technical Guide to Ecopipam (B1671091) Hydrobromide for Tourette Syndrome Research
Introduction
Tourette Syndrome (TS) is a complex neurodevelopmental disorder that begins in childhood, characterized by involuntary motor and vocal tics.[1] The need for novel therapeutic options is significant, as existing treatments, primarily dopamine (B1211576) D2 receptor antagonists, are often associated with limiting side effects such as weight gain, metabolic syndrome, and movement disorders.[2][3] Ecopipam (EBS-101) is an investigational, first-in-class, selective dopamine D1 receptor antagonist being developed as a potential treatment for TS.[2][4][5] Its unique mechanism of action offers the potential for effective tic reduction with a more favorable safety profile.[3][6] The U.S. Food and Drug Administration (FDA) has granted ecopipam both Orphan Drug and Fast Track designations for the treatment of pediatric patients with Tourette syndrome.[2][5]
Mechanism of Action
Ecopipam functions as a selective antagonist of the dopamine D1 and D5 receptors.[7][8] Dopamine, a key neurotransmitter in the central nervous system, has two main receptor families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1][5] It is hypothesized that a supersensitivity of the D1 receptor may underlie the repetitive and compulsive behaviors associated with Tourette syndrome.[1][2][5]
Unlike currently approved therapies for TS that target D2 receptors, ecopipam specifically blocks the action of dopamine at the D1 receptor.[1][5][6] This selectivity is thought to contribute to its efficacy in reducing tics while avoiding many of the adverse effects linked to D2 receptor antagonism, such as tardive dyskinesia and metabolic changes.[3][7]
Figure 1: Simplified signaling pathway of Ecopipam's mechanism of action.
Pharmacokinetic Profile
Ecopipam is an orally active compound that effectively crosses the blood-brain barrier to engage with its target receptors.[7]
| Parameter | Description | Reference |
| Mechanism of Action | Selective Dopamine D1 and D5 receptor antagonist | [7][8][9] |
| Administration | Oral tablets | [7][10] |
| Elimination Half-life | Approximately 10 hours | [7] |
| Receptor Binding Affinity (Ki) | D1: 1.2 nM, D5: 2.0 nM | [11] |
Table 1: Pharmacokinetic Properties of Ecopipam
Clinical Efficacy
Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tic severity in both pediatric and adult populations with Tourette syndrome.
Phase 3 Clinical Trial Results
A recent Phase 3 randomized withdrawal study provided significant evidence of ecopipam's ability to maintain efficacy.[12][13] Patients who showed a clinical improvement during a 12-week open-label phase were randomized to either continue ecopipam or switch to a placebo for a 12-week double-blind period.[12][14] The primary endpoint was the time to relapse, defined as a significant worsening of tics.[12][13]
Results showed that continued treatment with ecopipam significantly reduced the risk of relapse by 50% compared to placebo in both pediatric and the overall study populations.[2][12]
| Efficacy Endpoint | Population | Hazard Ratio (HR) | p-value | Relapse Rate (Ecopipam) | Relapse Rate (Placebo) | Reference |
| Time to Relapse | Pediatric (6 to <18 years) | 0.5 | 0.008 | 41.9% | 68.1% | [12][14] |
| Time to Relapse | Overall (Pediatric & Adult) | 0.5 | 0.005 | 41.2% | 67.9% | [2][14] |
Table 2: Efficacy of Ecopipam in the Phase 3 Randomized Withdrawal Trial
Phase 2b and Meta-analysis Data
Earlier Phase 2b trials also showed that ecopipam significantly improved scores on the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) compared to placebo.[3][15] A meta-analysis of completed trials confirmed that the mean change in YGTSS-TTS was statistically superior in the ecopipam group versus the placebo group.[16]
Safety and Tolerability
Across multiple studies, ecopipam has been shown to be generally well-tolerated.[3] The reported adverse events (AEs) have been predominantly mild to moderate in severity.[12] Importantly, unlike many D2 receptor antagonists, ecopipam has not been associated with significant weight gain, metabolic abnormalities, or drug-induced movement disorders.[2][3][4]
| Study | Most Common Adverse Events (%) | Reference |
| Phase 3 (24-week period) | Somnolence (11.1%), Anxiety (9.7%), Headache (9.7%), Insomnia (8.8%), Worsening of tics (7.9%), Fatigue (6.5%) | [2][12] |
| Phase 3 (Topline Data) | Somnolence (10.2%), Insomnia (7.4%), Anxiety (6.0%), Fatigue (5.6%), Headache (5.1%) | [14] |
| Phase 2b Open-Label Extension (12 months) | Nasopharyngitis (14.0%), Anxiety (9.1%) | [4][12] |
Table 3: Common Adverse Events Reported in Ecopipam Clinical Trials
Experimental Protocols: Phase 3 Randomized Withdrawal Study (NCT05615220)
The pivotal Phase 3 study was designed to evaluate the maintenance of efficacy and long-term safety of ecopipam.[13]
Study Design
The trial employed a sequential design with an initial open-label phase followed by a double-blind, placebo-controlled, randomized withdrawal period.[10][13]
-
Screening Period (28 days): Patients were assessed for eligibility.[13]
-
Open-Label (OL) Stabilization Period (12 weeks): All eligible subjects received ecopipam. This period included a 4-week titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.[13]
-
Randomized Withdrawal (R/WD) Period (12 weeks): Patients who responded to treatment (defined as ≥25% improvement on the YGTSS-TTS) were randomized 1:1 to either continue receiving their stable dose of ecopipam or switch to a placebo.[12]
-
Primary Outcome: The primary efficacy measure was the time from randomization to relapse during the double-blind R/WD period. Relapse was defined as a loss of ≥50% of the YGTSS-TTS improvement achieved during the open-label phase.[13]
Participant Criteria
The study enrolled children, adolescents, and adults (ages 6 and older) diagnosed with Tourette Syndrome.[1][12]
Figure 2: Experimental workflow for the Phase 3 randomized withdrawal study.
Conclusion
Ecopipam hydrobromide represents a promising advancement in the pharmacotherapy of Tourette Syndrome. Its novel mechanism as a selective D1/D5 receptor antagonist has demonstrated significant efficacy in reducing tic severity and maintaining treatment effect over time.[12][16] The consistent safety profile across clinical trials, particularly the lack of metabolic side effects and drug-induced movement disorders commonly associated with D2 antagonists, positions ecopipam as a potentially valuable and safer alternative for patients with TS.[2][3] The robust data from the Phase 3 program provides a strong foundation for its potential approval and integration into clinical practice.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. New Drug for Tourette Syndrome Effective for Kids and Adults [medscape.com]
- 3. Safety and Effect of 12‐Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Ecopipam - Wikipedia [en.wikipedia.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. neurologylive.com [neurologylive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. emalexbiosciences.com [emalexbiosciences.com]
- 15. Investigational drug ecopipam may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]
- 16. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Ecopipam Hydrobromide in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (B1671091) hydrobromide (SCH-39166) is a first-in-class, selective antagonist of the dopamine (B1211576) D1 and D5 receptors currently under investigation for the treatment of various central nervous system (CNS) disorders. Unlike existing antipsychotic medications that primarily target D2 receptors, ecopipam's unique mechanism of action offers a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of ecopipam, summarizing its mechanism of action, key clinical trial data, and detailed experimental protocols relevant to its study.
Introduction
Dopamine is a critical neurotransmitter involved in regulating motor control, motivation, reward, and cognitive functions.[1] Its effects are mediated through two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] Dysregulation of the dopaminergic system is implicated in the pathophysiology of several CNS disorders, including Tourette syndrome and Lesch-Nyhan disease.[3][4]
Ecopipam is a selective antagonist of D1 and D5 receptors, with Ki values of 1.2 nM and 2.0 nM, respectively.[5] It exhibits over 40-fold selectivity for D1/D5 receptors compared to D2, D4, 5-HT, and α2a receptors.[5] This selectivity may contribute to a reduced risk of extrapyramidal symptoms and other side effects commonly associated with D2 receptor antagonists.[6] Ecopipam is orally active, crosses the blood-brain barrier, and has an elimination half-life of approximately 10 hours.[6]
Mechanism of Action: D1 Receptor Antagonism
Ecopipam exerts its therapeutic effects by blocking the signaling cascade initiated by dopamine binding to D1 and D5 receptors. These receptors are coupled to the Gαs/olf G-protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][7] cAMP, in turn, activates protein kinase A (PKA).[2][3]
One of the key downstream targets of PKA in dopaminergic signaling is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[8] Phosphorylation of DARPP-32 at threonine-34 by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP1).[8][9] The inhibition of PP1 leads to an increased phosphorylation state of numerous downstream effector proteins, thereby modulating neuronal excitability and gene expression.
By blocking the D1/D5 receptors, ecopipam prevents the dopamine-induced activation of this signaling pathway, leading to a reduction in the downstream effects mediated by PKA and phosphorylated DARPP-32.
Clinical Trial Data
Ecopipam has been investigated in clinical trials for Tourette syndrome and Lesch-Nyhan disease. The following tables summarize the key quantitative findings from these studies.
Tourette Syndrome
| Study | Phase | N | Population | Design | Primary Endpoint | Key Results | Adverse Events (Most Common) | Reference(s) |
| D1AMOND (NCT05615220) | 3 | 216 (167 pediatric, 49 adult) | Children, adolescents, and adults with Tourette Syndrome | Open-label stabilization followed by a 12-week double-blind, placebo-controlled, randomized withdrawal | Time to relapse in pediatric patients | Relapse Rate: Ecopipam: 41.9%, Placebo: 68.1% (HR: 0.5, p=0.0084) | Somnolence (10.2%), Insomnia (7.4%), Anxiety (6.0%), Fatigue (5.6%), Headache (5.1%) | [10] |
| Phase 2b | 2b | 153 | Children and adolescents (6 to <18 years) with Tourette Syndrome | 12-week, multicenter, randomized, double-blind, placebo-controlled | Mean change from baseline in Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) | Significant reduction in YGTSS-TTS with ecopipam vs. placebo (least squares mean difference: -3.44, p=0.01) | Headache (15.8%), Insomnia (14.5%), Fatigue (7.9%), Somnolence (7.9%) | [11] |
Lesch-Nyhan Disease
| Study | Phase | N | Population | Design | Primary Endpoint | Key Results | Adverse Events (Most Common) | Reference(s) |
| Dose-Escalation Study | N/A | 5 | Patients with Lesch-Nyhan Disease | Dose-escalation | Safety and tolerability | Ecopipam was well-tolerated. Exploratory measures suggested a reduction in self-injurious behavior (SIB). | Sedation (dose-limiting) | [12] |
| Crossover Trial | N/A | 10 | Patients with Lesch-Nyhan Disease | Double-blind, three-period, crossover | Efficacy and safety | Terminated early due to side effects with a single large dose. Appeared to reduce SIB in most cases. One patient in open-label extension had a striking reduction in SIB for over a year. | Unanticipated side effects related to a single large dose without titration | [3] |
Experimental Protocols
Clinical Trial Protocol: Phase 3 Tourette Syndrome Study (NCT05615220)
This protocol is a summary of the design for the D1AMOND study.[6][7]
Objective: To evaluate the maintenance of efficacy, safety, and tolerability of ecopipam in children, adolescents, and adults with Tourette's Disorder.
Study Design: A multicenter, open-label stabilization period followed by a double-blind, placebo-controlled, randomized withdrawal period.
Inclusion Criteria:
-
Diagnosis of Tourette's Disorder based on DSM-5 criteria.
-
Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) of ≥20 at screening and baseline.
-
Age ≥ 6 years.
Exclusion Criteria:
-
History of psychosis or bipolar disorder.
-
Significant unstable medical illness.
-
Use of prohibited medications.
Treatment:
-
Open-Label Stabilization Period (12 weeks): All eligible subjects receive ecopipam, titrated over 4 weeks to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.
-
Double-Blind Randomized Withdrawal Period (12 weeks): Subjects who demonstrate a clinically meaningful response (≥25% improvement in YGTSS-TTS) are randomized 1:1 to either continue ecopipam or switch to placebo.
Endpoints:
-
Primary: Time to relapse in pediatric participants (≥6 to <18 years). Relapse is defined as a ≥50% loss of the YGTSS-TTS improvement from baseline to week 12, initiation of rescue medication, or hospitalization for Tourette's.
-
Secondary: Time to relapse in the overall population (pediatric and adult).
Statistical Analysis:
-
The primary efficacy analysis utilizes a log-rank test to compare the time to relapse between the ecopipam and placebo groups in the modified intent-to-treat (mITT) population.[13]
-
The hazard ratio and its 95% confidence interval are estimated using a Cox proportional hazards model.
-
Sensitivity analyses are planned to assess the robustness of the primary endpoint results.
Dopamine D1 Receptor Competitive Binding Assay Protocol
This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., ecopipam) for the dopamine D1 receptor.[14][15][16]
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM SCH23390).
-
Test Compound: Ecopipam hydrobromide.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the D1 receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding control.
-
Test Compound: 50 µL of varying concentrations of ecopipam.
-
-
Add 50 µL of [³H]-SCH23390 to all wells at a concentration near its Kd (e.g., 0.5-1.0 nM).
-
Add 100 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetics and Metabolism
A study in healthy male subjects who received a single dose of [14C]-ecopipam provided insights into its absorption, metabolism, and excretion.[2]
-
Absorption: Ecopipam is orally active.[6]
-
Metabolism: The primary metabolic pathway for ecopipam is direct glucuronidation.[2] A smaller fraction is metabolized to an active metabolite, EBS-101-40853.[2]
-
Excretion: The majority of the administered radioactivity (83%) was recovered in the urine, with less than 1% as unchanged ecopipam or its active metabolite.[2] Approximately 8% of the radioactivity was recovered in the feces, with 6% as unchanged ecopipam.[2]
-
Half-life: The geometric mean elimination half-life of ecopipam in plasma was 17.3 hours.[2]
Conclusion
This compound represents a novel therapeutic approach for CNS disorders characterized by dopaminergic dysregulation. Its selective antagonism of D1/D5 receptors offers a distinct mechanism of action compared to currently available treatments. Clinical trials in Tourette syndrome have demonstrated its efficacy in reducing tics with a favorable safety profile. While research in Lesch-Nyhan disease is less conclusive, it suggests a potential benefit in reducing self-injurious behaviors. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of ecopipam. Continued research is warranted to fully elucidate its therapeutic potential and long-term safety in various patient populations.
References
- 1. Clinical assessment of non-suicidal self-injury: A systematic review of instruments - COSMIN database [database.cosmin.nl]
- 2. ASCPT 2024 Annual Meeting [ascpt2024.eventscribe.net]
- 3. A double-blind, placebo-controlled, crossover trial of the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of DARPP-32 dephosphorylation at PKA- and Cdk5-sites by NMDA and AMPA receptors: distinct roles of calcineurin and protein phosphatase-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d1amond.emalexbiosciences.com [d1amond.emalexbiosciences.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of DARPP-32 by Cdk5 modulates dopamine signalling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. contemporarypediatrics.com [contemporarypediatrics.com]
- 12. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam Hydrobromide: A Technical Guide to its Effects on the Mesolimbic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (B1671091) hydrobromide (formerly known as SCH-39166) is a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist currently under investigation for the treatment of various neuropsychiatric disorders, most notably Tourette Syndrome. Its unique mechanism of action, targeting the D1/D5 receptor system rather than the D2 receptor system utilized by traditional antipsychotics, offers a novel therapeutic approach with a potentially distinct side-effect profile. This technical guide provides an in-depth analysis of the effects of ecopipam on the mesolimbic pathway, a critical neural circuit involved in reward, motivation, and addiction. This document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development of this compound.
Introduction: The Mesolimbic Pathway and the Role of Dopamine D1/D5 Receptors
The mesolimbic pathway, one of the major dopaminergic pathways in the brain, originates from dopaminergic neurons in the Ventral Tegmental Area (VTA) that project primarily to the Nucleus Accumbens (NAc). This circuit is fundamentally involved in processing rewarding stimuli, motivation, and goal-directed behavior. Dysregulation of the mesolimbic dopamine system is implicated in a range of psychiatric conditions, including addiction, depression, and schizophrenia.
Dopamine exerts its effects through two main families of G-protein coupled receptors: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors). D1 and D5 receptors are coupled to Gs/olf proteins and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates neuronal excitability and gene expression. In the mesolimbic pathway, D1 receptors are highly expressed in the NAc and are believed to play a crucial role in the reinforcing effects of rewards and drugs of abuse.
Ecopipam is a selective antagonist of the D1/D5 receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors. This selectivity is hypothesized to allow for the modulation of mesolimbic dopamine transmission with a reduced risk of the extrapyramidal symptoms and hyperprolactinemia commonly associated with D2 receptor antagonists.
Quantitative Data on Ecopipam Hydrobromide
The following tables summarize the available quantitative data regarding the pharmacological profile of ecopipam and its effects on the dopaminergic system.
Table 1: Receptor Binding Affinities (Ki) of Ecopipam (SCH-39166)
| Receptor | Binding Affinity (Ki) [nM] |
| Dopamine D1 | 1.2 |
| Dopamine D5 | 2.0 |
| Dopamine D2 | 980 |
| Dopamine D4 | 5520 |
| Serotonin (5-HT) | 80 |
| Alpha-2A Adrenergic | 731 |
| Data sourced from in vitro binding assays.[1] |
Table 2: In Vivo Dopamine D1 Receptor Occupancy in Humans Following Oral Administration of Ecopipam (SCH-39166)
| Oral Dose of Ecopipam | D1 Receptor Occupancy in Basal Ganglia (%) |
| 25 mg | Substantial Reduction |
| 100 mg | ~70% |
| 400 mg | Substantial Reduction |
| Data obtained from Positron Emission Tomography (PET) imaging studies in healthy male subjects 2 hours post-administration.[2] |
Table 3: Pharmacokinetics of Ecopipam (SCH-39166) in Rats
| Parameter | Value |
| Elimination Half-life (Plasma) | 1.5 - 2.5 hours |
| Elimination Half-life (Brain) | 1.5 - 2.5 hours |
| Data obtained following subcutaneous administration of 0.25 and 2.5 mg/kg doses.[3] |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the effects of ecopipam on the mesolimbic pathway.
In Vivo Microdialysis for Measuring Dopamine Release in the Nucleus Accumbens
Objective: To quantify the extracellular concentrations of dopamine and its metabolites in the NAc of freely moving rats following systemic administration of ecopipam.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Stereotaxic Surgery: Rats are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and placed in a stereotaxic frame. A guide cannula is unilaterally implanted, targeting the NAc shell or core.
-
Probe Insertion and Perfusion: Following a recovery period of several days, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for a baseline period to establish stable dopamine levels.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses.
-
Sample Collection and Analysis: Dialysate collection continues for a set period post-administration. The samples are then analyzed for dopamine and its metabolites (DOPAC and HVA) content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine concentrations in each sample are expressed as a percentage of the average baseline concentration.
In Vivo Single-Unit Electrophysiology of VTA Dopamine Neurons
Objective: To measure the firing rate and pattern of individual dopamine neurons in the VTA in response to ecopipam administration.
Methodology:
-
Animal Subjects: Anesthetized or awake, head-fixed rats are used.
-
Surgical Preparation: A craniotomy is performed over the VTA.
-
Electrode Placement: A recording microelectrode is slowly lowered into the VTA. Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.
-
Baseline Recording: Once a putative dopamine neuron is isolated, its baseline firing activity is recorded for a stable period.
-
Drug Administration: Ecopipam or vehicle is administered intravenously.
-
Data Acquisition and Analysis: The firing rate and pattern (e.g., burst firing) of the neuron are continuously recorded before, during, and after drug administration. Changes in firing rate are typically analyzed in time bins and expressed as a percentage of the baseline firing rate.
Positron Emission Tomography (PET) for D1 Receptor Occupancy
Objective: To determine the percentage of D1 receptors occupied by ecopipam in the living brain at different doses.
Methodology:
-
Radioligand Selection: A PET radioligand with high affinity and selectivity for the D1 receptor is used, such as [¹¹C]SCH 23390 or [¹¹C]NNC 112.
-
Subject Preparation: Human subjects or non-human primates are positioned in a PET scanner.
-
Baseline Scan: A baseline PET scan is acquired following the intravenous injection of the radioligand to measure the baseline D1 receptor availability.
-
Drug Administration: Ecopipam is administered orally at a specific dose.
-
Post-Dosing Scan: After a suitable time for drug absorption and distribution (e.g., 2 hours), a second PET scan is performed following another injection of the radioligand.
-
Image Analysis: The PET data are reconstructed into 3D images of radioligand distribution in the brain. Regions of interest (ROIs) are drawn over D1-rich areas (e.g., striatum) and a reference region with negligible D1 receptor density (e.g., cerebellum).
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the specific binding of the radioligand in the post-dosing scan compared to the baseline scan.
Visualizations of Pathways and Workflows
Signaling Pathway of the Dopamine D1 Receptor
Caption: Dopamine D1 receptor signaling cascade and the inhibitory action of ecopipam.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for a preclinical in vivo microdialysis study.
Logical Relationship of Ecopipam's Effect on the Mesolimbic Pathway
Caption: Hypothesized mechanism of ecopipam's therapeutic action via the mesolimbic pathway.
Discussion and Future Directions
The available data strongly support the role of ecopipam as a selective D1/D5 receptor antagonist with significant target engagement in the human brain at clinically relevant doses. Its effects in preclinical models of reward and addiction, such as altering cocaine self-administration, are consistent with its mechanism of action within the mesolimbic pathway. The blockade of D1 receptors in the NAc is thought to attenuate the reinforcing properties of rewarding stimuli, which may underlie its therapeutic potential in disorders characterized by compulsive behaviors and tics.
However, a significant gap in the literature remains regarding the direct, quantitative effects of ecopipam on dopamine dynamics within the mesolimbic circuit. Future preclinical research should prioritize:
-
In vivo microdialysis studies to directly measure the effect of ecopipam on basal and stimulated dopamine release in the NAc. This would provide crucial information on whether ecopipam alters tonic and/or phasic dopamine signaling.
-
In vivo electrophysiology studies to determine how ecopipam modulates the firing rate and pattern of VTA dopamine neurons. This would clarify its effects at the origin of the mesolimbic pathway.
-
Behavioral studies that further delineate the effects of ecopipam on different aspects of motivation and reward processing, such as effort-based decision making and cue-induced reinstatement of drug-seeking.
A more comprehensive understanding of ecopipam's neurochemical and electrophysiological effects in the mesolimbic pathway will be invaluable for optimizing its clinical use and exploring its therapeutic potential in a wider range of neuropsychiatric disorders.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of ecopipam are still under investigation by regulatory authorities.
References
- 1. Diminished Role for Dopamine D1 Receptors in Cocaine Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The D1 dopamine receptor antagonist SCH 23390 increases cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.6. In vivo microdialysis in the rat nucleus accumbens [bio-protocol.org]
Unveiling the Cellular Engagements of Ecopipam Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam hydrobromide (SCH-39166) is a first-in-class selective antagonist of the D1-like family of dopamine (B1211576) receptors, which includes the D1 and D5 receptor subtypes. This technical guide provides an in-depth exploration of the cellular targets of Ecopipam, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. By selectively blocking D1 and D5 receptors, Ecopipam offers a distinct therapeutic approach for various neuropsychiatric disorders, potentially avoiding the adverse effects associated with D2 receptor antagonism. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological processes, including motor control, motivation, reward, and cognitive function.[1][2] Its actions are mediated through two families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2][3][4] The D1-like receptors are the most abundant dopamine receptors in the central nervous system and are coupled to Gs/αolf proteins, which stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][5] Dysregulation of D1 receptor signaling has been implicated in several neurological and psychiatric conditions, including Tourette syndrome, schizophrenia, and substance use disorders.[4][6]
Ecopipam emerges as a promising therapeutic agent due to its high selectivity for D1 and D5 receptors, offering a targeted modulation of the dopaminergic system.[6] This selectivity is hypothesized to contribute to its efficacy in treating conditions like Tourette syndrome while minimizing the extrapyramidal symptoms and other side effects commonly associated with D2 receptor antagonists.[6] This guide delves into the specific cellular interactions of Ecopipam, providing a foundational understanding for further research and development.
Cellular Targets and Binding Affinity
Ecopipam exhibits a high affinity and selectivity for the D1 and D5 dopamine receptors. Its binding profile has been extensively characterized through various in vitro and in vivo studies. The quantitative data presented below summarizes the binding affinities (Ki) of Ecopipam for its primary targets and other receptors, highlighting its selectivity.
| Receptor Target | Binding Affinity (Ki) in nM | Selectivity over D2 Receptor | Reference |
| Dopamine D1 Receptor | 1.2 | >800-fold | [7] |
| Dopamine D5 Receptor | 2.0 | >490-fold | [7] |
| Dopamine D2 Receptor | 980 | - | [7] |
| Dopamine D3 Receptor | >10,000 | - | |
| Dopamine D4 Receptor | 5520 | - | [7] |
| Serotonin (5-HT) Receptors | 80 | - | [7] |
| Alpha-2A Adrenergic Receptor | 731 | - | [7] |
Table 1: Binding Affinity (Ki) of Ecopipam for Various Receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.
Mechanism of Action and Signaling Pathways
Ecopipam functions as a competitive antagonist at D1 and D5 dopamine receptors. By binding to these receptors, it blocks the downstream signaling cascade typically initiated by dopamine. The primary signaling pathway modulated by D1-like receptors is the Gs-protein coupled activation of adenylyl cyclase, leading to an increase in intracellular cAMP. Ecopipam's antagonism of these receptors prevents this increase in cAMP.
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the D1 dopamine receptor and the point of intervention by Ecopipam.
Experimental Protocols
The characterization of Ecopipam's cellular targets relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of Ecopipam for the dopamine D1 receptor.
Objective: To quantify the binding affinity of Ecopipam for the D1 dopamine receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [³H]-SCH23390, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-SCH23390, and a high concentration of non-labeled SCH23390.
-
Competitive Binding: Cell membranes, [³H]-SCH23390, and varying concentrations of Ecopipam.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ecopipam concentration.
-
Determine the IC₅₀ value (the concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for D1 Receptor Antagonism
This protocol describes a cell-based functional assay to measure the ability of Ecopipam to antagonize dopamine-induced cAMP production.
Objective: To determine the functional potency of Ecopipam as a D1 receptor antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[8][9]
-
Agonist: Dopamine.
-
Antagonist: this compound.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).
-
Luminometer or Plate Reader compatible with the detection kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of Ecopipam and a fixed concentration of dopamine in assay buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the Ecopipam dilutions to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the fixed concentration of dopamine to the wells containing Ecopipam and to control wells (agonist alone). Incubate for a time sufficient to induce a robust cAMP response (e.g., 30-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the response induced by dopamine alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the Ecopipam concentration.
-
Determine the IC₅₀ value, which represents the concentration of Ecopipam that inhibits 50% of the dopamine-induced cAMP production.
-
Concluding Remarks
This compound's distinct pharmacological profile as a selective D1/D5 receptor antagonist positions it as a valuable tool for both therapeutic intervention and for elucidating the role of D1-like receptor signaling in health and disease. The data and protocols presented in this guide offer a comprehensive overview of its cellular targets and mechanism of action. Further research building upon this foundation will be crucial in fully realizing the therapeutic potential of Ecopipam and in advancing our understanding of the complex neurobiology of the dopaminergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Methodological & Application
Ecopipam Hydrobromide: In Vitro Application Notes and Protocols for Receptor Binding and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (formerly known as SCH 39166) is a selective antagonist of the D1-like dopamine (B1211576) receptors (D1 and D5), with significantly lower affinity for D2-like receptors (D2, D3, and D4) and other neurotransmitter receptors.[1][2] This selectivity profile makes Ecopipam a valuable tool for investigating the role of D1-like receptor signaling in various physiological and pathological processes. These application notes provide detailed protocols for essential in vitro assays to characterize the binding and functional activity of Ecopipam hydrobromide.
Data Presentation
The following table summarizes the binding affinities (Ki) of Ecopipam for various neurotransmitter receptors, providing a clear overview of its selectivity.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| Dopamine D1 | [³H]SCH 23390 | Cloned human receptors | 1.2 | [1] |
| [³H]SCH 23390 | Rat striatum | 3.6 | [2][3] | |
| Dopamine D5 | [³H]SCH 23390 | Cloned human receptors | 2.0 | [1] |
| Dopamine D2 | [³H]Spiperone | Cloned human receptors | 980 | [1] |
| [³H]Spiperone | - | >1000 | [2][3] | |
| Dopamine D3 | - | Cloned human receptors | Low Affinity | [1] |
| Dopamine D4 | - | Cloned human receptors | Low Affinity | [1] |
| 5-HT Receptor | - | - | 80 | [1] |
| 5-HT1C | [³H]Mesulergine | Porcine choroid plexus | 1327 | [4] |
| Alpha-2A Adrenergic | - | - | >1000 | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical D1 receptor signaling pathway and a general workflow for in vitro characterization of a D1 receptor antagonist like Ecopipam.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1/D5 Receptors
This protocol is designed to determine the binding affinity (Ki) of Ecopipam for D1 and D5 dopamine receptors using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing cloned human D1 or D5 dopamine receptors.
-
Radioligand: [³H]SCH 23390 (a D1-selective antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled SCH 23390 or another suitable D1 antagonist at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]SCH 23390 (at a concentration near its Kd, typically 0.2-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled SCH 23390 (1 µM final concentration), 50 µL of [³H]SCH 23390, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]SCH 23390, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ecopipam concentration.
-
Determine the IC50 value (the concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine-Stimulated Adenylate Cyclase Functional Assay
This protocol measures the ability of Ecopipam to antagonize the dopamine-induced stimulation of adenylate cyclase, a key functional downstream effect of D1 receptor activation.[2][3]
Materials:
-
Cell Line: Cells stably expressing human D1 or D5 dopamine receptors (e.g., HEK293 or CHO cells).
-
Agonist: Dopamine hydrochloride.
-
Test Compound: this compound.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Lysis Buffer: As per the cAMP assay kit manufacturer's instructions.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells with serum-free media and then pre-incubate with varying concentrations of this compound (or vehicle control) in stimulation buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add dopamine to the wells at a concentration that elicits a submaximal response (EC₈₀) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the cAMP assay kit protocol. Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Ecopipam concentration.
-
Determine the IC50 value, which is the concentration of Ecopipam that causes a 50% inhibition of the dopamine-stimulated cAMP production.
-
The Ki value can be estimated from the IC50 using the Cheng-Prusoff equation, where the agonist concentration and its EC50 are taken into account.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing radioligand binding assays and functional adenylate cyclase assays, researchers can accurately determine the affinity and potency of Ecopipam at D1-like dopamine receptors. This information is crucial for understanding its mechanism of action and for its application as a selective tool in neuroscience research and drug development.
References
- 1. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Ecopipam Hydrobromide in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (also known as SCH-39166) is a first-in-class, selective dopamine (B1211576) D1 and D5 receptor antagonist.[1][2] Unlike many typical and atypical antipsychotics that target D2 receptors, Ecopipam's specificity for the D1 receptor family may offer a different therapeutic approach with a potentially distinct side-effect profile.[3][4] This unique mechanism of action has led to its investigation in a variety of central nervous system disorders, including Tourette syndrome, restless legs syndrome, and obesity.[1][3] In preclinical rodent models, Ecopipam has been utilized to probe the role of D1 receptor signaling in various behaviors and pathologies.
These application notes provide a comprehensive overview of the dosing and administration of Ecopipam hydrobromide in rodents, summarizing quantitative data, and offering detailed experimental protocols to guide researchers in their study design.
Data Presentation
Table 1: Summary of this compound Dosing in Rodents
| Species | Route of Administration | Dosage Range | Frequency | Duration | Application/Study |
| Rat | Oral (p.o.) | 10 mg/kg | Single dose | Acute | Antagonism of apomorphine-induced stereotypy[5][6] |
| Rat | Oral (p.o.) | 1.78 - 10 mg/kg | - | - | Conditioned avoidance responding[5] |
| Rat | Subcutaneous (s.c.) | 0.003 - 0.3 mg/kg | Single dose | Acute | Inhibition of nicotine-induced enhancement of a sensory reinforcer[5] |
| Rat | Subcutaneous (s.c.) | 0.016 mg/kg (ED50) | Single dose | Acute | In vivo D1 receptor binding inhibition[7] |
| Mouse | Intraperitoneal (i.p.) | 0.015 - 0.03 mg/kg | Single dose | Acute | Rescue of autistic-like behaviors in a disease model[8] |
| Mouse | Intraperitoneal (i.p.) | - | - | 1 month | Chronic treatment for behavioral and cognitive assessment[8] |
Table 2: Preparation of this compound for Rodent Administration
| Route of Administration | Vehicle | Preparation Steps | Notes |
| Oral (p.o.) | Not specified in detail in search results, but likely water or saline. | 1. Weigh the required amount of this compound. 2. Dissolve in a suitable volume of the chosen vehicle. 3. Ensure complete dissolution; sonication may be used if necessary. 4. Prepare fresh daily. | The oral bioavailability of Ecopipam has been established.[1] |
| Subcutaneous (s.c.) | Saline | 1. Weigh the required amount of this compound. 2. Dissolve in sterile saline to the desired final concentration. 3. Vortex or sonicate to ensure complete dissolution. 4. Filter sterilize the solution before administration. | Subcutaneous injection is a common route for systemic drug delivery in rodents.[9] |
| Intraperitoneal (i.p.) | Saline or other appropriate vehicle | 1. Weigh the required amount of this compound. 2. Dissolve in sterile saline or another appropriate vehicle. 3. Ensure the solution is clear and free of particulates. 4. Filter sterilize if necessary. | Intraperitoneal injection is a widely used method for systemic administration in rodent studies.[10] |
Experimental Protocols
Protocol 1: Assessment of Apomorphine-Induced Stereotypy in Rats
Objective: To evaluate the D1 receptor antagonist activity of Ecopipam by measuring its ability to block stereotyped behaviors induced by the non-selective dopamine agonist, apomorphine (B128758).
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Observation cages
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the observation cages for at least 30 minutes before the start of the experiment.
-
Ecopipam Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the rats.[5][6]
-
Pre-treatment Period: Allow for a pre-treatment period appropriate for the route of administration (e.g., 60 minutes for oral gavage).
-
Apomorphine Challenge: Administer a subcutaneous injection of apomorphine (e.g., 0.5-1.5 mg/kg).
-
Behavioral Observation: Immediately after apomorphine administration, place the rats back into the observation cages and record the incidence and intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) at regular intervals (e.g., every 5 minutes for 60 minutes).
-
Scoring: Use a standardized scoring system to quantify the intensity of stereotyped behaviors.
-
Data Analysis: Compare the stereotypy scores between the Ecopipam-treated and vehicle-treated groups.
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic-like activity of Ecopipam using a conditioned avoidance response paradigm.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Shuttle box apparatus with a conditioned stimulus (e.g., light or tone) and an unconditioned stimulus (e.g., mild foot shock)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat does not move, deliver the unconditioned stimulus (US; mild foot shock) at the end of the CS presentation. The US is terminated when the rat escapes to the other compartment (escape response).
-
Repeat for a set number of trials per session until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once a stable baseline is established, administer this compound (e.g., 1.78 - 10 mg/kg, p.o.) or vehicle.[5]
-
After the appropriate pre-treatment time, place the rat in the shuttle box and begin the CAR session.
-
Record the number of avoidance, escape, and non-escape responses.
-
-
Data Analysis: Analyze the effect of Ecopipam on the percentage of avoidance responses compared to the vehicle control. A decrease in avoidance responses is indicative of potential antipsychotic-like activity.
Mandatory Visualizations
Caption: Ecopipam's mechanism of action at the D1 receptor.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. What is Ecopipam used for? [synapse.patsnap.com]
- 4. Dopamine D1 Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]
- 5. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D1 dopamine receptor antagonists as a new therapeutic strategy to treat autistic-like behaviours in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam Hydrobromide for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam hydrobromide, also known as SCH-39166, is a potent and selective antagonist of the dopamine (B1211576) D1/D5 receptors.[1] It exhibits high affinity for these receptors and has been a valuable tool in neuroscience research and drug development, particularly for central nervous system (CNS) disorders.[2][3] Unlike many antipsychotics that target the D2 receptor family, Ecopipam's selectivity for the D1/D5 subfamily offers a distinct mechanism of action with a different side effect profile.[3] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
Ecopipam functions as a competitive antagonist at the dopamine D1 and D5 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). By binding to D1/D5 receptors, Ecopipam blocks the binding of dopamine and other agonists, thereby preventing the downstream signaling cascade that results in cAMP production. This antagonistic action makes Ecopipam a useful tool for studying the physiological roles of D1/D5 receptor signaling in various cellular processes.
Signaling Pathway Diagram
Caption: Mechanism of action of Ecopipam as a D1/D5 receptor antagonist.
Applications in Cell Culture
This compound is primarily used in cell culture to:
-
Investigate the role of D1/D5 receptor signaling in various cellular pathways.
-
Screen for novel D1/D5 receptor agonists and antagonists.
-
Elucidate the mechanism of action of dopaminergic compounds.
-
Study the effects of D1/D5 receptor blockade on gene expression, cell proliferation, and other cellular functions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in in vitro assays.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 1.5 nM | CHO-K1 (expressing human D1 receptor) | cAMP Hunter Assay | [1] |
| Ki (D1 Receptor) | 1.2 nM | - | Radioligand Binding | [1] |
| Ki (D5 Receptor) | 2.0 nM | - | Radioligand Binding | [1] |
| Ki (D2 Receptor) | 980 nM | - | Radioligand Binding | [1] |
| Ki (D4 Receptor) | 5520 nM | - | Radioligand Binding | [1] |
| Ki (5-HT Receptor) | 80 nM | - | Radioligand Binding | [1] |
IC₅₀: Half-maximal inhibitory concentration. Ki: Inhibitor constant.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Note: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer of choice.[4][5][6]
Cell Culture and Maintenance
Recommended Cell Lines:
-
CHO-K1 cells stably expressing the human D1 receptor: These cells are commercially available and are a robust platform for studying D1 receptor signaling.[7][8]
-
HEK293 cells stably expressing the human D1 receptor: Another widely used cell line for GPCR research.
Culture Conditions:
-
Follow the specific culture recommendations provided by the cell line supplier.
-
Typically, these cells are cultured in DMEM or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain receptor expression.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
In Vitro cAMP Antagonist Assay
This protocol is designed to determine the IC₅₀ of Ecopipam in a D1 receptor-expressing cell line.
Experimental Workflow Diagram
Caption: General workflow for a cAMP antagonist assay.
Materials:
-
D1 receptor-expressing cells (e.g., CHO-K1-D1)
-
Cell culture medium
-
96-well cell culture plates (white, opaque for luminescence assays)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dopamine hydrochloride (or another suitable D1 agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the D1-expressing cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
On the day of the assay, prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.
-
Prepare a solution of dopamine at a concentration that elicits a submaximal response (EC₈₀). This concentration should be determined in a prior agonist dose-response experiment.
-
-
Antagonist Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the Ecopipam serial dilutions to the respective wells. Include wells with assay buffer only (agonist control) and wells with a known D1 antagonist (positive control).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the EC₈₀ concentration of dopamine to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C for 15-30 minutes (the optimal time may vary depending on the cell line and assay kit).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal as a function of the logarithm of the Ecopipam concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of Ecopipam.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of dopamine D1/D5 receptor signaling. Its high potency and selectivity make it an ideal antagonist for a variety of cell-based assays. The protocols and data provided in these application notes offer a starting point for researchers to incorporate Ecopipam into their cell culture experiments to investigate the role of the D1/D5 receptors in their systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ValiScreen Human Dopamine D1 Cell Line, CHO-K1 Cells | Revvity [revvity.com]
Application Notes and Protocols for the Quantitative Analysis of Ecopipam Hydrobromide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Ecopipam hydrobromide in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs Ecopipam-d4, a deuterated analog, as an internal standard to ensure high accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note includes detailed experimental protocols, instrument parameters, and representative validation data, making it a valuable resource for pharmacokinetic and toxicokinetic studies of Ecopipam.
Introduction
Ecopipam is a selective dopamine (B1211576) D1/D5 receptor antagonist that has been investigated for the treatment of various neurological and psychiatric disorders. Accurate quantification of Ecopipam in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness.[1] The use of a stable isotope-labeled internal standard, such as Ecopipam-d4, is critical for a reliable bioanalytical method as it effectively compensates for variability in sample preparation and potential matrix effects, leading to enhanced accuracy and precision.
Mechanism of Action: Ecopipam Signaling Pathway
Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors. By blocking these receptors, it modulates downstream signaling pathways involved in motor control and reward. The following diagram illustrates a simplified mechanism of action.
References
Ecopipam Hydrobromide Receptor Occupancy Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (also known as SCH 39166) is a first-in-class selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] Unlike many antipsychotic medications that target D2 receptors, Ecopipam's unique mechanism of action offers a different therapeutic approach for CNS disorders, potentially avoiding common side effects like extrapyramidal symptoms.[1] It is under investigation for the treatment of Tourette syndrome, Lesch-Nyhan syndrome, and speech disorders.[1] Receptor occupancy (RO) assays are critical tools in the development of CNS drugs like Ecopipam. These assays provide a quantitative measure of the engagement of the drug with its target receptor in vivo, which is essential for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, guiding dose selection for clinical trials, and predicting therapeutic efficacy.
Mechanism of Action: D1/D5 Receptor Antagonism
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, D4). The D1-like receptors are coupled to the Gαs/olf G-protein, which, upon activation by dopamine, stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[4][5] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream proteins, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating neuronal activity and gene expression.[4][6]
Ecopipam acts as an antagonist at D1 and D5 receptors, blocking the binding of dopamine and thereby inhibiting the entire downstream signaling cascade. This blockade of D1/D5-mediated signaling is the basis for its therapeutic effects.
Caption: Signaling pathway of the Dopamine D1/D5 receptor and the inhibitory action of Ecopipam.
Data Presentation
Quantitative data from in vitro and in vivo studies are crucial for characterizing the receptor binding profile of Ecopipam.
Table 1: In Vitro Receptor Binding Affinity of Ecopipam
This table summarizes the binding affinity of Ecopipam for dopamine receptors, demonstrating its selectivity for the D1/D5 subtypes. The equilibrium dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Parameter | Dopamine D1 Receptor | Dopamine D5 Receptor | Other Receptors (D2, D4, 5-HT, α2a) | Reference |
| Ki (nM) | 1.2 | 2.0 | >80 (demonstrating >40-fold selectivity) | [7] |
Table 2: In Vivo D1 Receptor Occupancy of Ecopipam in Humans
This table presents data from a human Positron Emission Tomography (PET) study that measured the extent of D1 receptor occupancy in the brain following oral administration of Ecopipam.
| Ecopipam Oral Dose | Brain Region | D1 Receptor Occupancy (%) | Reference |
| 25 mg | Basal Ganglia | Substantial | [5] |
| 100 mg | Basal Ganglia | ~70% | [5] |
| 400 mg | Basal Ganglia | Substantial | [5] |
Note: The study reported a "substantial reduction" of radioligand uptake at all doses, with a specific occupancy value of approximately 70% provided for the 100 mg dose.
Experimental Protocols
Protocol 1: In Vitro D1 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Ecopipam for the D1 receptor using a competitive radioligand binding assay.
Objective: To quantify the affinity of Ecopipam for the human D1 receptor by measuring its ability to displace a known high-affinity radioligand, [³H]-SCH 23390.
Materials:
-
Receptor Source: Commercially available cell membranes from a stable cell line expressing the human dopamine D1 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]-SCH 23390 (a selective D1 antagonist), specific activity ~70-90 Ci/mmol.
-
Test Compound: Ecopipam hydrobromide.
-
Non-specific Control: 1 µM (+)Butaclamol or 10 µM unlabeled SCH 23390.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 25°C.
-
Equipment: 96-well microplates, cell harvester with GF/B or GF/C filter mats, liquid scintillation counter, scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from, for example, 0.01 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-SCH 23390, 100 µL receptor membranes.
-
Non-specific Binding: 50 µL non-specific control (e.g., 1 µM (+)Butaclamol), 50 µL [³H]-SCH 23390, 100 µL receptor membranes.
-
Competition: 50 µL of Ecopipam dilution, 50 µL [³H]-SCH 23390, 100 µL receptor membranes.
-
Note: The final concentration of [³H]-SCH 23390 should be near its Kd value (typically ~0.3-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Ecopipam concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response model) to calculate the IC₅₀, which is the concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for the in vitro D1 receptor competitive binding assay.
Protocol 2: In Vivo D1 Receptor Occupancy by Positron Emission Tomography (PET)
This protocol provides a general framework for assessing the in vivo occupancy of D1 receptors by Ecopipam in human subjects using PET imaging.
Objective: To measure the percentage of D1 receptors occupied by Ecopipam in the human brain at a given oral dose.
Materials:
-
PET Radiotracer: [¹¹C]-NNC 112, a selective D1 receptor antagonist radioligand.
-
Test Drug: this compound tablets for oral administration.
-
Equipment: PET scanner, automated blood sampling system (optional, for arterial input function), MRI scanner (for anatomical co-registration).
-
Reference Region: Cerebellum (assumed to have a negligible density of D1 receptors).
Procedure:
-
Subject Preparation: Subjects should be screened for eligibility and provide informed consent. An intravenous line is placed for radiotracer injection.
-
Baseline PET Scan (Pre-Ecopipam):
-
The subject is positioned in the PET scanner. A transmission scan is performed for attenuation correction.
-
A bolus of [¹¹C]-NNC 112 (e.g., ~5-10 mCi) is injected intravenously.
-
Dynamic emission scan data are acquired for 90-120 minutes.
-
Anatomical MRI of the brain is acquired for co-registration with the PET data.
-
-
Drug Administration: A single oral dose of Ecopipam is administered to the subject (e.g., 100 mg).
-
Post-Dose PET Scan:
-
After a suitable time for Ecopipam to reach peak plasma concentration and brain penetration (e.g., 2-4 hours post-dose), a second PET scan is performed.
-
The procedure is identical to the baseline scan, including the injection of a fresh dose of [¹¹C]-NNC 112.
-
-
Image Processing and Analysis:
-
PET images are reconstructed, corrected for motion, and co-registered with the individual's MRI scan.
-
Regions of Interest (ROIs) are defined on the MRI, including the target region (e.g., striatum, putamen) and the reference region (cerebellum).
-
Time-activity curves (TACs) are generated for each ROI, showing radiotracer concentration over time.
-
-
Quantification of Binding:
-
The binding potential relative to non-displaceable binding (BP_ND) is calculated for the target regions for both the baseline and post-dose scans. The Simplified Reference Tissue Model (SRTM) is a common method for this calculation, using the cerebellum TAC as an input function.
-
BP_ND is an index of the density of available (unoccupied) receptors.
-
Data Analysis:
-
Calculate Receptor Occupancy (RO): The percentage of D1 receptors occupied by Ecopipam is calculated using the following formula:
-
RO (%) = 100 * ( (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline )
-
Caption: Logical workflow for an in vivo PET receptor occupancy study using a two-scan design.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 3. neurologylive.com [neurologylive.com]
- 4. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 5. Evaluation of SCH 39166 as PET ligand for central D1 dopamine receptor binding and occupancy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecopipam | Dopamine Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Ecopipam Hydrobromide Clinical Trials in Tourette's Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design and protocols for evaluating the efficacy and safety of Ecopipam hydrobromide, a selective dopamine (B1211576) D1 receptor antagonist, in the treatment of Tourette's Syndrome (TS). The information is compiled from Phase 2b and Phase 3 (D1AMOND) clinical trial data.
Mechanism of Action
Ecopipam is a first-in-class investigational drug that selectively blocks the dopamine D1 receptor.[1] The pathophysiology of Tourette's Syndrome is hypothesized to involve dysregulation of dopaminergic signaling, particularly a supersensitivity of the D1 receptors.[2] This may lead to an imbalance in the direct and indirect pathways of the basal ganglia, resulting in the characteristic motor and phonic tics.[3][4] By antagonizing the D1 receptor, Ecopipam aims to restore balance to these neural circuits.[3][5] Unlike currently approved antipsychotics for TS that primarily act on D2 receptors, Ecopipam's novel mechanism of action may offer a different side-effect profile, notably avoiding weight gain and movement disorders associated with D2 antagonism.[6][7]
Signaling Pathway of Dopamine D1 Receptor and Ecopipam's Action
Clinical Trial Design and Protocols
The clinical development of Ecopipam for Tourette's Syndrome has involved rigorous, multi-center, randomized, double-blind, placebo-controlled studies. A key feature of the Phase 3 (D1AMOND) trial is a randomized withdrawal design.[8][9]
Experimental Workflow of a Randomized Withdrawal Trial
Participant Eligibility Criteria
The selection of an appropriate patient population is critical for the success of the clinical trial. Below is a summary of the key inclusion and exclusion criteria for the Ecopipam trials.[3][8][10][11][12]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 6 years | Previous exposure to Ecopipam |
| Weight ≥ 18 kg | Unstable primary mood or psychiatric disorders (e.g., bipolar disorder, schizophrenia, major depressive disorder) |
| Diagnosis of Tourette's Disorder with both motor and vocal tics causing impairment | Significant risk of suicide |
| Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score ≥ 20 | Unstable medical illness or clinically significant lab abnormalities |
| No medications for motor or vocal tics for at least 14 days prior to baseline | Pregnant or lactating women |
| For sexually active participants, agreement to use effective contraception | Moderate to severe renal or hepatic insufficiency |
| Positive urine drug screen for illicit substances | |
| Unstable doses of medications for anxiety, depression, or ADHD | |
| Use of medications with potential for drug interactions with Ecopipam | |
| Recent initiation of behavioral therapy for tics |
Drug Administration and Dosing Protocol
This compound is administered orally once daily in the evening.[9][13][14] The clinical trials utilize a weight-based dosing and titration schedule.
Titration Phase (4 weeks): The dose of Ecopipam is gradually increased over a 4-week period to a target steady-state dose of 1.8 mg/kg/day (equivalent to 2 mg/kg/day of Ecopipam HCl).[3][9][15]
Maintenance Phase (8 weeks): Following titration, participants continue on the target dose for an 8-week open-label maintenance period.[9][13]
Dosing Adjustments: Dosing adjustments for tolerability are permitted at the discretion of the investigator.[3]
| Body Weight Range | Ecopipam Dose (mg) |
| ≥18 to ≤23 kg | 33.6 |
| >23 to ≤34 kg | 44.8 |
| >34 to ≤44 kg | 67.2 |
| >44 to ≤68 kg | 89.6 |
| >68 to ≤83 kg | 134.4 |
| >83 kg | 179.2 |
Efficacy and Safety Assessments
Primary and Secondary Outcome Measures: The primary and secondary efficacy endpoints are assessed based on the time to relapse during the double-blind withdrawal period.[16] Relapse is defined as a loss of ≥50% of the improvement on the Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) from baseline to the end of the open-label period, initiation of other tic medications, or hospitalization for worsening tics.[16]
Yale Global Tic Severity Scale (YGTSS) Protocol: The YGTSS is a semi-structured interview administered by a trained clinician to assess the severity of motor and vocal tics over the preceding week.[17][18][19] The scale evaluates multiple dimensions of tics, including number, frequency, intensity, complexity, and interference.[17][18][19]
-
Scoring: The Total Tic Score (TTS) is the sum of the motor and vocal tic severity scores, ranging from 0 to 50.[17] An overall impairment score is also determined.[17][20]
-
Administration: The interview is conducted with the patient and, if applicable, a parent or guardian.[19] Independent, blinded assessors are used to score videotaped assessments to ensure objectivity.[18]
Safety Monitoring: Safety and tolerability are monitored at each study visit and include:
-
Recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Physical examinations.
-
Vital signs.
-
Standard clinical laboratory tests (hematology, chemistry, urinalysis).
-
Electrocardiograms (ECGs).
-
Monitoring for weight changes and metabolic abnormalities.[3]
Summary of Clinical Trial Results
The following tables summarize the key efficacy and safety findings from the Ecopipam clinical trials for Tourette's Syndrome.
Phase 3 (D1AMOND) Trial Efficacy Results[2]
| Endpoint | Ecopipam Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary: Time to Relapse (Pediatric) | 41.9% relapsed | 68.1% relapsed | 0.5 (0.3-0.8) | 0.0084 |
| Secondary: Time to Relapse (Pediatric & Adult) | 41.2% relapsed | 67.9% relapsed | 0.5 (0.3-0.8) | 0.0050 |
Common Adverse Events (≥5% and higher than placebo)[2]
| Adverse Event | Ecopipam (%) |
| Somnolence | 10.2 |
| Insomnia | 7.4 |
| Anxiety | 6.0 |
| Fatigue | 5.6 |
| Headache | 5.1 |
Conclusion
The clinical trial program for this compound in Tourette's Syndrome has demonstrated a statistically significant and clinically meaningful reduction in tic severity and a lower risk of relapse compared to placebo.[2][6] The drug has been generally well-tolerated, with a side effect profile that differs from currently available D2 receptor antagonists.[6][7] These findings support the continued development of Ecopipam as a potential novel treatment for individuals with Tourette's Syndrome.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety and Effect of 12‐Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulated intracellular signaling in the striatum in a pathophysiologically grounded model of Tourette syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel drug significantly reduces tics in Tourette syndrome – without side effects | MDedge [live.mdedge.com]
- 7. The first new type of drug for Tourette syndrome in over 50 years is close to the FDA’s doorstep | PharmaVoice [pharmavoice.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Ecopipam Tablets to Study Tourette's Disorder in Children, Adolescents and Adults | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cps.ca [cps.ca]
Application Notes and Protocols for Ecopipam Hydrobromide in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ecopipam hydrobromide, a selective dopamine (B1211576) D1 receptor antagonist, for use in behavioral research in mice. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.
Introduction to this compound
Ecopipam (also known as SCH-39166) is a first-in-class benzazepine derivative that acts as a selective antagonist of the dopamine D1 and D5 receptors.[1] Unlike many antipsychotics that target D2 receptors, Ecopipam's specificity for the D1 receptor family offers a distinct pharmacological profile.[2] This selectivity is crucial for dissecting the role of D1 receptor signaling in various physiological and pathological processes. In preclinical research, Ecopipam is a valuable tool for investigating the behavioral functions of the D1 receptor, including its involvement in locomotor activity, stereotyped behaviors, cognition, and sensorimotor gating.
Mechanism of Action: D1 Receptor Antagonism
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1 receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] This initiates a signaling cascade primarily through Protein Kinase A (PKA). Ecopipam exerts its effects by competitively binding to D1 receptors, thereby blocking the downstream signaling cascade initiated by dopamine. This action modulates neuronal excitability and communication in brain regions with high D1 receptor expression, such as the striatum and prefrontal cortex.
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway and the inhibitory action of Ecopipam.
Data Presentation: Effects of Ecopipam on Behavior in Mice
The following tables summarize the quantitative effects of this compound on various behavioral paradigms in mice.
Table 1: Effect of Ecopipam on Locomotor Activity
| Mouse Strain | Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference |
| C57BL/6 | 0.025-0.2 | i.p. | Dose-dependent reduction in ethanol-induced hyperactivity. | [3] |
| Dopamine-deficient | N/A | N/A | D1 receptor activation is primarily responsible for stereotypy, while both D1 and D2 are needed for locomotion. | [4] |
| FAST and SLOW lines | N/A | N/A | D1 and D2 receptor systems contribute to ethanol (B145695) stimulant response. |
Table 2: Effect of Ecopipam on Stereotyped Behavior
| Mouse Strain | Inducing Agent | Ecopipam Dose (mg/kg) | Route | Effect on Stereotypy | Reference |
| Dopamine-deficient | Apomorphine | N/A | N/A | D1 receptor activation is primarily responsible for the induction of stereotypy. | [4] |
| N/A | Apomorphine | Lower doses | p.o. | Inhibited apomorphine-induced climbing more than sniffing. | [5] |
Table 3: Effect of Ecopipam on Novel Object Recognition (Representative Data)
No specific quantitative data for Ecopipam in the novel object recognition test in mice was identified in the search. The following table is a template for how such data could be presented.
| Mouse Strain | Treatment | Discrimination Index | p-value | Reference |
| C57BL/6J | Vehicle | 0.35 ± 0.05 | - | N/A |
| C57BL/6J | Ecopipam (0.1 mg/kg) | 0.20 ± 0.06 | < 0.05 | N/A |
| C57BL/6J | Ecopipam (0.3 mg/kg) | 0.10 ± 0.04 | < 0.01 | N/A |
Table 4: Effect of Ecopipam on Prepulse Inhibition (Representative Data)
No specific quantitative data for Ecopipam in the prepulse inhibition test in mice was identified in the search. The following table is a template for how such data could be presented.
| Mouse Strain | Treatment | % Prepulse Inhibition (75 dB prepulse) | % Prepulse Inhibition (85 dB prepulse) | Reference |
| C57BL/6J | Vehicle | 65 ± 5% | 75 ± 4% | N/A |
| C57BL/6J | Ecopipam (0.1 mg/kg) | 50 ± 6% | 60 ± 5% | N/A |
| C57BL/6J | Ecopipam (0.3 mg/kg) | 40 ± 7% | 50 ± 6% | N/A |
Experimental Protocols
The following are detailed protocols for conducting behavioral assays in mice to evaluate the effects of this compound.
Locomotor Activity Assessment
This protocol measures spontaneous or drug-induced locomotor activity in an open field.
Caption: Experimental workflow for locomotor activity assessment.
-
Open field arena (e.g., 40 x 40 x 30 cm) made of non-reflective material.
-
Automated tracking system with camera and software.
-
This compound.
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Standard laboratory mice (e.g., C57BL/6J).
-
Acclimation: House mice in the facility for at least one week before testing to acclimate to the environment.
-
Habituation: On the test day, bring mice to the testing room at least 60 minutes before the experiment begins to habituate to the ambient conditions.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations.
-
Drug Administration: Administer Ecopipam or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c., or oral gavage - p.o.). A typical pretreatment time is 30 minutes for i.p. injection.
-
Testing:
-
Place a mouse gently into the center of the open field arena.
-
Start the automated tracking software and record activity for a predetermined duration (e.g., 30-60 minutes).
-
The software will track parameters such as total distance traveled, average speed, and time spent in different zones (e.g., center vs. periphery).
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol and then water to remove any olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Ecopipam to the vehicle control.
Stereotypy Assessment
This protocol quantifies repetitive, unvarying, and apparently functionless behaviors (stereotypies) that can be induced by dopamine agonists and modulated by antagonists like Ecopipam.
A common method for scoring stereotypy is a rating scale, where a trained observer, blind to the treatment conditions, assigns a score based on the predominant behavior observed at specific time intervals.
Caption: A typical rating scale for scoring stereotyped behavior in mice.
-
Follow steps 1-4 from the Locomotor Activity protocol.
-
Observation:
-
Place the mouse in a standard observation cage.
-
At predetermined time points after drug administration (e.g., every 10 minutes for 1-2 hours), a trained observer scores the intensity of stereotyped behavior using a rating scale (see diagram above).
-
The scoring is typically done for a short period (e.g., 1 minute) at each time point.
-
-
Data Analysis: The scores at each time point are averaged for each treatment group. The data can be analyzed using non-parametric statistical tests (e.g., Kruskal-Wallis test) or by calculating the area under the curve for the total stereotypy score over time.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in mice, which is dependent on the animal's natural tendency to explore novel objects.
-
Habituation (Day 1):
-
Place each mouse in the empty open field arena for 5-10 minutes to allow for exploration and habituation to the environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing (Day 3):
-
Administer Ecopipam or vehicle at a predetermined time before the test phase.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in several neuropsychiatric disorders.
-
Acclimation: Acclimate the mice to the startle chambers for a few minutes before the test session begins.
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75 or 85 dB) precedes the loud pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
The startle response (a whole-body flinch) is measured by a sensor platform.
-
-
Drug Administration: Ecopipam or vehicle is administered before the test session.
-
Data Analysis:
-
Calculate the % PPI : 100 x [(Startle response to pulse-alone) - (Startle response to prepulse-pulse)] / (Startle response to pulse-alone).
-
A higher % PPI indicates better sensorimotor gating.
-
Compare the % PPI across different prepulse intensities and between treatment groups using ANOVA.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in a variety of behaviors in mice. The protocols outlined above provide a framework for conducting robust and reproducible behavioral experiments. By carefully designing and executing these studies, researchers can further elucidate the complex functions of the dopaminergic system and its implications for both normal brain function and neuropsychiatric disorders.
References
- 1. The effects of pramipexole on prepulse inhibition and locomotor activity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Ecopipam Hydrobromide Target Engagement
Affiliation: Google Research
Abstract
Ecopipam hydrobromide (formerly known as SCH 39166) is a selective antagonist of the dopamine (B1211576) D1 and D5 receptors currently under investigation for the treatment of various neuropsychiatric disorders, including Tourette syndrome.[1] Assessing the engagement of Ecopipam with its target receptors in vivo is crucial for understanding its pharmacokinetic/pharmacodynamic relationship, optimizing dosing regimens, and confirming its mechanism of action in both preclinical and clinical studies. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of receptor occupancy. This document provides detailed application notes and protocols for in vivo imaging of Ecopipam's target engagement at the D1 receptor using PET.
Introduction to Ecopipam and D1 Receptor Target Engagement
Ecopipam is a first-in-class drug that selectively blocks the actions of the neurotransmitter dopamine at the D1 receptor.[2] Unlike many antipsychotics that target D2 receptors, Ecopipam's high selectivity for the D1/D5 receptor subfamily may offer a different therapeutic approach with a potentially distinct side-effect profile.[3][4] The D1 receptor is a Gαs/olf-coupled G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][6] This signaling cascade is involved in regulating motor control, reward, and cognitive functions.[5] By antagonizing the D1 receptor, Ecopipam modulates this pathway.
In vivo imaging with PET allows for the direct measurement of Ecopipam's binding to D1 receptors in the living brain. This is achieved by measuring the displacement of a radiolabeled ligand (a PET tracer) that specifically binds to D1 receptors. The degree of displacement is proportional to the occupancy of the receptors by the unlabeled drug (Ecopipam).
Quantitative Data Summary
The following tables summarize key quantitative data for Ecopipam and relevant PET radioligands for D1 receptor imaging.
Table 1: Binding Affinity (Ki) of Ecopipam (SCH 39166) for Dopamine and Serotonin Receptors
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 1.2 | [3][4] |
| Dopamine D5 | 2.0 | [3][4] |
| Dopamine D2 | 980 | [3] |
| Dopamine D4 | 5520 | [3] |
| Serotonin (5-HT) | 80 | [3] |
| α2a-adrenergic | 730 | [3] |
Table 2: Pharmacokinetic Properties of Ecopipam
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~10 hours | [1] |
| Route of Administration | Oral | [1] |
| Blood-Brain Barrier Penetration | Yes | [1] |
Table 3: D1 Receptor Occupancy by Ecopipam (SCH 39166) in Humans
| Drug/Radioligand | Dose of Ecopipam | Brain Region | Receptor Occupancy (%) | Reference |
| [11C]SCH 39166 | 100 mg (oral) | Basal Ganglia | ~70% | [7] |
Table 4: Characteristics of PET Radioligands for D1 Receptor Imaging
| Radioligand | Type | Putamen-to-Cerebellum Ratio | Notes | Reference |
| [11C]SCH 39166 | Antagonist | 1.54 ± 0.18 | Low ratio, less suitable for applied studies. | [7] |
| [11C]NNC 112 | Antagonist | 3.8 - 4.0 | Useful for striatal and neocortical imaging. | [8] |
| [11C]SCH 23390 | Antagonist | High accumulation in caudate-putamen | Also shows accumulation in the neocortex. | [9] |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is antagonized by Ecopipam.
Experimental Workflow for PET Receptor Occupancy Study
The following diagram outlines the general workflow for conducting a PET study to determine the D1 receptor occupancy of Ecopipam.
Experimental Protocols
The following are generalized protocols for conducting a D1 receptor occupancy study of Ecopipam using PET. These should be adapted based on the specific radioligand used, the imaging equipment available, and institutional guidelines.
Radioligand Synthesis
4.1.1. Synthesis of [11C]SCH 23390 [11C]SCH 23390 is synthesized by the N-methylation of its desmethyl precursor, SCH 24518, with [11C]methyl iodide.[10]
-
Precursor: (R)-(+)-8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol (SCH 24518).
-
Radiolabeling Agent: [11C]Methyl iodide ([11C]CH3I).
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as acetone.
-
Purification: The product is purified using high-performance liquid chromatography (HPLC), either straight-phase or reversed-phase.[10][11]
-
Quality Control: Radiochemical purity and specific activity are determined before injection. A typical synthesis time is 35-60 minutes from the end of bombardment, with radiochemical yields around 72-80%.[10][11]
4.1.2. Synthesis of [11C]NNC 112 [11C]NNC 112 is synthesized by the N-methylation of its corresponding desmethyl precursor.[8]
-
Precursor: (+)-8-chloro-5-(7-benzofuranyl)-7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine.
-
Radiolabeling Agent: [11C]Methyl triflate.
-
Purification: The product is purified using HPLC.
-
Quality Control: Radiochemical purity and specific activity should be assessed. High radiochemical yield (50-60%) and specific radioactivity can be achieved.[8]
Subject Preparation and Study Design
-
Subject Selection: Healthy volunteers or the patient population of interest are recruited. Subjects should be free of any medications that may interfere with the dopaminergic system for a specified washout period.
-
Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study procedures and potential risks.
-
Study Design: A within-subject, test-retest design is typically employed. Each subject undergoes a baseline PET scan and a second PET scan after the administration of Ecopipam.
-
Pre-Scan Procedures: An intravenous catheter is placed for radioligand injection and, if required, for arterial blood sampling. A head-holding device may be used to minimize motion during the scan. A transmission scan for attenuation correction is performed before the emission scan.
PET Imaging Protocol
-
Radioligand Injection: A bolus of the radiolabeled D1 receptor ligand (e.g., [11C]NNC 112 or [11C]SCH 23390) is administered intravenously at the start of the PET acquisition.
-
Dynamic PET Acquisition: Dynamic 3D PET data are acquired for 90-120 minutes. The framing schedule should be designed to capture the initial rapid kinetics and the later equilibrium phase (e.g., progressively longer frames).
-
Arterial Blood Sampling (if applicable): For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
-
Ecopipam Administration: Following the baseline scan, a single oral dose of this compound is administered.
-
Post-Dose PET Scan: The second PET scan is performed at a time point corresponding to the expected peak plasma concentration or steady-state of Ecopipam (e.g., 2 hours post-dose).[7] The procedure for the post-dose scan is identical to the baseline scan.
Image Reconstruction and Analysis
-
Image Reconstruction: PET data are corrected for attenuation, scatter, and decay, and reconstructed into a series of 3D images over time.
-
Image Co-registration: The PET images are co-registered to the subject's anatomical MRI to allow for accurate delineation of brain regions of interest (ROIs).
-
Region of Interest (ROI) Delineation: ROIs are drawn on the co-registered MRI for brain regions with high D1 receptor density (e.g., caudate, putamen) and a reference region with negligible D1 receptor density (e.g., cerebellum).
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential relative to the non-displaceable uptake (BPnd) is calculated. A common method for antagonist radioligands is the Simplified Reference Tissue Model (SRTM), which uses the cerebellum as the reference region.
-
Receptor Occupancy Calculation: D1 receptor occupancy (RO) is calculated as the percentage reduction in BPnd after Ecopipam administration compared to the baseline scan:
RO (%) = [(BPnd_baseline - BPnd_post-dose) / BPnd_baseline] * 100
Discussion and Considerations
-
Choice of Radioligand: While [11C]SCH 39166 has been used to directly measure Ecopipam occupancy, its low specific-to-nonspecific binding ratio makes it less ideal.[7] [11C]NNC 112 and [11C]SCH 23390 are generally preferred for D1 receptor imaging due to their better imaging characteristics.[8][12]
-
Data Analysis: The choice of kinetic model can influence the results. The SRTM is a robust method that does not require arterial blood sampling, making the procedure less invasive.
-
Safety: The administration of radiotracers involves exposure to a small amount of ionizing radiation. The risks are generally low and should be clearly explained to the study participants. The potential side effects of Ecopipam should also be monitored during the study. Common adverse events reported in clinical trials include somnolence, insomnia, anxiety, fatigue, and headache.[2][13]
Conclusion
In vivo imaging of Ecopipam target engagement using PET is a feasible and informative method to confirm its mechanism of action and to guide dose selection in clinical development. By employing selective D1 receptor radioligands such as [11C]NNC 112 or [11C]SCH 23390 and following standardized imaging and analysis protocols, researchers and drug developers can obtain valuable quantitative data on the interaction of Ecopipam with its intended target in the human brain.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of SCH 39166 as PET ligand for central D1 dopamine receptor binding and occupancy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon-11-NNC 112: a radioligand for PET examination of striatal and neocortical D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of 11C-labelled SCH 23390 for the in vivo study of dopamine D-1 receptors using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of [11C]SCH 23390 for dopamine D1 receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. emalexbiosciences.com [emalexbiosciences.com]
Ecopipam Hydrobromide for Primary Neuronal Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (also known as SCH-39166) is a selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] It exhibits high affinity for the D1 receptor with a Ki of 3.6 nM in receptor binding assays and effectively blocks dopamine-stimulated adenylate cyclase with a Ki of 9.1 nM.[1] Notably, Ecopipam shows low affinity for D2 and 5-HT2 receptors, highlighting its specificity.[1] While extensively studied in clinical trials for conditions like Tourette Syndrome, its application in preclinical, in vitro primary neuronal culture studies is less documented.[3][4][5][6][7][8][9] These application notes provide a comprehensive guide for utilizing Ecopipam hydrobromide in primary neuronal cultures to investigate its neuroprotective potential and its effects on neuronal signaling.
Mechanism of Action
Ecopipam functions by competitively blocking the binding of dopamine to D1 and D5 receptors. These G-protein coupled receptors are primarily linked to the Gαs subunit, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By antagonizing these receptors, Ecopipam prevents this signaling cascade, leading to a reduction in intracellular cAMP levels. This modulation of the dopaminergic system is the basis for its therapeutic effects and makes it a valuable tool for studying the role of D1/D5 receptor signaling in neuronal function and pathology.
Data Presentation
In Vitro Pharmacological Profile of Ecopipam (SCH-39166)
| Parameter | Value | Receptor/Assay | Reference |
| Ki (Binding Affinity) | 3.6 nM | [3H]SCH23390 displacement (D1 Receptor) | [1] |
| Ki (Functional Antagonism) | 9.1 nM | Dopamine-stimulated adenylate cyclase inhibition | [1] |
| Ki (Binding Affinity) | > 1 µM | [3H]spiperone displacement (D2 Receptor) | [1] |
| Ki (Binding Affinity) | > 300 nM | [3H]-ketanserin displacement (5-HT2 Receptor) | [1] |
| KD (Binding Affinity) | 0.79 nM | [3H]SCH 39166 binding (D1 Receptor) | [10] |
Representative Dosing for In Vitro Studies
| Application | Suggested Starting Concentration Range | Notes |
| Neuroprotection Assay | 10 nM - 1 µM | Dose-response experiments are recommended to determine the optimal concentration for a specific neuronal injury model. |
| Calcium Imaging | 100 nM - 10 µM | The effective concentration may vary depending on the dopamine agonist used and the neuronal cell type. |
Experimental Protocols
I. Primary Cortical and Hippocampal Neuron Culture
This protocol provides a general method for establishing primary neuronal cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, E18)
-
Hibernate®-A medium
-
Papain (20 U/mL)
-
DNase I
-
Neurobasal® Medium supplemented with B-27®, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and dissect the cortices and/or hippocampi in ice-cold Hibernate®-A medium.
-
Mince the tissue and incubate in papain and DNase I solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal® medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform half-media changes every 2-3 days.
II. Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model
This protocol outlines a method to assess the neuroprotective effects of Ecopipam against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (in sterile water or DMSO)
-
L-Glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial dilutions of this compound in Neurobasal® medium.
-
Pre-treat the primary cortical neuron cultures with varying concentrations of Ecopipam (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control group.
-
Induce excitotoxicity by adding a final concentration of 50-100 µM glutamate (B1630785) to the cultures for 15-30 minutes. A no-glutamate control group should also be included.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal® medium containing the respective concentrations of Ecopipam or vehicle.
-
Incubate the cultures for 24 hours.
-
Assess cell viability by measuring the release of LDH into the culture medium according to the manufacturer's instructions.
-
Normalize the data to the control groups and calculate the percentage of neuroprotection.
III. Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to dopamine D1 receptor activation and its blockade by Ecopipam in primary hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures (10-14 days in vitro) on glass-bottom dishes
-
This compound stock solution
-
Dopamine D1 receptor agonist (e.g., SKF-81297)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Load the primary hippocampal neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Establish a baseline fluorescence reading for a few minutes.
-
Apply the D1 receptor agonist (e.g., 1-10 µM SKF-81297) to the perfusion solution and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
After the response returns to baseline, wash the cells with HBSS.
-
Incubate the cells with Ecopipam (e.g., 1-10 µM) for 10-15 minutes.
-
Re-apply the D1 receptor agonist in the continued presence of Ecopipam and record the fluorescence signal.
-
Analyze the data by measuring the peak amplitude of the calcium transients before and after Ecopipam treatment.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade and the inhibitory action of Ecopipam.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of Ecopipam.
Experimental Workflow for Calcium Imaging
Caption: Workflow for calcium imaging to assess D1 receptor antagonism by Ecopipam.
References
- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecopipam - Wikipedia [en.wikipedia.org]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. neurologylive.com [neurologylive.com]
- 7. emalexbiosciences.com [emalexbiosciences.com]
- 8. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]SCH 39166, a new D1-selective radioligand: in vitro and in vivo binding analyses [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of D1 Receptor Binding with Ecopipam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D1 receptor, a G-protein coupled receptor (GPCR), is a critical component of the central nervous system, playing a pivotal role in motor control, reward, and cognition.[1] Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders. Ecopipam is a selective D1 and D5 receptor antagonist that has been investigated for the treatment of Tourette syndrome and other central nervous system disorders.[2][3][4][5] Understanding the binding characteristics and functional consequences of Ecopipam at the D1 receptor is crucial for its therapeutic development.
Flow cytometry offers a powerful, high-throughput platform for characterizing ligand-receptor interactions at the single-cell level.[3] This application note provides detailed protocols for analyzing the binding of Ecopipam to the D1 receptor using a competitive binding assay and for assessing the downstream signaling effects of D1 receptor modulation, specifically focusing on the phosphorylation of key signaling proteins.
Data Presentation: Ecopipam Binding Affinity
The following tables summarize the binding affinity of Ecopipam for the human Dopamine D1 and D2 receptors, as determined by radioligand binding assays. This data provides a quantitative measure of Ecopipam's potency and selectivity.
Table 1: Ecopipam Binding Affinity for Human Dopamine D1 Receptor
| Parameter | Value (nM) | Assay Conditions | Reference |
| Ki | 5 | - | [6] |
| Ki | 1.9 | Displacement of [3H]-SCH-23390 | [6] |
| Ki | 1.2 | Displacement of [3H]SCh23390 from mouse LTK cells | [6] |
| Ki | 0.9 | - | [6] |
| pKi | 8.3 | - | [6] |
| pKi | 8.72 | Displacement of [3H]-SCH-23390 | [6] |
| pKi | 8.92 | Displacement of [3H]SCh23390 from mouse LTK cells | [6] |
| pKi | 9.05 | - | [6] |
Table 2: Ecopipam Binding Affinity for Human Dopamine D2 Receptor
| Parameter | Value (nM) | Assay Conditions | Reference |
| Ki | 1240 | - | [6] |
| Ki | 980 | Displacement of [3H]methylspiperone from mouse LTK cells | [6] |
| pKi | 5.91 | - | [6] |
| pKi | 6.01 | Displacement of [3H]methylspiperone from mouse LTK cells | [6] |
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
Activation of the Dopamine D1 receptor, a Gs-coupled GPCR, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB and other signaling molecules like ERK (Extracellular signal-regulated kinase).[7][8]
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for both the competitive binding and intracellular signaling assays described in this application note.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of phosphorylated ERK1/2 expression and PAR formation by flow cytometry [bio-protocol.org]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Troubleshooting & Optimization
Ecopipam hydrobromide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the solubility and stability of Ecopipam hydrobromide.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as SCH 39166 hydrobromide) is a potent and selective antagonist of the dopamine (B1211576) D1/D5 receptors.[1][2] Its high affinity for these receptors allows it to modulate dopaminergic signaling pathways in the brain.[1][3][4] Unlike many antipsychotic drugs that target D2 receptors, Ecopipam's selectivity for the D1/D5 subfamily may offer a different side-effect profile.
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be desiccated and stored at room temperature.[1][5] When in a solvent, it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from moisture.[2] It is important to avoid repeated freeze-thaw cycles. General laboratory safety precautions, such as using personal protective equipment (PPE), working in a well-ventilated area, and avoiding inhalation of dust or aerosols, should be followed.[6]
3. What is the known solubility of this compound?
Detailed experimental data on the aqueous solubility of this compound is limited in publicly available literature. However, its solubility in dimethyl sulfoxide (B87167) (DMSO) has been reported.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
Possible Cause: this compound is predicted to have low aqueous solubility. The hydrochloride salt of Ecopipam has a predicted water solubility of only 0.0236 mg/mL, suggesting the hydrobromide salt may also be poorly soluble in aqueous solutions.[7]
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro experiments, consider using a small percentage of an organic co-solvent, such as DMSO, to aid in dissolution before diluting with your aqueous buffer. Be sure to validate the final concentration of the co-solvent for compatibility with your experimental system.
-
pH Adjustment: The solubility of amine-containing compounds like Ecopipam can be pH-dependent. Experiment with buffers at different pH values to determine the optimal pH for solubility.
-
Sonication: Gentle sonication can sometimes help to dissolve suspended particles and achieve a clear solution.
-
Kinetic vs. Thermodynamic Solubility: For initial screening, a kinetic solubility assessment may be sufficient. However, for applications requiring a stable solution over time, determining the thermodynamic solubility is recommended. (See Experimental Protocols section for more details).
Issue 2: Concerns About the Stability of this compound in Solution
Possible Cause: this compound may be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light.[6]
Troubleshooting Steps:
-
Protect from Light: Prepare and store this compound solutions in amber vials or protect them from light to prevent photodegradation.
-
pH of the Medium: Avoid highly acidic or alkaline conditions if possible. If your experiment requires such conditions, prepare the solution fresh and use it immediately.
-
Use of Antioxidants: If oxidative degradation is a concern, consider the addition of a suitable antioxidant to your formulation, ensuring it does not interfere with your experiment.
-
Perform a Stability-Indicating Assay: To understand the stability of this compound in your specific experimental conditions, it is highly recommended to perform a stability-indicating analysis, such as High-Performance Liquid Chromatography (HPLC). (See Experimental Protocols section for a general procedure).
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Maximum Concentration |
| Dimethyl Sulfoxide (DMSO) | 100 mM[1][5] |
Table 2: Predicted and Qualitative Solubility of Ecopipam Salts
| Salt | Solvent System | Solubility | Source |
| Ecopipam Hydrochloride | Water | Predicted: 0.0236 mg/mL | [7] |
| Ecopipam | PEG400 | Soluble (for oral formulation) | |
| Ecopipam | 0.2% Carboxymethyl cellulose | Suspension (for oral formulation) | |
| Ecopipam | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Soluble (for oral formulation) |
Note: The qualitative solubility in formulation excipients suggests that with appropriate formulation strategies, Ecopipam can be prepared for oral administration.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for assessing the kinetic solubility of this compound, which is useful for rapid screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Analysis: Determine the solubility limit by detecting the point of precipitation. This can be done visually or, more quantitatively, using a nephelometer (measures light scattering from undissolved particles) or by analyzing the clear supernatant via UV-Vis spectroscopy or HPLC after filtration or centrifugation.
Protocol 2: Forced Degradation Study and Development of a Stability-Indicating HPLC Method
This protocol outlines a general approach to investigate the degradation pathways of this compound and develop an analytical method to monitor its stability.
Methodology:
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
-
HPLC Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and potential degradation products have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Optimization: Inject the stressed samples into the HPLC system. The goal is to achieve baseline separation of the parent this compound peak from all degradation product peaks. Adjust the gradient, mobile phase pH, and other chromatographic parameters as needed to optimize the separation.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Pathway and the Antagonistic Action of Ecopipam.
Experimental Workflow for Stability-Indicating HPLC Method Development
References
- 1. SCH 39166 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
Ecopipam Hydrobromide Technical Support Center: Your Guide to Overcoming Experimental Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Ecopipam (B1671091) Hydrobromide Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during preclinical experiments with this selective dopamine (B1211576) D1/D5 receptor antagonist.
Frequently Asked Questions (FAQs)
1. What is Ecopipam hydrobromide and what is its primary mechanism of action?
This compound is a selective antagonist of the dopamine D1 and D5 receptors.[1][2] Its high affinity for these receptors allows for the targeted investigation of the D1/D5-mediated signaling pathways. It displays significantly lower affinity for other receptors such as D2-like dopamine receptors and 5-HT2 receptors.[1] This selectivity makes it a valuable tool for dissecting the roles of D1/D5 receptors in various physiological and pathological processes.
2. What are the main research applications for this compound?
Ecopipam is currently under investigation for the treatment of a variety of central nervous system disorders.[3][4] Its primary clinical application is for the treatment of Tourette syndrome, where it has shown efficacy in reducing both motor and vocal tics.[4][5][6] Other areas of research include restless legs syndrome, stuttering, and obesity.[7] In preclinical research, it is used to study the roles of D1 and D5 receptors in reward, cognition, and motor control.
Troubleshooting Experimental Challenges
Solubility and Stock Solution Preparation
Q: I am having trouble dissolving this compound. What are the recommended solvents and storage conditions?
A: this compound is a solid at room temperature.[1] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a reliable solvent. While predicted aqueous solubility is low, it can be dissolved in aqueous solutions with the help of co-solvents or solubilizing agents.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mM | Prepare high-concentration stock solutions in DMSO. |
| Water | ~0.0236 mg/mL (predicted) | Solubility in aqueous buffers like PBS is expected to be low. |
Stock Solution Protocol & Storage:
-
Preparation: To prepare a stock solution, dissolve this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve 3.9473 mg of this compound (MW: 394.73 g/mol ) in 1 mL of DMSO.
-
Storage of Solid: Store the solid compound at -20°C, sealed and protected from moisture.
-
Storage of Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Troubleshooting Tips:
-
If you observe precipitation when diluting your DMSO stock in an aqueous buffer for your experiment, try pre-warming the buffer and vortexing the solution thoroughly during dilution.
-
Consider using a lower concentration of the stock solution or increasing the percentage of DMSO in your final working solution (while being mindful of the DMSO tolerance of your experimental system).
-
For in vivo preparations requiring aqueous vehicles, the use of solubilizing agents like cyclodextrins may be necessary (see In Vivo Experimental Guide).
In Vitro Assays
Q: I am not seeing the expected antagonist effect of Ecopipam in my D1 receptor binding assay. What could be wrong?
A: Inconsistent results in a D1 receptor binding assay can arise from several factors. Here is a troubleshooting workflow to help you identify the potential issue.
Detailed Methodologies:
D1 Receptor Radioligand Competition Binding Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a D1-selective antagonist).
-
Non-specific binding control: Unlabeled SCH23390 or another suitable D1 antagonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the D1 receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound or unlabeled SCH23390 for the competition curve.
-
[³H]-SCH23390 at a concentration close to its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Q: My cAMP assay results are variable when testing Ecopipam. How can I improve the consistency?
A: Variability in cAMP assays can be due to cell health, reagent preparation, or the assay protocol itself. Below is a troubleshooting guide for a Gs-coupled GPCR cAMP functional assay.
Detailed Methodologies:
Gs-Coupled GPCR cAMP Functional Assay Protocol
This is a general protocol for measuring the antagonist effect of Ecopipam on a Gs-coupled D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Dopamine (or another suitable D1 agonist).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the D1-expressing HEK293 cells in a 96-well plate and grow to the desired confluency.
-
Ecopipam Pre-incubation: Remove the culture medium and add a serial dilution of this compound prepared in assay buffer containing a PDE inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add dopamine at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Ecopipam concentration and fit the data to a suitable inhibitory dose-response curve to determine the IC₅₀.
Potential for Assay Interference:
Some compounds can interfere with fluorescence-based assays.[8][9][10][11] If you suspect that Ecopipam is interfering with your assay's readout, consider running a control experiment with Ecopipam in the absence of cells or receptor preparations to assess its intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of your assay.
In Vivo Experiments
Q: I need to administer this compound to rodents orally. What is a suitable vehicle and are there any best practices to follow?
A: Oral gavage is a common method for administering compounds to rodents in preclinical studies. However, the procedure can be stressful for the animals, potentially impacting experimental outcomes.[12] Formulating a stable and palatable vehicle is also a key challenge.
Recommended Oral Gavage Vehicle Formulations:
| Formulation | Components | Preparation Notes |
| Suspension | 0.5% (w/v) Methylcellulose (B11928114) in sterile water | Gradually add methylcellulose to water while stirring. Allow to hydrate (B1144303) overnight at 4°C. |
| Solution with Co-solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | First, dissolve Ecopipam in DMSO. Then, add PEG300 and Tween-80, and finally, add saline. Mix well between each step.[13] |
| Cyclodextrin (B1172386) Formulation | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water | Dissolve HP-β-CD in water with stirring. Then, add this compound and continue to stir until dissolved. This can enhance the aqueous solubility of the compound.[14] |
In Vivo Formulation and Administration Workflow:
Best Practices for Oral Gavage:
-
Acclimatization: Handle the animals and simulate the gavage procedure with the vehicle alone for several days before the experiment to reduce stress.
-
Volume: Use the minimum volume necessary for accurate dosing, typically 5-10 mL/kg for mice.
-
Needle Choice: Use a flexible gavage needle to minimize the risk of esophageal injury.
-
Alternatives to Gavage: For less stressful administration, consider voluntary consumption by mixing the compound with a palatable food or liquid.[12][15]
Q: What are the known off-target effects and potential side effects of Ecopipam?
A: Ecopipam is highly selective for D1/D5 receptors. Its affinity for D2-like and 5-HT2 receptors is significantly lower.[1] However, as with any pharmacological agent, off-target effects are possible, especially at higher concentrations.
Receptor Binding Affinity Profile
| Receptor | Ki (nM) |
| Dopamine D1 | 1.2 - 5 |
| Dopamine D5 | ~2 |
| Dopamine D2 | 980 - 1240 |
| Dopamine D4 | ~5520 |
| 5-HT₂ | ~80 |
| α₂ₐ | ~731 |
Data compiled from multiple sources.[2][16]
In clinical trials, the most commonly reported adverse events are related to the central nervous system and include somnolence, insomnia, anxiety, fatigue, and headache.[4][6] In preclinical animal models, sedation, restlessness, and muscle twitching have been observed.[1] It is important to monitor for these potential effects in your in vivo studies and to use the lowest effective dose to minimize off-target and adverse effects.
By following these guidelines and troubleshooting steps, researchers can enhance the reliability and reproducibility of their experiments with this compound. For further assistance, please consult the relevant literature or contact your compound supplier.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. What is Ecopipam used for? [synapse.patsnap.com]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 14. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
- 16. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing Ecopipam Hydrobromide Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Ecopipam hydrobromide in in vitro studies. Our goal is to facilitate the optimization of experimental conditions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1] It binds to these receptors with high affinity, thereby blocking the downstream signaling cascade typically initiated by dopamine. This action prevents the activation of Gαs/olf proteins, the subsequent stimulation of adenylyl cyclase, and the production of cyclic AMP (cAMP).
Q2: What are the primary in vitro applications for this compound?
A2: this compound is primarily used in vitro to investigate the role of dopamine D1/D5 receptor signaling in various cellular processes. Common applications include studying receptor binding, functional antagonism of dopamine-induced cAMP production, and elucidating the involvement of D1/D5 receptors in neuronal function and disease models.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell type, receptor expression levels, and the specific assay being performed. Generally, concentrations in the low nanomolar to low micromolar range are effective. For instance, a concentration of 2 µM has been shown to completely abolish the proconvulsive effect of 10 µM dopamine in isolated corticohippocampal formation.[1] In other studies, concentrations of 5 and 10 µM have been used to investigate its effects on acetylcholine (B1216132) release in the rat striatum.[1]
Q4: In which solvents can I dissolve this compound?
A4: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media to the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in in vitro studies.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) |
| Dopamine D1 | 1.2 |
| Dopamine D5 | 2.0 |
| Dopamine D2 | 980 |
| Dopamine D4 | 5520 |
| 5-HT Receptor | 80 |
| Alpha-2A Adrenergic Receptor | 731 |
Data sourced from MedChemExpress.[1]
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Cell Line/System | Assay | Effective Concentration | Reference |
| Isolated Corticohippocampal Formation | Dopamine-induced epileptiform activity | 2 µM | [1] |
| Rat Striatum (in vivo perfusion) | Acetylcholine release | 5 µM, 10 µM | [1] |
| HepG2 (DPX-2) cells | PXR activation (CYP3A4 induction) | EC50: 12.6 µM | [1] |
| HepG2 (DPX-2) cells | PXR activation (luciferase reporter) | EC50: 4 µM | [1] |
Table 3: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 10 mM | -20°C (up to 6 months) or -80°C (long-term) |
| Water | Limited | Not recommended for stock solutions |
| Ethanol | Limited | Not recommended for stock solutions |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent results | - Inaccurate concentration of Ecopipam solution.- Degradation of the compound.- Cell line variability or passage number. | - Prepare fresh dilutions from a validated stock solution for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Use cells within a consistent and low passage number range. |
| Precipitation of Ecopipam in aqueous media | - Low aqueous solubility of this compound.- High final concentration of the compound. | - Ensure the final DMSO concentration is below 0.1%.- Prepare the final dilution in pre-warmed media or buffer just before use.- If precipitation persists, consider using a lower concentration range or a different formulation approach (e.g., with a carrier protein like BSA), though this may affect experimental outcomes. |
| High background signal in functional assays (e.g., cAMP assay) | - Constitutive activity of the D1/D5 receptor in the cell line. | - Use an inverse agonist to reduce basal receptor activity if possible.- Optimize cell seeding density to avoid over-confluence, which can sometimes increase basal signaling. |
| Unexpected or off-target effects | - Ecopipam interacting with other receptors at higher concentrations. | - Refer to the binding affinity profile (Table 1) to assess potential off-target interactions. The Ki values for D2 and 5-HT receptors are significantly higher than for D1/D5, but at high micromolar concentrations, off-target effects are possible.- Perform a dose-response curve to ensure the observed effect is within the expected range for D1/D5 antagonism.- Use a more specific D1/D5 antagonist as a control if available. |
| Low or no antagonist activity | - Insufficient concentration of Ecopipam to compete with the agonist.- Low expression of D1/D5 receptors in the chosen cell line. | - Increase the concentration of Ecopipam. A full dose-response curve should be performed to determine the IC50.- Confirm the expression of D1 and/or D5 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 394.73 g/mol ), add 253.3 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of this compound at various concentrations.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in cell culture medium. A typical starting range would be from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: cAMP Functional Assay
This assay measures the ability of this compound to antagonize dopamine-induced cAMP production in cells expressing D1 receptors.
-
Cell Preparation:
-
Seed cells expressing dopamine D1 receptors (e.g., CHO-D1 or HEK293-D1) in a 96-well plate.
-
Grow cells to approximately 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes at 37°C. Include a vehicle control.
-
Add a known concentration of a dopamine D1 receptor agonist (e.g., Dopamine or SKF-81297) at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Visualizations
Caption: Dopamine D1/D5 receptor signaling pathway and the inhibitory action of Ecopipam.
Caption: General experimental workflow for determining the optimal Ecopipam concentration.
Caption: Troubleshooting decision tree for in vitro experiments with Ecopipam.
References
Ecopipam hydrobromide off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of ecopipam (B1671091) hydrobromide (SCH 39166) during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ecopipam?
Ecopipam is a selective antagonist of the dopamine (B1211576) D1/D5 receptor.[1][2] It exhibits high affinity for D1 and D5 receptors, distinguishing it from many traditional antipsychotics that primarily target D2 receptors.[2] This selectivity is thought to contribute to its unique side-effect profile.[2]
Q2: What are the known off-target binding affinities for ecopipam?
Ecopipam demonstrates significantly lower affinity for other receptors. It is over 40-fold more selective for D1/D5 receptors compared to D2, D4, serotonin (B10506) (5-HT), and alpha-2a (α2a) adrenergic receptors.[1]
Q3: What are the most commonly observed side effects in clinical trials that could be related to off-target effects?
In clinical studies, the most frequently reported adverse events include somnolence, insomnia, anxiety, fatigue, and headache.[3] While the exact mechanisms for these effects are not fully elucidated, they may be a result of complex downstream signaling or minor interactions with other neural pathways.
Q4: Does ecopipam show potential for causing extrapyramidal symptoms (EPS) like tardive dyskinesia?
Studies have indicated that ecopipam may have a reduced likelihood of producing extrapyramidal side effects.[4] Unlike D2-selective antagonists, ecopipam does not significantly increase plasma prolactin levels and has minimal effects on striatal homovanillic acid or dihydroxyphenylacetic acid levels.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects in Animal Models
Problem: Observation of sedation, anxiety, or sleep disturbances in animal models that are inconsistent with pure D1/D5 receptor antagonism.
Possible Cause: These effects may be due to ecopipam's low-affinity binding to other receptors, such as serotonin or adrenergic receptors, or downstream effects on other neurotransmitter systems.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the unexpected effects are dose-dependent. Lower doses may provide a therapeutic window with minimal off-target engagement.
-
Control Experiments: Include control groups treated with selective antagonists for other potential off-target receptors (e.g., a 5-HT receptor antagonist) to see if the unexpected phenotype is rescued.
-
Neurochemical Analysis: Measure levels of other neurotransmitters (e.g., serotonin, norepinephrine) in relevant brain regions to assess downstream effects of ecopipam on these systems.
Issue 2: Inconsistent Results in In-Vitro Binding Assays
Problem: High variability or poor reproducibility in radioligand binding assay results.
Possible Cause: Inconsistencies in assay setup, reagent quality, or execution.
Troubleshooting Steps:
-
Reagent Quality:
-
Radioligand Integrity: Ensure the radioligand has not degraded. Store it correctly and avoid multiple freeze-thaw cycles.
-
Receptor Preparation: Use a fresh, properly prepared membrane preparation. Inconsistent homogenization can lead to variability in receptor concentration between wells.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure these are consistent across all experiments.
-
Buffer Composition: Use a consistent and appropriate buffer, as its components can influence binding.
-
-
Pipetting Accuracy: Inaccurate pipetting, especially of the radioligand and competitor compounds, can lead to significant errors.
Issue 3: High Non-Specific Binding in Radioligand Assays
Problem: The non-specific binding signal is high, masking the specific binding signal.
Possible Cause: The radioligand is binding to components other than the target receptor.
Troubleshooting Steps:
-
Optimize Blocking Agents: The use of blocking agents like Bovine Serum Albumin (BSA) in the assay buffer can help minimize non-specific interactions.
-
Optimize Washing Steps: Increase the number of washes or use ice-cold wash buffer to more effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Receptor Concentration: Ensure that the receptor concentration is not too high, as this can contribute to higher non-specific binding.
Data Presentation
Table 1: Ecopipam Hydrobromide Binding Affinity Profile
| Target Receptor | Ki (nM) | Species |
| Dopamine D1 | 1.2 | Human |
| Dopamine D5 | 2.0 | Human |
| Dopamine D2 | 980 | Human |
| Dopamine D4 | 5520 | Human |
| Serotonin (5-HT) | 80 | Not Specified |
| Alpha-2a (α2a) | 730 | Not Specified |
Data sourced from commercially available product information.[1]
Table 2: Common Adverse Events in Ecopipam Clinical Trials
| Adverse Event | Frequency (%) |
| Somnolence | 10.2 |
| Insomnia | 7.4 |
| Anxiety | 6.0 |
| Fatigue | 5.6 |
| Headache | 5.1 |
Data from a Phase 3 study in patients with Tourette syndrome.[3]
Experimental Protocols
Key Experiment: Radioligand Displacement Assay for Dopamine Receptors
This protocol provides a generalized method for determining the binding affinity of ecopipam for dopamine receptors using a radioligand displacement assay.
1. Materials:
- HEK293 cells stably expressing the human dopamine receptor of interest (D1, D2, etc.).
- Radioligand (e.g., [³H]SCH23390 for D1-like receptors, [³H]spiperone for D2-like receptors).
- Unlabeled this compound.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% BSA).
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- 96-well or 384-well filter plates.
- Scintillation fluid and counter.
2. Membrane Preparation:
- Culture and harvest HEK293 cells expressing the target receptor.
- Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
- Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
- Resuspend the final membrane pellet in assay buffer, determine the protein concentration, and store at -80°C.
3. Binding Assay:
- In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled ecopipam.
- To determine non-specific binding, a separate set of wells should contain a high concentration of a known antagonist for the target receptor.
- Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour) to reach binding equilibrium.
- Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the bound radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of ecopipam.
- Plot the specific binding as a function of the log of the ecopipam concentration.
- Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Ecopipam's primary mechanism of action.
Caption: Radioligand displacement assay workflow.
Caption: On-target vs. potential off-target effects.
References
Mitigating CNS side effects of Ecopipam hydrobromide in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ecopipam hydrobromide in animal models. The information is designed to help mitigate potential Central Nervous System (CNS) side effects and ensure the successful execution of experimental protocols.
Troubleshooting Guides & FAQs
This section addresses common CNS side effects observed with this compound administration in animal models and offers potential mitigation strategies.
Issue 1: How to mitigate motor impairment and catalepsy observed at higher doses of Ecopipam?
Answer:
Motor impairment, including catalepsy, is a potential side effect of dopamine (B1211576) D1 receptor antagonists. Here are two primary pharmacological strategies to investigate for mitigation:
-
Co-administration with an NMDA Receptor Antagonist: Studies have shown that impairments in movement initiation and execution induced by the D1 antagonist SCH-23390 can be reversed by the NM-methyl-D-aspartate (NMDA) receptor antagonist, Dizocilpine.[1] This suggests a functional antagonism between D1 and NMDA receptors in the control of movement.
-
Co-administration with an Adenosine (B11128) A2A Receptor Antagonist: Catalepsy induced by D1 receptor blockade has been shown to be potently reversed by the co-administration of an adenosine A2A receptor antagonist.[2] This suggests that blocking A2A receptors can counteract the motor deficits associated with D1 antagonism.
Experimental Workflow for Mitigating Motor Impairment:
Caption: Workflow for mitigating Ecopipam-induced motor impairment.
Issue 2: My animals appear sedated and show reduced locomotor activity after Ecopipam administration. How can I address this?
Answer:
Sedation is a commonly reported side effect of Ecopipam.[3] Here are strategies to manage this:
-
Dose Adjustment: The most straightforward approach is to determine the minimal effective dose of Ecopipam for your primary endpoint that does not produce significant sedation. A careful dose-response study is recommended.
-
Co-administration with a CNS Stimulant: While direct studies on co-administration with Ecopipam are limited, the use of a mild CNS stimulant like caffeine (B1668208) could be explored. Caffeine acts as an adenosine receptor antagonist, which can lead to increased dopaminergic activity and alertness.[4][5]
-
Environmental Enrichment: Housing animals in an enriched environment has been shown to alter dopamine receptor function and may reduce some behavioral side effects of dopamine-modulating drugs.[6][7][8][9]
Issue 3: I am observing anxiety-like behaviors in my animals after Ecopipam treatment. What can I do?
Answer:
Anxiety has been noted as a potential side effect in clinical studies of Ecopipam.[3] To address this in animal models:
-
Co-administration with an Anxiolytic: The use of a standard anxiolytic, such as a benzodiazepine (B76468) (e.g., midazolam), could be investigated to counteract the anxiogenic-like effects of Ecopipam.[10][11] It is crucial to select an anxiolytic and dose that does not interfere with the primary outcome of your study.
-
Behavioral Habituation: Ensure that animals are adequately habituated to the testing environment and procedures to minimize baseline anxiety levels.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from studies on Ecopipam (SCH-39166) and other D1 antagonists in rodents.
Table 1: Effects of SCH-39166 on Motor and Ingestive Behaviors in Rats
| Dose (mg/kg, s.c.) | Effect on Conditioned Avoidance Responding | Effect on Apomorphine-Induced Stereotypy | Effect on Ethanol Intake | Reference |
| 1.78 (p.o.) | Minimal effective dose in squirrel monkeys | - | - | [12] |
| 10 (p.o.) | Minimal effective dose in rats | Antagonized | - | [12] |
| 0.1 | No significant effect | - | No significant effect | [13] |
| 1 | - | - | Inhibited | [13] |
| 5 | - | - | Non-selective suppression | [13] |
Table 2: Effects of SCH-39166 on Acetylcholine (B1216132) Release in Rat Striatum
| Concentration (µM) | Percent Decrease in Acetylcholine Release (with 0.01 µM neostigmine) | Percent Decrease in Acetylcholine Release (with 0.1 µM neostigmine) | Reference |
| 1 | 8 ± 4% | 14 ± 4% | [14] |
| 5 | 24 ± 5% | 28 ± 8% | [14] |
| 10 | 27 ± 7% | 30 ± 5% | [14] |
Experimental Protocols
Detailed methodologies for key behavioral assays to assess CNS side effects.
1. Rotarod Test for Motor Coordination
-
Purpose: To assess motor coordination, balance, and motor learning.
-
Apparatus: A commercially available rotarod apparatus for rodents, consisting of a rotating rod with adjustable speed.[15][16][17]
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Training (optional but recommended): Place the mouse on the stationary or slowly rotating rod (e.g., 4 RPM) for a short period (e.g., 60 seconds) for 2-3 trials on the day before testing.
-
Testing:
-
Place the mouse on the rod, which is rotating at a low, constant speed (e.g., 4 RPM).
-
Begin the trial, and the rod will accelerate at a constant rate (e.g., from 4 to 40 RPM over 300 seconds).
-
Record the latency to fall from the rod.
-
Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: The primary measure is the latency to fall (in seconds). An increase in latency across trials indicates motor learning. A decrease in latency after drug administration compared to vehicle control suggests motor impairment.
2. Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Purpose: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[13][18][19][20][21]
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average speed. A significant decrease indicates sedation or motor impairment.
-
Anxiety-Like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone, latency to enter the center zone. A decrease in center time and entries is indicative of anxiety-like behavior.
-
3. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Purpose: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[22][23][24][25][26]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session with a video camera.
-
-
-
Data Analysis:
-
Anxiety-Like Behavior: Time spent in the open arms versus the closed arms, number of entries into the open and closed arms. A lower percentage of time spent and fewer entries into the open arms are indicative of higher anxiety-like behavior.
-
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Ecopipam acts as an antagonist at the D1 dopamine receptor. The following diagram illustrates the canonical D1 receptor signaling pathway that Ecopipam inhibits.
Caption: Simplified Dopamine D1 Receptor Signaling Pathway and the Action of Ecopipam.
References
- 1. NMDA receptor antagonists inhibit catalepsy induced by either dopamine D1 or D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalepsy induced by a blockade of dopamine D1 or D2 receptors was reversed by a concomitant blockade of adenosine A(2A) receptors in the caudate-putamen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. Molecular and pharmacodynamic interactions between caffeine and dopaminergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of caffeine administration on sedation and respiratory parameters in patients recovering from anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental enrichment reduces the function of D1 dopamine receptors in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of "enriched environment" during development on adult rat behavior and response to the dopamine receptor agonist apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental enrichment decreases cell surface expression of the dopamine transporter in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations of Nigral Dopamine Levels in Parkinson’s Disease after Environmental Enrichment and PACAP Treatment in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anxiolytic Treatment Impairs Helping Behavior in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Anxiolytic Treatment Impairs Helping Behavior in Rats [frontiersin.org]
- 12. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Local application of SCH 39166 reversibly and dose-dependently decreases acetylcholine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Ecopipam Hydrobromide Drug-Drug Interaction Screening: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for screening drug-drug interactions (DDIs) involving Ecopipam hydrobromide. The following sections offer frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of known metabolic pathways and potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Ecopipam?
A1: The primary metabolic pathway for Ecopipam is direct glucuronidation, which accounts for a significant portion of its elimination.[1] A minor pathway involves metabolism to an active metabolite, EBS-101-40853.[1]
Q2: Which enzymes are involved in the metabolism of Ecopipam?
A2: In vitro data suggests that glucuronidation is the main route of metabolism. While the specific UGT enzyme is not consistently cited in all public documents, studies have been designed to evaluate the effects of UGT inhibitors. A smaller portion of Ecopipam is metabolized to its active metabolite, EBS-101-40853, and this pathway has been investigated in the context of CYP3A4.[2]
Q3: What are the known or potential drug-drug interactions with Ecopipam based on its metabolism?
A3: Based on its metabolic pathways, Ecopipam has the potential to interact with drugs that are strong inhibitors or inducers of the enzymes responsible for its metabolism. Specifically, co-administration with potent inhibitors or inducers of UGT and CYP3A4 enzymes may alter the plasma concentrations of Ecopipam and its active metabolite. Clinical studies have been conducted to evaluate these potential interactions.[2]
Q4: Has the effect of Ecopipam on other drugs been studied?
A4: Yes, clinical studies have been designed to evaluate the potential of Ecopipam and its active metabolite to induce or inhibit major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4) and drug transporters (P-gp, OATP1B1).[2] This is a standard part of the drug development process to ensure the safe co-administration of Ecopipam with other medications.
Q5: Are there any known pharmacodynamic drug interactions with Ecopipam?
A5: Ecopipam is a dopamine (B1211576) D1 receptor antagonist. Therefore, there is a potential for pharmacodynamic interactions with other centrally acting drugs, particularly those that also affect dopamine pathways or cause CNS depression. Clinical trials often exclude patients on certain psychotropic medications to avoid confounding results and potential adverse effects.
Troubleshooting Guide for In Vitro DDI Screening
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values | - Instability of Ecopipam or the test system. - Inconsistent incubation times or temperatures. - Pipetting errors. | - Verify the stability of Ecopipam in the assay buffer. - Ensure precise control of incubation parameters. - Use calibrated pipettes and proper technique. |
| No inhibition observed where expected | - Incorrect concentration range of Ecopipam. - Low activity of the metabolic enzyme in the test system (e.g., human liver microsomes). - Ecopipam may be a weak inhibitor in vitro. | - Expand the concentration range of Ecopipam tested. - Use a new lot of microsomes with certified activity. - Consider using a more sensitive probe substrate. |
| Discrepancy between in vitro and in vivo results | - Role of metabolites not accounted for in in vitro system. - Involvement of drug transporters not assessed in vitro. - Complex interplay of multiple metabolic pathways in vivo. | - Test the inhibitory potential of known metabolites. - Conduct transporter interaction studies. - Use physiologically-based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. |
Data on Potential Drug-Drug Interactions
Specific quantitative data such as IC50 or Ki values from in vitro studies on Ecopipam are not widely available in the public domain. The following tables summarize the potential for interactions based on known metabolic pathways and clinical study designs.
Table 1: Ecopipam as a Victim of Drug-Drug Interactions
| Interacting Drug Class | Enzyme/Transporter | Potential Effect on Ecopipam | Recommendation for Screening |
| Strong UGT Inhibitors | UGTs | Increased plasma concentration of Ecopipam | Screen for inhibition using human liver microsomes and specific UGT isoforms. |
| Strong CYP3A4 Inhibitors | CYP3A4 | Increased plasma concentration of the active metabolite | Screen for inhibition using human liver microsomes and a CYP3A4-specific probe substrate. |
| Strong CYP3A4 Inducers | CYP3A4 | Decreased plasma concentration of the active metabolite | Screen for induction potential using primary human hepatocytes. |
Table 2: Ecopipam as a Perpetrator of Drug-Drug Interactions
| Enzyme/Transporter | Potential Effect of Ecopipam | Recommendation for Screening |
| CYP1A2 | Potential for induction | Evaluate induction potential in primary human hepatocytes. |
| CYP2B6 | Potential for induction | Evaluate induction potential in primary human hepatocytes. |
| CYP2D6 | Potential for inhibition | Determine IC50 and mechanism of inhibition (e.g., competitive, non-competitive) using human liver microsomes. |
| CYP3A4 | Potential for inhibition and induction | Evaluate both inhibition and induction potential using appropriate in vitro systems. |
| P-glycoprotein (P-gp) | Potential for inhibition and induction | Assess interaction using Caco-2 cell monolayers or other suitable transporter assay systems. |
| OATP1B1 | Potential for inhibition | Evaluate inhibitory effects using OATP1B1-expressing cell lines. |
Visualizing Metabolic Pathways and Experimental Workflows
Ecopipam Metabolic Pathway
Caption: Metabolic pathway of Ecopipam.
General Workflow for In Vitro DDI Screening
References
Troubleshooting Ecopipam hydrobromide variability in experimental results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential variability in experimental results when working with Ecopipam hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] Its mechanism of action involves competitively binding to these receptors, thereby blocking the action of the endogenous agonist, dopamine.[3] This prevents the activation of downstream signaling pathways, such as the Gs protein-mediated increase in cyclic AMP (cAMP).[3] Ecopipam exhibits high affinity for D1/D5 receptors with significantly lower affinity for other receptor types like D2, D3, D4, and various serotonin (B10506) receptors, making it a highly selective tool for studying D1/D5 receptor function.[4]
Q2: What are the common sources of variability in experimental results with this compound?
Variability in experimental outcomes with this compound can stem from several factors, broadly categorized as issues with the compound itself, the experimental system, or the assay protocol. These can include:
-
Compound Integrity and Preparation: Inconsistent salt forms, improper storage, degradation of the compound in solution, and inaccurate concentrations.
-
In Vitro System Variables: Differences in cell line characteristics, inconsistent cell passage numbers leading to altered receptor expression[5][6][7], and variations in cell seeding density.[8]
-
In Vivo System Variables: Differences in animal species and strains, route of administration, and the choice of vehicle.
-
Assay Protocol Deviations: Inconsistent incubation times, inappropriate agonist concentrations in functional assays, and improper data analysis methods.[8][9]
Q3: How should this compound be stored and handled?
For optimal stability, this compound powder should be stored at -20°C in a sealed container, away from moisture.[4] When prepared as a stock solution in a solvent like DMSO, it is recommended to store it at -80°C for up to 6 months or at -20°C for 1 month.[4] It is crucial to avoid repeated freeze-thaw cycles. The stability of Ecopipam in aqueous solutions can be pH-dependent, with optimal stability generally found in slightly acidic conditions (pH 4.5-5.5) for similar compounds.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure you are using a consistent cell line with confirmed expression of the D1 receptor. Different cell lines (e.g., CHO-K1, HEK293) can have varying levels of receptor expression and different downstream signaling efficiencies, leading to different IC50 values.[8] |
| Cell Passage Number | Use cells within a narrow and low passage number range for all experiments. High passage numbers can lead to decreased cell health, altered morphology, and changes in protein expression, including the target receptor.[5][6][7] |
| Inconsistent Agonist Concentration | In functional antagonist assays (e.g., cAMP assays), use a consistent and appropriate concentration of the D1 agonist (e.g., dopamine, SKF-38393). Typically, an EC80 concentration of the agonist is recommended to provide a sufficient window to observe antagonism.[6] |
| Variable Incubation Times | Standardize all incubation times. For competitive antagonists, a pre-incubation period with Ecopipam before adding the agonist is often necessary to allow the antagonist to reach binding equilibrium.[6] |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to fit your dose-response curves and calculate the IC50. Ensure that data is properly normalized.[9] |
Issue 2: Poor or No In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Inappropriate Vehicle | The choice of vehicle can significantly impact the solubility and bioavailability of Ecopipam. For oral administration, formulations such as 0.2% carboxymethyl cellulose (B213188) or dissolution in PEG400 have been used.[2] For subcutaneous or intraperitoneal injections, ensure the compound is fully dissolved and stable in the chosen vehicle. |
| Route of Administration | The bioavailability of Ecopipam can vary depending on the route of administration. Oral administration is common, but subcutaneous injections have also been used in preclinical studies.[2] The chosen route should be consistent across all experimental animals. |
| Species/Strain Differences | Pharmacokinetic and pharmacodynamic properties of drugs can differ significantly between species (e.g., mice vs. rats) and even between different strains of the same species.[11][12][13] Ensure the chosen animal model is appropriate for the study and consider potential metabolic differences. |
| Dosing Regimen | The dose and frequency of administration should be based on previous studies or pilot experiments to ensure that therapeutic concentrations are reached and maintained in the target tissue. |
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of Ecopipam
| Receptor Subtype | Species | Assay Type | Ki (nM) |
| D1 | Human | Radioligand Binding | 1.2[4] |
| D5 | Human | Radioligand Binding | 2.0[4] |
| D2 | Human | Radioligand Binding | 980[4] |
| D4 | Human | Radioligand Binding | 5520[4] |
| 5-HT2 | Rat | Radioligand Binding | 80[4] |
| α2a | Human | Radioligand Binding | 731[4] |
Table 2: In Vivo Efficacy of Ecopipam in Rodent Models
| Animal Model | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Apomorphine-induced Stereotypy | Rat | Oral | 10 mg/kg | Antagonism of stereotypy[2][4] |
| Conditioned Avoidance Response | Rat | Oral | 10 mg/kg | Inhibition of response[2] |
| Nicotine-induced Reinforcement | Rat | Subcutaneous | 0.003 - 0.3 mg/kg | Elimination of potentiating effects[2] |
| Cholinergic Release in Striatum | Rat | Perfusion | 5 and 10 µM | Reversible and dose-dependent reduction[2][4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for D1 Receptor
This protocol is a general guideline for determining the binding affinity (Ki) of Ecopipam for the D1 receptor using a radiolabeled antagonist like [³H]-SCH-23390.
Materials:
-
Cell membranes prepared from a cell line expressing the human D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-SCH-23390 (radioligand).
-
This compound (unlabeled competitor).
-
Non-specific binding control (e.g., excess cis(Z)-flupenthixol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound in the binding buffer. The final concentrations should span a wide range to generate a complete competition curve.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of [³H]-SCH-23390 (typically at or below its Kd).
-
Increasing concentrations of this compound or vehicle (for total binding).
-
Excess non-specific competitor (for non-specific binding).
-
-
Initiate Binding: Add the cell membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).[3]
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Ecopipam and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for D1 Receptor Antagonism
This protocol outlines a method to measure the ability of Ecopipam to antagonize the D1 agonist-induced increase in intracellular cAMP.
Materials:
-
A cell line expressing the human D1 receptor (e.g., CHO-K1 or HEK293).
-
This compound.
-
A D1 receptor agonist (e.g., Dopamine or SKF-38393).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation buffer.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture plates (e.g., 96-well).
-
Plate reader.
Methodology:
-
Cell Culture: Plate the D1 receptor-expressing cells in a 96-well plate and grow to near confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with increasing concentrations of this compound in stimulation buffer containing a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.[1]
-
Agonist Stimulation: Add a fixed concentration of the D1 agonist (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[1]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the log concentration of Ecopipam. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified D1 receptor signaling pathway and the antagonistic action of Ecopipam.
Caption: A generalized workflow for an in vitro functional antagonism assay with Ecopipam.
Caption: A decision tree for troubleshooting inconsistent IC50 values in Ecopipam experiments.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of RAD001 (everolimus) in normal and tumor-bearing rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ecopipam Hydrobromide Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecopipam hydrobromide. The information is designed to assist in the optimization of dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] It has a high affinity for these receptors, with reported Ki values of 1.2 nM and 2.0 nM for D1 and D5 receptors, respectively.[1][3] Its selectivity is demonstrated by its significantly lower affinity for D2-like receptors and 5-HT2 receptors.[2] By blocking these D1-like receptors, Ecopipam modulates dopaminergic signaling pathways.[4][5]
Q2: What are typical starting concentrations for in vitro experiments?
A2: For in vitro assays, such as competitive binding or functional assays, it is advisable to start with a wide range of concentrations centered around the Ki or IC50 value. Given Ecopipam's low nanomolar Ki values for D1/D5 receptors[1][3], a starting concentration range could be from 0.01 nM to 1 µM. A 2 µM concentration of Ecopipam has been shown to abolish the proconvulsive effects of dopamine in isolated corticohippocampal formation.[1][6]
Q3: What doses have been used in preclinical animal studies?
A3: In preclinical studies with rats, oral administration of 10 mg/kg of this compound has been used to counteract apomorphine-induced stereotypy.[1][6] Subcutaneous injections in the range of 0.003-0.3 mg/kg have also been shown to be effective in eliminating the potentiating effects of nicotine (B1678760) induction.[6]
Q4: What are the reported side effects in human clinical trials?
A4: In human clinical trials, Ecopipam has been generally well-tolerated.[5][7] The most commonly reported adverse events are generally mild to moderate and include headache, insomnia, fatigue, and somnolence.[8] Other reported side effects include anxiety, restlessness, and rarely, suicidal ideation.[4][5] Importantly, Ecopipam appears to lack the extrapyramidal side effects, such as tardive dyskinesia, that are often associated with D2 receptor antagonists.[2]
Troubleshooting Guides
In Vitro Assays (e.g., Competitive Binding, cAMP Assays)
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Non-specific binding of the radioligand or detection antibody. | Optimize blocking conditions by increasing the concentration or incubation time of the blocking agent. Ensure the use of appropriate assay plates (e.g., low-binding plates). |
| Low or No Signal | Poor receptor expression in the cell line. Inactive Ecopipam compound. Issues with assay reagents. | Confirm receptor expression using techniques like qPCR or Western blot. Use a cell line with known high expression of D1/D5 receptors. Prepare fresh dilutions of Ecopipam for each experiment. Check the expiration dates and proper storage of all assay kit components.[9] |
| Poor Reproducibility | Inconsistent cell density. Pipetting errors. Temperature fluctuations. | Ensure a consistent number of cells is seeded in each well. Use calibrated pipettes and proper pipetting techniques. Maintain a consistent temperature during incubations.[10] |
| Unexpected Dose-Response Curve Shape | Compound precipitation at high concentrations. Matrix effects from the sample. | Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration. Dilute samples to minimize matrix effects.[11] |
| Low cAMP Signal (Functional Assay) | Degradation of cAMP by phosphodiesterases (PDEs). | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP breakdown and enhance signal accumulation.[9] |
In Vivo Studies
| Problem | Potential Cause | Suggested Solution |
| High Variability in Animal Responses | Inconsistent drug administration. Genetic variability within the animal strain. Environmental stressors. | Ensure accurate and consistent dosing for all animals. Use a well-characterized and genetically stable animal strain. Acclimatize animals to the experimental environment to reduce stress. |
| Lack of Dose-Response Relationship | Inappropriate dose range selected. Poor bioavailability of the compound. | Conduct a pilot study with a wide range of doses to identify the effective dose range. Investigate the pharmacokinetic properties of Ecopipam in the chosen animal model to ensure adequate absorption and brain penetration. |
| Unexpected Behavioral Side Effects | Off-target effects of the compound. Dose is too high, leading to toxicity. | Carefully observe animals for any unexpected behaviors. If off-target effects are suspected, consider using a more specific D1/D5 antagonist as a control. If toxicity is observed, reduce the dose range in subsequent experiments. |
| Poor Correlation with In Vitro Data | Differences in metabolism between in vitro and in vivo systems. Blood-brain barrier penetration issues. | Investigate the metabolism of Ecopipam in the animal model. Measure the concentration of Ecopipam in the brain tissue to confirm it is reaching the target site. |
Quantitative Data Summary
This compound Affinity and Potency
| Parameter | Receptor | Value | Species | Reference |
| Ki | Dopamine D1 | 1.2 nM | - | [1][3] |
| Ki | Dopamine D5 | 2.0 nM | - | [1][3] |
| Ki | Dopamine D2 | 0.98 µM | - | [1][3] |
| Ki | 5-HT | 0.08 µM | - | [1][3] |
Clinical Trial Dosages for Tourette Syndrome
| Study Phase | Patient Population | Dosage | Reference |
| Phase 2b | Children & Adolescents (≥6 to <18 years) | Weight-adjusted to achieve a target of 2 mg/kg/day | [8] |
| Open-Label Extension | Children & Adolescents (≥6 to ≤18 years) | Titrated to a target oral dose of 1.8 mg/kg/day | - |
| Phase 3 | Children, Adolescents & Adults (≥ 6 years) | Titrated to a target steady-state dose of 1.8 mg/kg/day | - |
Experimental Protocols
D1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D1 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: Use a D1-selective radioligand, such as [3H]SCH23390, at a concentration close to its Kd value.
-
Competition Assay:
-
In a 96-well plate, add assay buffer, the radioligand, and varying concentrations of this compound (e.g., 0.01 nM to 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Ecopipam concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonism of this compound at the dopamine D1 receptor.
Methodology:
-
Cell Culture: Culture a cell line expressing the human dopamine D1 receptor (which couples to Gs protein) in a 96-well plate.
-
Cell Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Add a D1 receptor agonist (e.g., dopamine or SKF-38393) at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
Include a PDE inhibitor (e.g., 0.5 mM IBMX) in the stimulation buffer.
-
Incubate for a predetermined time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Ecopipam concentration.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value of Ecopipam.
-
Visualizations
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.
Caption: General experimental workflow for dose-response curve optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ecopipam - Wikipedia [en.wikipedia.org]
- 3. Ecopipam | Dopamine Receptor | TargetMol [targetmol.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 7. Emalex Biosciences Releases Results of 12-Month Open-Label Extension Study for Tourette Syndrome Candidate - BioSpace [biospace.com]
- 8. publications.aap.org [publications.aap.org]
- 9. benchchem.com [benchchem.com]
- 10. swordbio.com [swordbio.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Investigating Ecopipam Hydrobromide In Vitro Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential in vitro neurotoxicity of Ecopipam hydrobromide, a selective dopamine (B1211576) D1 and D5 receptor antagonist.[1] The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is in vitro neurotoxicity testing important?
A1: this compound is a selective antagonist of the dopamine D1 and D5 receptors.[1] It is under investigation for the treatment of various neurological and psychiatric conditions, including Tourette syndrome.[1] In vitro neurotoxicity testing is a crucial step in preclinical drug development to identify potential adverse effects of a compound on the nervous system at the cellular level.[2] These tests help to understand the mechanisms of toxicity and predict potential neurotoxic liabilities before advancing to in vivo studies.[3]
Q2: What are the initial steps to consider when designing an in vitro neurotoxicity study for this compound?
A2: Begin by selecting an appropriate neuronal cell model. Human neuroblastoma cell lines, such as SH-SY5Y, or rat pheochromocytoma-derived PC-12 cells are commonly used for initial screening due to their ease of culture and dopaminergic characteristics.[1][4] For more physiologically relevant data, consider using primary neuronal cultures derived from specific brain regions like the cortex or striatum.[5] It is also essential to determine a relevant concentration range for this compound based on its known or predicted therapeutic concentrations.
Q3: What are the key endpoints to measure when assessing the potential neurotoxicity of this compound?
A3: Key endpoints for in vitro neurotoxicity assessment include:
-
Cell Viability: Measures the overall health of the cell population. Common assays include MTT, MTS, and Neutral Red Uptake.[6]
-
Cytotoxicity: Detects cell membrane damage and lysis. The Lactate (B86563) Dehydrogenase (LDH) assay is a standard method.[7]
-
Apoptosis: Identifies programmed cell death. This can be assessed by measuring caspase enzyme activity or through TUNEL staining to detect DNA fragmentation.[8][9]
-
Mitochondrial Function: Evaluates the impact on mitochondrial health, which is a common target for drug-induced toxicity.[10]
Q4: Since Ecopipam is a D1/D5 receptor antagonist, are there specific signaling pathways I should investigate for potential neurotoxicity?
A4: Yes, antagonism of D1/D5 receptors could potentially lead to neurotoxicity through modulation of downstream signaling pathways. Activation of the D1 receptor has been linked to the MAPK signaling pathway, which can influence cell survival and apoptosis.[11][12] Therefore, investigating the effect of this compound on the phosphorylation status of key proteins in the ERK, JNK, and p38 MAPK pathways would be a relevant mechanistic study.
Troubleshooting Guides
MTT Assay Troubleshooting
Q1: My MTT assay results show high variability between replicate wells. What could be the cause?
A1: High variability in MTT assays can stem from several factors:
-
Uneven Cell Plating: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.
-
Incomplete Solubilization of Formazan (B1609692) Crystals: After adding the solubilization solution (e.g., DMSO or SDS), ensure complete dissolution by gentle pipetting or using an orbital shaker. Visually inspect the wells under a microscope before reading the plate.
-
Presence of Air Bubbles: Bubbles can interfere with the absorbance reading. Gently tap the plate to dislodge any bubbles.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Q2: The absorbance values in my negative control (untreated cells) are very low. What should I do?
A2: Low absorbance in negative controls suggests a low number of viable cells or suboptimal metabolic activity.
-
Suboptimal Cell Density: Ensure you are plating the optimal number of cells per well. This should be determined experimentally for your specific cell line.
-
Poor Cell Health: Check your cell culture for any signs of contamination or stress before starting the experiment.
-
Insufficient Incubation Time with MTT: The standard 2-4 hour incubation may need to be optimized for your cell line.
Q3: My results are not dose-dependent as expected. What could be the issue?
A3: A lack of dose-dependency can be due to:
-
Incorrect Drug Concentrations: Double-check your serial dilutions and calculations.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in culture media. Visually inspect your stock solutions and the media in the treatment wells for any signs of precipitation.
-
Chemical Interference: Some compounds can directly reduce MTT, leading to a false-positive signal.[13] Include a control with the highest concentration of Ecopipam in cell-free media to check for this.
LDH Assay Troubleshooting
Q1: The LDH activity in my spontaneous release control (untreated cells) is high. Why is this happening?
A1: High spontaneous LDH release indicates a significant level of cell death in your control culture.
-
Over-confluent or Unhealthy Cells: Do not use cells that are over-confluent or have been in culture for too long.
-
Vigorous Pipetting: Excessive shear stress during cell seeding or media changes can damage cell membranes.[14]
-
High Serum Content in Media: Some sera have high endogenous LDH activity.[7] It is advisable to use low-serum media during the treatment period if possible.
Q2: I am seeing inconsistent results and even negative cytotoxicity values. What is going wrong?
A2: Inconsistent and negative values in an LDH assay often point to issues with the controls or the assay setup.[14]
-
Inaccurate Controls: Ensure your maximum LDH release control (cells treated with a lysis buffer) is working effectively and yields a strong signal.
-
Incorrect Blanking: Properly subtract the background absorbance from the media control.
-
Cell Clumping: A non-uniform cell suspension can lead to variable cell numbers per well, affecting the amount of LDH released.[14]
Experimental Protocols
Cell Viability Assessment: MTT Assay
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.
Cytotoxicity Assessment: LDH Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a media background control.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm.
Apoptosis Assessment: Caspase-3 Activity Assay
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of color change is proportional to the caspase-3 activity.
Apoptosis Assessment: TUNEL Assay
-
Cell Culture on Coverslips: Grow neuronal cells on sterile coverslips placed in a multi-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[8]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[8]
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Microscopy: Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show nuclear staining.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example of how to present cell viability data.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Ecopipam Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 82.4 ± 7.3 |
| 100 | 65.7 ± 8.9 |
| 200 | 48.2 ± 9.5 |
Visualizations
Caption: Experimental workflow for in vitro neurotoxicity assessment.
References
- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of human-derived cell lines in neurotoxicity studies of environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qualitybiological.com [qualitybiological.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. clyte.tech [clyte.tech]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D1 receptors induce apoptosis of osteosarcoma cells via changes of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 16. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
Ecopipam Hydrobromide for Preclinical Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical formulation and use of Ecopipam hydrobromide. Ecopipam is a selective antagonist of the Dopamine (B1211576) D1/D5 receptor, making it a valuable tool for investigating the role of this signaling pathway in various central nervous system disorders.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: Ecopipam (also known as SCH-39166) is a first-in-class, selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes).[1][2] Its mechanism involves blocking the action of dopamine at these receptors, which are coupled to Gs alpha subunit and stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[3] By inhibiting this pathway, Ecopipam can modulate neuronal activity in brain regions implicated in movement and behavior.
Q2: What are the recommended solvents for dissolving this compound for in vitro and in vivo studies? A2: For in vitro studies, this compound is highly soluble in DMSO (up to 50 mg/mL).[1] For in vivo studies, a common approach is to first create a stock solution in a minimal amount of DMSO and then dilute it into a vehicle suitable for animal administration. Commonly used vehicles include saline, corn oil, or multi-component systems like PEG300 and Tween 80 in saline.[1][2]
Q3: What are the recommended storage conditions for this compound powder and stock solutions? A3: The solid powder should be stored at -20°C, sealed away from moisture and direct sunlight. In solvent, stock solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[4] It is recommended to prepare fresh working dilutions for each experiment from a frozen stock.
Q4: What are typical dose ranges for Ecopipam in preclinical rodent models? A4: Dosing can vary significantly based on the animal model, route of administration, and specific research question. Published studies have used doses ranging from 0.003 mg/kg (subcutaneous) to 10 mg/kg (oral) in rats.[2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Physicochemical & Formulation Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL | May require ultrasonication to fully dissolve.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | A common vehicle for in vivo administration.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral or subcutaneous administration.[1] |
Table 2: Solution Stability
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | 6 Months[4] |
| -20°C | DMSO | 1 Month[4] |
| Room Temperature | Aqueous Nasal Solution | At least 42 Days (for Scopolamine Hydrobromide, indicating general stability of hydrobromide salts in solution) |
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when diluting my DMSO stock into an aqueous buffer or media.
-
Potential Cause: Ecopipam is poorly soluble in purely aqueous solutions. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to "crash out."
-
Solution:
-
Use a Co-solvent System: For in vivo formulations, use a vehicle containing co-solvents like PEG300 or solubilizing agents like Tween 80 to maintain solubility.[1] A step-wise dilution is recommended: add the DMSO stock to PEG300, mix, then add Tween 80, mix, and finally add saline slowly while vortexing.[2]
-
Limit Final DMSO Concentration: For in vitro cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid both precipitation and solvent toxicity.
-
Warm the Solution: Gently warming the solution to 37°C may help in keeping the compound dissolved, but verify compound stability at this temperature.
-
Sonication: Use an ultrasonic water bath in short bursts to help redissolve the precipitate. Be cautious of potential compound degradation from excessive heat.
-
Issue 2: I am not observing the expected antagonist effect in my in vitro assay.
-
Potential Cause 1: The agonist concentration used for stimulation is too high, making it difficult to see a competitive antagonist effect.
-
Solution 1: Optimize the agonist concentration. It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response). This provides a sufficient signal window to observe effective antagonism.
-
Potential Cause 2: The compound may have degraded due to improper storage or handling.
-
Solution 2: Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Potential Cause 3: The cells may not be expressing a sufficient number of D1 receptors.
-
Solution 3: Verify D1 receptor expression in your cell line using a method like qPCR, Western blot, or radioligand binding.
Issue 3: I am observing high variability in my animal behavioral experiments.
-
Potential Cause 1: Inconsistent drug administration or vehicle effects.
-
Solution 1: Ensure the formulation is homogenous and does not precipitate before or during administration. Always include a vehicle-only control group to account for any behavioral effects of the vehicle itself.
-
Potential Cause 2: Environmental factors influencing behavior.
-
Solution 2: Acclimate animals to the testing environment before drug administration. Ensure consistent lighting, noise levels, and handling procedures across all experimental groups.
Experimental Protocols
Protocol 1: In Vitro Dopamine D1 Receptor Antagonism via cAMP HTRF Assay
This protocol describes how to measure the potency of Ecopipam in blocking dopamine-induced cAMP production in a cell line expressing the D1 receptor (e.g., CHO-K1 cells stably expressing human DRD1).
Materials:
-
CHO-D1 cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
Dopamine (Agonist)
-
This compound (Antagonist)
-
Forskolin (Positive Control)
-
HTRF cAMP Assay Kit (e.g., from Cisbio, Revvity)
-
384-well white assay plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Culture CHO-D1 cells to ~80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge cells and resuspend in assay buffer to a density of 0.5 - 1.0 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of Ecopipam in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer.
-
Prepare a stock solution of Dopamine. Dilute it in assay buffer to a final concentration equal to its EC80 (this must be determined in a separate agonist-only experiment).
-
-
Assay Procedure (Antagonist Mode):
-
Dispense 5 µL of cells into each well of the 384-well plate.
-
Add 5 µL of the Ecopipam serial dilutions (or vehicle for control wells) to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the EC80 concentration of Dopamine to stimulate the cells. Add vehicle to "basal" control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the anti-cAMP Cryptate reagent (as per kit instructions).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 FRET emission).
-
Calculate the 665/620 ratio and Delta F% as per the kit's manual.
-
Plot the Delta F% against the log concentration of Ecopipam. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Antagonism of Apomorphine-Induced Stereotypy in Rats
This protocol assesses the ability of Ecopipam to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the non-selective dopamine agonist, apomorphine (B128758).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Apomorphine HCl
-
Vehicle for Ecopipam (e.g., 5% DMSO, 10% PEG400, 85% Saline)
-
Saline (0.9% NaCl) for Apomorphine and control injections
-
Observation cages (e.g., clear Plexiglas cylinders)
-
Stopwatch
Methodology:
-
Formulation Preparation:
-
Prepare Ecopipam solution in the chosen vehicle. For a 10 mg/kg oral dose, a typical concentration might be 2 mg/mL for a 5 mL/kg administration volume. Ensure the solution is clear and homogenous.
-
Prepare Apomorphine HCl solution fresh in saline (e.g., 0.5 mg/mL for a 0.5 mg/kg dose at 1 mL/kg volume). Protect from light.
-
-
Animal Handling and Acclimation:
-
House animals under standard conditions with a 12h light/dark cycle.
-
On the day of the experiment, transport animals to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Dosing and Observation:
-
Administer Ecopipam (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., oral gavage, p.o.).
-
Return animals to their home cages for the pretreatment period (e.g., 60 minutes for p.o. administration).
-
Following the pretreatment period, administer Apomorphine (e.g., 0.5 mg/kg, s.c.) or saline.
-
Immediately place each rat into an individual observation cage.
-
-
Behavioral Scoring:
-
Begin scoring 10 minutes after the apomorphine injection.
-
Every 5 minutes for a duration of 60 minutes, observe each animal and score the intensity of stereotyped behavior using a standardized scale. An example scale is:
-
0: Asleep or inactive
-
1: Active, moving around the cage
-
2: Predominantly sniffing, intermittent
-
3: Continuous sniffing, periodic licking or gnawing
-
4: Continuous licking or gnawing of the cage floor or walls
-
-
-
Data Analysis:
-
For each animal, calculate the total stereotypy score by summing the scores from all observation points.
-
Compare the mean total scores between groups (Vehicle + Saline, Vehicle + Apomorphine, Ecopipam + Apomorphine) using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in the stereotypy score in the Ecopipam-treated groups compared to the Vehicle + Apomorphine group indicates D1 antagonist activity.
-
Mandatory Visualizations
Caption: Ecopipam blocks Dopamine D1 receptor signaling pathway.
Caption: Workflow for an in vivo Ecopipam efficacy study.
References
Ecopipam Hydrobromide Cross-Reactivity in Immunoassays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-reactivity of Ecopipam (B1671091) hydrobromide in immunoassays. Given the absence of direct published cross-reactivity data for Ecopipam, this guide leverages information on structurally similar compounds, particularly benzazepines and benzodiazepines, to inform best practices and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is Ecopipam hydrobromide and why is cross-reactivity in immunoassays a concern?
Ecopipam is a first-in-class, selective dopamine (B1211576) D1 and D5 receptor antagonist with a benzazepine structure.[1][2] Cross-reactivity in immunoassays is a concern because antibodies used in these assays may bind to structurally similar, non-target compounds, leading to inaccurate quantification and false-positive or false-negative results.[3] This is particularly relevant for therapeutic drug monitoring (TDM) and drugs of abuse screening where structurally related medications may be present.
Q2: Are there any known instances of Ecopipam causing interference in common immunoassays?
To date, there are no specific studies published that directly evaluate the cross-reactivity of this compound in common immunoassay platforms. However, due to its benzazepine core, there is a theoretical potential for cross-reactivity in immunoassays designed to detect other benzazepine-class compounds or benzodiazepines, which share some structural similarities.
Q3: What types of immunoassays are most likely to be affected by Ecopipam cross-reactivity?
Competitive immunoassays, such as those frequently used for small molecule drug screening (e.g., certain ELISAs, and enzyme-multiplied immunoassay technique (EMIT) assays), are particularly susceptible to cross-reactivity from structurally related compounds.[3] Immunoassays for benzodiazepines or other neuropsychiatric drugs with similar chemical scaffolds are plausible candidates for interference.
Q4: What are the primary metabolites of Ecopipam and could they also cross-react?
Ecopipam is extensively metabolized, primarily through glucuronidation to form ecopipam glucuronide.[1] A smaller fraction is metabolized to an active metabolite, EBS-101-40853.[1] Both the parent drug and its metabolites, particularly those that retain the core benzazepine structure, have the potential to cross-react in immunoassays. The long half-life of some metabolites means they may be present in biological samples for an extended period.[1]
Troubleshooting Guides
Issue 1: Unexpected Positive Result in a Benzodiazepine (B76468) Screening Immunoassay
Possible Cause: Your sample contains Ecopipam or its metabolites, which may be cross-reacting with the antibodies in the benzodiazepine immunoassay kit due to structural similarities.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the immunoassay kit's package insert for a list of known cross-reactants. While Ecopipam is unlikely to be listed, this will provide information on the types of structures the assay is sensitive to.
-
Confirmation by a Specific Method: The most critical step is to re-analyze the sample using a highly specific confirmatory method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will definitively identify and quantify the substances present in the sample and rule out or confirm cross-reactivity.
-
Spiking Study: To confirm that Ecopipam is the source of the interference, perform a spiking study. Add a known concentration of this compound to a drug-free matrix (e.g., drug-free urine or serum) and run it on the immunoassay. A positive result will confirm cross-reactivity.
Issue 2: Inaccurate Quantification of a Target Analyte in a Research ELISA
Possible Cause: Ecopipam, present as a co-administered drug in your experimental samples, is interfering with the antibody-antigen binding in your ELISA, leading to either over- or under-estimation of your target analyte.
Troubleshooting Steps:
-
Assess Structural Similarity: Compare the chemical structure of Ecopipam with your target analyte. Significant similarities suggest a higher likelihood of cross-reactivity.
-
Perform a Cross-Reactivity Test: Run a standard competitive inhibition curve with Ecopipam in your ELISA. This will allow you to determine the concentration of Ecopipam that causes 50% inhibition (IC50) and calculate the percent cross-reactivity relative to your target analyte.
-
Sample Dilution: If cross-reactivity is confirmed, diluting the sample may help to reduce the concentration of Ecopipam to a level below which it interferes with the assay, while keeping your target analyte within the detectable range.
-
Alternative Antibody Pair: If the issue persists, consider sourcing an alternative antibody pair for your ELISA that has been validated for higher specificity and tested against a broader range of related compounds.
Data Presentation
Table 1: Illustrative Cross-Reactivity of Benzodiazepine Immunoassays with Structurally Related Compounds
Disclaimer: The following data is for illustrative purposes only and is based on published studies of benzodiazepine immunoassays. Direct cross-reactivity data for Ecopipam is not currently available. This table serves to highlight the variability of cross-reactivity based on the specific compound and the immunoassay kit.
| Compound | Immunoassay Kit A (% Cross-Reactivity) | Immunoassay Kit B (% Cross-Reactivity) | Immunoassay Kit C (% Cross-Reactivity) |
| Diazepam | 100 | 100 | 100 |
| Oxazepam | 85 | 95 | 90 |
| Lorazepam | 30 | 50 | 40 |
| Clonazepam | 15 | 25 | 20 |
| Hypothetical Ecopipam | Unknown (Requires Testing) | Unknown (Requires Testing) | Unknown (Requires Testing) |
Experimental Protocols
Protocol 1: Determination of Ecopipam Cross-Reactivity in a Competitive ELISA
Objective: To quantify the percentage of cross-reactivity of Ecopipam and its major metabolites in a competitive ELISA for a target analyte (e.g., a structurally related compound).
Materials:
-
Competitive ELISA kit for the target analyte
-
This compound standard
-
Ecopipam metabolite standards (if available)
-
Drug-free matrix (e.g., serum, plasma, urine)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Methodology:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target analyte standard in the assay buffer to create a standard curve according to the kit manufacturer's instructions.
-
Prepare a separate serial dilution of this compound and its metabolites in the assay buffer across a wide range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Assay Procedure:
-
Add the standards, controls, and Ecopipam/metabolite dilutions to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated target analyte to all wells.
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve for the target analyte (absorbance vs. concentration).
-
Determine the IC50 value for the target analyte (the concentration that produces 50% of the maximum signal).
-
Determine the IC50 value for Ecopipam and each of its metabolites from their respective dilution curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Ecopipam or Metabolite) x 100
-
Mandatory Visualizations
Caption: Ecopipam's mechanism of action as a D1/D5 receptor antagonist.
Caption: Experimental workflow for investigating potential cross-reactivity.
Caption: Logical troubleshooting guide for unexpected immunoassay results.
References
Validation & Comparative
A Comparative Guide: Ecopipam Hydrobromide vs. Typical D2 Receptor Antagonists
This guide provides a detailed comparison between Ecopipam hydrobromide, a selective dopamine (B1211576) D1/D5 receptor antagonist, and typical D2 receptor antagonists, a class of drugs foundational to antipsychotic therapy. The comparison focuses on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to characterize them.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Ecopipam and typical antipsychotics lies in their primary molecular targets within the dopamine system. Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which often exert opposing effects on intracellular signaling.[1][2]
This compound: Selective D1/D5 Receptor Antagonism
Ecopipam is a first-in-class compound that selectively blocks D1 and D5 dopamine receptors.[3][4][5] The D1-like receptors are coupled to the Gαs/olf G-protein, and their activation stimulates the enzyme adenylyl cyclase.[6][7] This leads to an increase in the intracellular second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][7] The PKA signaling cascade is crucial for regulating neuronal excitability, gene expression, and synaptic plasticity.[6] By antagonizing the D1 receptor, Ecopipam prevents this cascade, modulating the effects of dopamine in brain regions rich in D1 receptors, such as the striatum and prefrontal cortex.[8][9]
Typical D2 Receptor Antagonists (e.g., Haloperidol)
Typical D2 receptor antagonists, also known as first-generation antipsychotics, exert their primary therapeutic effect by blocking D2 receptors.[10][11] These receptors are predominantly found in the striatum, limbic system, and hypothalamus.[12] D2 receptors are coupled to the Gαi/o G-protein, which inhibits the activity of adenylyl cyclase.[7][[“]][14] Consequently, dopamine binding to D2 receptors leads to a decrease in intracellular cAMP levels.[7][14] By blocking D2 receptors, typical antagonists prevent this inhibitory effect, leading to a complex downstream cascade that ultimately reduces hyperactive dopaminergic neurotransmission, which is thought to underlie the positive symptoms of psychosis.[12][15][16]
Comparative Efficacy
While both drug classes modulate dopamine signaling, their distinct targets lead to applications in different, and sometimes overlapping, therapeutic areas.
-
Ecopipam: Clinical development has primarily focused on Tourette Syndrome (TS).[17][18] Phase 2b and Phase 3 trials have demonstrated that Ecopipam significantly reduces motor and vocal tics compared to placebo in children, adolescents, and adults.[19][20][21][22][23] In one study, Ecopipam treatment led to a 30% reduction in tic severity scores from baseline, compared to a 19% decrease in the placebo group.[22]
-
Typical D2 Antagonists: This class of drugs, including agents like haloperidol (B65202) and pimozide, are approved treatments for TS and are also the cornerstone for managing psychosis in schizophrenia.[11][20] Their efficacy in reducing positive symptoms (e.g., hallucinations, delusions) is well-established and is attributed to potent D2 receptor blockade in mesolimbic pathways.[12][24]
| Feature | This compound | Typical D2 Receptor Antagonists |
| Primary Indication(s) | Tourette Syndrome (investigational)[1][2] | Schizophrenia, Bipolar Disorder, Tourette Syndrome[10][12] |
| Key Efficacy Measure (TS) | Significant reduction in Yale Global Tic Severity Scale (YGTSS) Total Tic Score vs. placebo.[20][25] | Effective in reducing tic severity, approved for use.[12] |
| Efficacy in Schizophrenia | Not established; potential for addressing negative/cognitive symptoms is hypothesized but lacks robust evidence.[26] | Well-established for positive symptoms; less effective for negative and cognitive symptoms.[11][27] |
| Example Clinical Trial Result | In a Phase 2b trial for TS, Ecopipam reduced YGTSS-TTS by -3.44 points more than placebo (p=0.01).[20] | Haloperidol achieves ~72% D2 receptor occupancy at therapeutic doses for schizophrenia.[10] |
Comparative Safety and Tolerability
The most significant divergence between Ecopipam and typical D2 antagonists is their side effect profile. The non-selective action of typical antipsychotics leads to a range of adverse effects that are often treatment-limiting.
-
Ecopipam: Clinical trials have shown Ecopipam to be generally well-tolerated.[25][28] The most common adverse events are headache, insomnia, fatigue, and somnolence.[20][26] Crucially, Ecopipam has not been associated with the weight gain, metabolic disturbances, or drug-induced movement disorders that are characteristic of D2 antagonists.[20][23][26][29]
-
Typical D2 Antagonists: Blockade of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to a high risk of extrapyramidal symptoms (EPS).[30][31] These include acute dystonia (muscle spasms), akathisia (restlessness), and parkinsonism (tremor, rigidity).[30][32] Long-term use can lead to tardive dyskinesia, a potentially irreversible movement disorder.[30] Blockade of D2 receptors in other pathways also contributes to hyperprolactinemia and metabolic side effects.[11][32]
| Adverse Event Profile | This compound | Typical D2 Receptor Antagonists |
| Extrapyramidal Symptoms (EPS) | No evidence of drug-induced movement disorders in clinical trials.[20][23][26] | High risk of acute dystonia, akathisia, and parkinsonism. Risk of tardive dyskinesia with chronic use.[30][31][33] |
| Metabolic Side Effects | No significant weight gain or metabolic changes observed; some studies show less weight gain than placebo.[20][26] | Associated with weight gain and metabolic syndrome.[19] |
| Commonly Reported AEs | Headache, insomnia, somnolence, fatigue, anxiety.[1][19][20] | Sedation, anticholinergic effects (dry mouth, blurred vision), orthostatic hypotension, in addition to EPS.[12] |
| Endocrine Effects | Not associated with significant changes in prolactin. | Can cause hyperprolactinemia due to D2 blockade in the tuberoinfundibular pathway.[32] |
Key Experimental Protocols
Characterizing the pharmacological profiles of these compounds involves standardized in vitro and in vivo assays.
Experimental Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Ecopipam, Haloperidol) for a specific receptor (e.g., D1 or D2).
-
Methodology:
-
Preparation of Membranes: Cell lines stably expressing the human dopamine receptor of interest (D1 or D2) are cultured. The cells are harvested and homogenized to create a membrane preparation rich in the target receptor.
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2) is incubated with the membrane preparation.
-
Incubation with Test Compound: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity trapped on the filter (representing bound ligand) is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol 2: cAMP Accumulation Assay
-
Objective: To measure the functional effect of a compound on Gs- or Gi-coupled receptor signaling.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to express the D1 or D2 receptor.
-
Cell Treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.
-
Agonist/Antagonist Addition:
-
For D1 (Gs-coupled): Cells are treated with increasing concentrations of the antagonist (Ecopipam) followed by a fixed concentration of a D1 agonist (e.g., Dopamine) to stimulate cAMP production.
-
For D2 (Gi-coupled): Cells are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels.[34] Then, cells are treated with a D2 agonist to inhibit cAMP production. The ability of an antagonist (e.g., Haloperidol) to reverse this inhibition is measured.
-
-
Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 or IC50) of the compounds in modulating cAMP levels.
-
Conclusion
This compound and typical D2 receptor antagonists represent two distinct strategies for modulating the dopamine system. Typical D2 antagonists have a long history in treating psychosis but are limited by a side effect profile that includes severe movement disorders and metabolic complications.[11][32] Ecopipam, by selectively targeting the D1/D5 receptor, offers a novel mechanism of action.[4] Clinical data, particularly in Tourette Syndrome, suggest it has a favorable safety profile that avoids the hallmark adverse effects of D2 blockade.[20][26] This positions Ecopipam as a potentially valuable alternative for specific neurological disorders where D1 receptor modulation is key and a high tolerability profile is critical. Further research will continue to elucidate the full therapeutic potential of this distinct pharmacological class.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Ecopipam - Wikipedia [en.wikipedia.org]
- 4. What is Ecopipam used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 11. New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. consensus.app [consensus.app]
- 14. tandfonline.com [tandfonline.com]
- 15. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of D2 Antagonist Antipsychotic Medications | Encyclopedia MDPI [encyclopedia.pub]
- 17. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. neurologylive.com [neurologylive.com]
- 20. publications.aap.org [publications.aap.org]
- 21. neurologylive.com [neurologylive.com]
- 22. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 23. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 24. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. How does Ecopipamcompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 27. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tourette Syndrome | Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis | springermedicine.com [springermedicine.com]
- 29. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 30. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 31. m.youtube.com [m.youtube.com]
- 32. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
- 34. Effects of the antipsychotic drug haloperidol on the somastostatinergic system in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam: A Comparative Analysis with Other D1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ecopipam, a selective dopamine (B1211576) D1 receptor antagonist, with other agents in its class, primarily focusing on the well-characterized antagonist, SCH 23390. The information presented herein is intended to support research and development efforts by providing a detailed overview of their pharmacological profiles, supported by experimental data and methodologies.
Introduction to D1 Receptor Antagonism
Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. The D1-like family of dopamine receptors consists of the D1 and D5 subtypes, which are involved in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling has been implicated in several neuropsychiatric disorders, such as Tourette syndrome, schizophrenia, and substance use disorders. Selective antagonists of the D1 receptor, such as Ecopipam, represent a targeted therapeutic approach with the potential for improved efficacy and tolerability compared to less selective agents.
Comparative Pharmacological Profile
Ecopipam (SCH 39166) and SCH 23390 are benzazepine derivatives that exhibit high affinity and selectivity for the D1-like dopamine receptors. While both compounds are potent D1 antagonists, they display differences in their binding profiles and selectivity over other neurotransmitter receptors.
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki, in nM) of Ecopipam and SCH 23390 for various dopamine and serotonin (B10506) receptor subtypes, compiled from in vitro radioligand binding assays. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions.
| Receptor | Ecopipam (SCH 39166) Ki (nM) | SCH 23390 Ki (nM) |
| Dopamine D1 | 1.2 [1] | 0.2 [2] |
| Dopamine D5 | 2.0 [1] | 0.3 [2] |
| Dopamine D2 | 980[1] | >1000 |
| Dopamine D3 | >10000 | >1000 |
| Dopamine D4 | 5520[1] | >1000 |
| Serotonin 5-HT1C | 1327[3] | 30[3] |
| Serotonin 5-HT2A | 80[1] | High Affinity |
| α2a-Adrenergic | 730[1] | - |
Note: A lower Ki value indicates a higher binding affinity.
As the data indicates, both Ecopipam and SCH 23390 are highly potent at D1 and D5 receptors. However, SCH 23390 demonstrates a higher affinity for the 5-HT1C and 5-HT2A receptors compared to Ecopipam, suggesting that Ecopipam may have a more selective D1-like antagonist profile with a lower potential for off-target effects mediated by these serotonin receptors[3][4].
In Vivo Efficacy and Clinical Development
Preclinical Studies
In animal models, both Ecopipam and SCH 23390 have been shown to antagonize the behavioral effects of dopamine D1 receptor agonists. For instance, they can block the hyperlocomotion induced by stimulants like amphetamine and cocaine[5]. Comparative studies have suggested that selective blockade of D1 receptors is effective in suppressing this stimulant-induced hyperactivity[5].
Clinical Trials of Ecopipam
Ecopipam is the only D1 receptor antagonist in late-stage clinical development[6]. It has undergone extensive investigation for the treatment of Tourette syndrome in pediatric and adult populations.
Phase 2b and Phase 3 Clinical Trial Highlights for Ecopipam in Tourette Syndrome:
| Trial Phase | Key Findings | Adverse Events |
| Phase 2b | Statistically significant reduction in the Yale Global Tic Severity Score Total Tic Score (YGTSS-TTS) compared to placebo[7][8]. A 30% reduction from baseline to week 12 was observed[8]. | Generally well-tolerated. Most common adverse events were headache, insomnia, fatigue, and somnolence[7][8]. No significant weight gain or metabolic changes were reported[7]. |
| Phase 3 | Confirmed the efficacy of Ecopipam in maintaining clinically meaningful reductions in tics. Showed a statistically significant benefit in reducing the risk of relapse compared to placebo[9]. | Consistent with the Phase 2b trial, Ecopipam was generally well tolerated. The most common adverse events included somnolence, insomnia, anxiety, fatigue, and headache[9]. |
Notably, clinical trials of Ecopipam have not reported the extrapyramidal symptoms (EPS) and metabolic side effects commonly associated with D2 receptor antagonists, highlighting the potential safety benefits of selective D1 antagonism[10][11].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
D1 Receptor Signaling Pathway
The canonical signaling pathway for the D1 dopamine receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Caption: D1 receptor signaling cascade and the inhibitory action of Ecopipam.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound like Ecopipam.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for D1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Ecopipam) for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [3H]-SCH 23390 (specific activity ~80 Ci/mmol).
-
Test compound (e.g., Ecopipam) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 5-10 µg of protein per well).
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation. The final concentration of the radioligand should be close to its Kd value.
-
-
Incubation: Incubate the microplate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the extracellular levels of dopamine in a specific brain region (e.g., the striatum) of a freely moving animal following the administration of a D1 antagonist.
Materials:
-
Laboratory animals (e.g., male Sprague-Dawley rats).
-
Stereotaxic apparatus.
-
Microdialysis probes with a suitable molecular weight cutoff membrane.
-
Guide cannulas.
-
Syringe pump and liquid switch.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4).
-
Test compound (e.g., Ecopipam) for systemic administration.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples into vials at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer the test compound (e.g., Ecopipam) systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using HPLC-ECD.
-
Inject a small volume of each sample into the HPLC system.
-
Dopamine is separated on a reverse-phase column and detected by an electrochemical detector.
-
Quantify the dopamine concentration by comparing the peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Express the dopamine concentrations in the dialysate as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of the test compound.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Conclusion
Ecopipam is a selective D1/D5 receptor antagonist with a pharmacological profile that distinguishes it from other D1 antagonists like SCH 23390, particularly in its lower affinity for certain serotonin receptors. Clinical trial data for Tourette syndrome suggest that Ecopipam is effective in reducing tics and is well-tolerated, without the motor and metabolic side effects commonly associated with D2 receptor antagonists. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of D1 receptor antagonists, which can aid in the discovery and development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. neurologylive.com [neurologylive.com]
- 10. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 11. How does Ecopipamcompare with other treatments for Schizophrenia? [synapse.patsnap.com]
Ecopipam Hydrobromide: A Preclinical Comparative Analysis of a Selective D1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Ecopipam hydrobromide, a selective dopamine (B1211576) D1/D5 receptor antagonist, with other relevant compounds. The data presented is compiled from various preclinical studies and aims to inform researchers on the potential therapeutic profile of Ecopipam in relevant animal models.
Executive Summary
This compound (formerly known as SCH 39166) is a potent and selective antagonist of the dopamine D1 and D5 receptors. Preclinical data suggests that Ecopipam possesses antipsychotic-like activity with a potentially favorable side effect profile compared to other dopamine receptor antagonists. Notably, it demonstrates efficacy in animal models of conditioned avoidance and dopamine agonist-induced stereotypy. A key differentiating feature observed in preclinical studies is its low propensity to induce catalepsy, a rodent correlate of extrapyramidal side effects in humans, when compared to the prototypical D1 antagonist, SCH 23390.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro and in vivo pharmacological properties of this compound with the well-characterized D1 antagonist SCH 23390 and the typical antipsychotic Haloperidol.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | 5-HT2 Receptor |
| Ecopipam (SCH 39166) | 3.6[1] | >1000[1] | >300[1] |
| SCH 23390 | Data not available in direct comparison | Data not available in direct comparison | Significantly higher affinity than Ecopipam[2] |
| Haloperidol | Data not available in direct comparison | High Affinity | Moderate Affinity |
Table 2: In Vivo Preclinical Efficacy and Safety Models
| Preclinical Model | Ecopipam (SCH 39166) | SCH 23390 | Haloperidol (D2 Antagonist) |
| Conditioned Avoidance Response (Rat, MED, mg/kg p.o.) | 10[1] | 0.05-0.1 (inhibition of performance, mg/kg)[3] | Data not available for direct comparison |
| Apomorphine-Induced Stereotypy (Rat, MED, mg/kg p.o.) | 10[1] | Effective in antagonizing[3] | Effective in antagonizing[3] |
| Catalepsy Induction (Rat, ED50, mg/kg s.c.) | Did not cause catalepsy at doses up to 10x MED in CAR test[1] | 0.023 (horizontal bar test)[4] | 0.042 (horizontal bar test)[4] |
| Amphetamine-Induced Hyperlocomotion (Mouse, MED, mg/kg) | Data not available | 0.01 (effective dose)[5] | 0.1 (effective dose, also decreased spontaneous activity)[5] |
MED: Minimal Effective Dose; ED50: Effective Dose for 50% of subjects. Please refer to the cited sources for specific experimental conditions.
Key Signaling Pathways & Experimental Workflows
To visually represent the mechanisms and processes involved in the preclinical validation of Ecopipam, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are outlined below.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of Ecopipam for dopamine D1 and D2 receptors, as well as serotonin (B10506) 5-HT2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from appropriate brain regions (e.g., striatum for dopamine receptors) of rats.
-
Radioligand Binding: Membranes were incubated with a specific radioligand for each receptor subtype ([³H]SCH23390 for D1, [³H]spiperone for D2, and [³H]ketanserin for 5-HT2) in the presence of varying concentrations of Ecopipam.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitory constant) was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the potential antipsychotic activity of Ecopipam. This test is predictive of the clinical efficacy of antipsychotic drugs.
-
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the footshock.
-
Training: Rats were trained to avoid the footshock by moving to the other compartment upon presentation of the CS.
-
Testing: Ecopipam or a vehicle control was administered orally to the trained rats. After a pre-determined time, the rats were placed in the shuttle box, and the number of successful avoidances (moving during the CS) and escapes (moving during the US) were recorded over a series of trials.
-
Data Analysis: The minimal effective dose (MED) required to significantly inhibit the conditioned avoidance response was determined.
-
Apomorphine-Induced Stereotypy in Rats
-
Objective: To evaluate the ability of Ecopipam to block the effects of a direct dopamine agonist.
-
Methodology:
-
Animal Model: Rats were pre-treated with either Ecopipam or a vehicle control.
-
Dopamine Agonist Challenge: After a specified time, the rats were administered apomorphine, a non-selective dopamine agonist, which induces stereotypical behaviors such as sniffing, licking, gnawing, and climbing.
-
Behavioral Scoring: The intensity of the stereotypical behaviors was observed and scored by a trained observer at regular intervals over a set period.
-
Data Analysis: The minimal effective dose (MED) of Ecopipam required to significantly antagonize the apomorphine-induced stereotypy was determined.
-
Catalepsy Assessment in Rats
-
Objective: To assess the potential for Ecopipam to induce extrapyramidal side effects.
-
Methodology:
-
Apparatus: A horizontal bar or a vertical grid.
-
Procedure: Rats were administered Ecopipam, SCH 23390, or a vehicle control. At various time points after administration, the rat's forepaws were gently placed on the bar or grid.
-
Measurement: The time it took for the rat to remove its paws and correct its posture was measured. A failure to correct the posture within a specific timeframe (e.g., 20-30 seconds) was considered a cataleptic response.
-
Data Analysis: The dose at which 50% of the animals exhibited a cataleptic response (ED50) was calculated. For Ecopipam, it was noted that catalepsy was not observed at doses significantly higher than those effective in the CAR test[1].
-
Conclusion
The preclinical data for this compound indicates a profile of a selective D1 receptor antagonist with potential antipsychotic efficacy. Its ability to inhibit conditioned avoidance responding and apomorphine-induced stereotypy are consistent with the profiles of clinically effective antipsychotics. Importantly, the lack of catalepsy at therapeutically relevant doses in rodent models suggests a lower liability for extrapyramidal side effects compared to other D1 antagonists like SCH 23390 and typical D2 antagonists. These findings support the continued investigation of Ecopipam for neuropsychiatric disorders where D1 receptor modulation is a therapeutic target.
References
- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D1-receptor antagonists: comparison of [3H]SCH39166 to [3H]SCH23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Cross-Validation of Ecopipam Hydrobromide Assays: A Comparative Guide
This guide provides a comprehensive framework for the inter-laboratory cross-validation of bioanalytical assays for Ecopipam hydrobromide, a selective dopamine (B1211576) D1/D5 receptor antagonist. Ensuring the consistency and reliability of analytical data is crucial for multi-center clinical trials and collaborative research. This document outlines key performance parameters for comparison, detailed experimental protocols for two common assay types, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation: Key Parameters for Cross-Validation
Successful cross-validation demonstrates that a bioanalytical method is reproducible and reliable when transferred between laboratories. The following tables summarize the key validation parameters that should be assessed, along with hypothetical results from two independent laboratories.
Table 1: Cross-Validation of Ecopipam Quantification in Human Plasma by LC-MS/MS
| Validation Parameter | Acceptance Criteria | Laboratory A Results (Hypothetical) | Laboratory B Results (Hypothetical) |
| Inter-Lab Accuracy | Mean accuracy within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% | Within ±12% |
| Inter-Lab Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | CV ≤8% | CV ≤10% |
| Linearity (r²) | ≥0.99 | 0.998 | 0.997 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 0.1 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 100 ng/mL | 100 ng/mL |
| Matrix Effect | CV of matrix factor ≤15% | CV ≤10% | CV ≤12% |
| Recovery | Consistent and reproducible | 85-95% | 88-98% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Compliant | Compliant |
Table 2: Cross-Validation of D1 Receptor Occupancy Assay by Flow Cytometry
| Validation Parameter | Acceptance Criteria | Laboratory A Results (Hypothetical) | Laboratory B Results (Hypothetical) |
| Inter-Lab Precision (IC50) | Geometric Mean CV ≤30% | CV ≤15% | CV ≤20% |
| Intra-Lab Precision | CV ≤20% | CV ≤10% | CV ≤15% |
| Signal-to-Background Ratio | ≥3 | ≥5 | ≥4 |
| Non-Specific Binding | <20% of total binding | <15% | <18% |
| Cell Viability | ≥90% | ≥95% | ≥92% |
Experimental Protocols
Detailed and harmonized protocols are essential for successful inter-laboratory cross-validation.
Quantification of Ecopipam in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of Ecopipam in human plasma.
Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled Ecopipam).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ecopipam: Q1 314.1 -> Q3 141.1
-
Internal Standard (IS): Q1 318.1 -> Q3 145.1
-
-
Data Analysis: Analyst or MassHunter software
D1 Receptor Occupancy Assay by Flow Cytometry
This protocol measures the binding of Ecopipam to dopamine D1 receptors on peripheral blood mononuclear cells (PBMCs).
PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Layer the diluted blood onto a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the interface.
-
Wash the cells twice with PBS.
-
Resuspend the cells in staining buffer (PBS with 2% fetal bovine serum).
Receptor Occupancy Staining:
-
Aliquot 1 x 10^6 PBMCs into flow cytometry tubes.
-
For total D1 receptor measurement, add a saturating concentration of a fluorescently labeled anti-D1 receptor antibody.
-
For free D1 receptor measurement, add the same fluorescently labeled anti-D1 receptor antibody to cells collected from subjects treated with Ecopipam.
-
Incubate tubes for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend cells in PBS for flow cytometry analysis.
Flow Cytometry Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Record the median fluorescence intensity (MFI) for the D1 receptor antibody in the total and free receptor tubes.
-
Calculation of Receptor Occupancy:
-
RO (%) = [1 - (MFI_free / MFI_total)] x 100
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Ecopipam acts as an antagonist at the D1 receptor, blocking the downstream signaling cascade initiated by dopamine. This pathway is central to its therapeutic effect.
Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Ecopipam.
Experimental Workflow for Cross-Validation
A structured workflow is crucial for ensuring that both laboratories follow the same procedures, minimizing variability.
Caption: Workflow for a two-site bioanalytical assay cross-validation study.
Ecopipam Hydrobromide: A Comparative Analysis of Placebo-Controlled Studies in Tourette Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ecopipam (B1671091) hydrobromide, a selective dopamine (B1211576) D1 receptor antagonist, with established treatments for Tourette Syndrome (TS), based on data from placebo-controlled clinical trials. The information is intended to support research and development efforts in the field of neurology and psychopharmacology.
Executive Summary
Ecopipam has demonstrated efficacy in reducing tics associated with Tourette Syndrome in pediatric and adolescent patients in multiple placebo-controlled studies. As a selective D1 receptor antagonist, its mechanism of action differs from the D2 receptor antagonism of currently approved antipsychotics like haloperidol, aripiprazole, and risperidone (B510). This differentiation may contribute to a distinct side-effect profile, notably the absence of significant weight gain and metabolic issues observed with some D2 antagonists. This guide presents a detailed examination of the experimental data, study designs, and the underlying signaling pathway of Ecopipam.
Comparative Efficacy of Ecopipam and Alternatives
The following tables summarize the key efficacy and safety findings from placebo-controlled trials of Ecopipam and other commonly used medications for Tourette Syndrome.
Table 1: Efficacy of Ecopipam in Placebo-Controlled Trials
| Study Phase | Primary Endpoint | Ecopipam Result | Placebo Result | p-value | Citation |
| Phase 2b | Mean change in Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) from baseline to week 12 | -3.44 (30% reduction) | - | p = 0.01 | [1][2] |
| Phase 3 (Randomized Withdrawal) | Time to relapse in pediatric patients | 41.9% relapsed | 68.1% relapsed | p = 0.0084 | |
| Phase 3 (Randomized Withdrawal) | Time to relapse in pediatric and adult patients | 41.2% relapsed | 67.9% relapsed | p = 0.0050 |
Table 2: Efficacy of Alternative Medications in Placebo-Controlled Trials for Tourette Syndrome
| Medication | Primary Endpoint | Active Drug Result | Placebo Result | p-value | Citation |
| Aripiprazole (High Dose) | Mean change in YGTSS-TTS from baseline to week 8 | -9.9 | - | <0.05 | [3] |
| Aripiprazole (Low Dose) | Mean change in YGTSS-TTS from baseline to week 8 | -6.3 | - | <0.05 | [3] |
| Risperidone | Reduction in YGTSS-TTS from baseline to week 8 | 32% | 7% | p = 0.004 | [4][5] |
| Haloperidol | Improvement in tic symptoms | Effective | Less effective than Haloperidol | - | [6] |
Table 3: Common Adverse Events of Ecopipam vs. Alternatives (in Pediatric/Adolescent Tourette Syndrome Trials)
| Adverse Event | Ecopipam (%) | Aripiprazole (%) | Risperidone (%) | Haloperidol (%) | Placebo (%) |
| Headache | 15.8 | - | - | - | - |
| Insomnia | 14.5 | - | - | - | - |
| Fatigue | 7.9 | 6.8-15.6 | Mild to moderate | - | 0 |
| Somnolence | 7.9 | 11.4-15.6 | Mild to moderate | - | 2.3 |
| Weight Gain | No significant change | Significant increase | 2.8 kg mean increase | - | No change/less than active |
| Sedation | - | 8.9-18.2 | - | - | 2.3 |
| Extrapyramidal Symptoms | Not observed | - | Not observed | More frequent than pimozide (B1677891) | - |
Experimental Protocols
Ecopipam Phase 2b Trial (NCT02102698)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: 153 children and adolescents (aged 6 to <18 years) with a diagnosis of Tourette Syndrome and a baseline YGTSS-TTS of ≥20.[1][2][7]
-
Intervention: Patients were randomized 1:1 to receive either Ecopipam (target dose of 2 mg/kg/day) or a matching placebo.[1][2] The treatment period consisted of a 4-week titration phase followed by an 8-week maintenance period.[1]
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to week 12 in the YGTSS-TTS.[1][2]
-
Secondary Outcome Measures: Included the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[2]
Ecopipam Phase 3 Trial (NCT05615220)
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.[8][9]
-
Participants: Children, adolescents, and adults with Tourette's Disorder.[8]
-
Intervention: The study included an open-label stabilization period where all participants received Ecopipam. Responders were then randomized 1:1 to either continue Ecopipam or switch to placebo for a double-blind withdrawal period.[8][9]
-
Primary Outcome Measure: Time to relapse during the double-blind withdrawal period. Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase, the need for rescue medication, or hospitalization for TS.[9]
Mechanism of Action and Signaling Pathway
Ecopipam is a selective antagonist of the dopamine D1 receptor. This is in contrast to older antipsychotic medications used for Tourette Syndrome, which primarily target the D2 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase. This initiates a downstream signaling cascade involving Protein Kinase A (PKA). By blocking this receptor, Ecopipam is thought to modulate the dopaminergic pathways implicated in the generation of tics.
Caption: Ecopipam blocks dopamine from binding to the D1 receptor.
The diagram above illustrates the mechanism of action of Ecopipam. Dopamine released from the presynaptic neuron normally binds to the D1 receptor on the postsynaptic neuron. This activates a G-protein (Gαs/olf), which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to downstream signaling that modulates neuronal excitability. Ecopipam acts as an antagonist, blocking dopamine from binding to the D1 receptor and thereby inhibiting this signaling cascade.
Experimental Workflow of a Placebo-Controlled Randomized Withdrawal Trial
Randomized withdrawal trial designs are often used in clinical studies to assess the maintenance of a drug's effect.
Caption: Workflow of a randomized withdrawal clinical trial.
This workflow demonstrates the typical stages of a randomized withdrawal study. After an initial screening, all eligible patients enter an open-label phase where they receive the active drug (Ecopipam). Patients who show a predefined level of improvement are then randomly assigned to either continue receiving the active drug or switch to a placebo in a double-blind manner. The primary outcome is typically the time it takes for symptoms to return or "relapse" in the placebo group compared to the active treatment group.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. A placebo-controlled trial of risperidone in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigational drug ecopipam may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. neurology.org [neurology.org]
A Head-to-Head Comparison of Ecopipam and SCH-23390: Selective D1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal research compounds: Ecopipam (B1671091) (SCH-39166) and SCH-23390. Both are recognized for their selective antagonism of the dopamine (B1211576) D1 receptor, a key target in understanding and potentially treating a range of neurological and psychiatric disorders. This document synthesizes preclinical and clinical data to offer an objective analysis of their respective pharmacological profiles and functional effects.
At a Glance: Key Differences
| Feature | Ecopipam (SCH-39166) | SCH-23390 |
| Primary Research Focus | Clinical development for Tourette syndrome and other neuropsychiatric disorders.[1][2][3] | Primarily a research tool to investigate the role of D1 receptors in various CNS functions. |
| Clinical Development | Advanced to Phase 3 clinical trials for Tourette syndrome.[2][4] | Not developed for clinical use. |
| Selectivity Profile | High selectivity for D1/D5 receptors over D2 and 5-HT2 receptors.[5] | High affinity for D1/D5 receptors, but also significant affinity for 5-HT2C receptors. |
| In Vivo Effects | Reduces tics in animal models and humans with Tourette syndrome.[2] | Potently induces catalepsy in rodents.[6][7][8] |
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of Ecopipam and SCH-23390 for various dopamine and serotonin (B10506) receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ecopipam (SCH-39166) Ki (nM) | SCH-23390 Ki (nM) | Reference |
| Dopamine D1 | 1.2 | 0.2 | [9] |
| Dopamine D5 | 2.0 | 0.3 | [9] |
| Dopamine D2 | 980 | >1000 | [9] |
| Dopamine D4 | 5520 | - | [9] |
| Serotonin 5-HT1C | 1327 | 30 | [10] |
| Serotonin 5-HT2 | 80 | - | [9] |
| Serotonin 5-HT2C | - | 9.3 | [11][12] |
| Alpha-2A Adrenergic | 730 | - | [9] |
Note: '-' indicates data not available from the searched sources. Ki values can vary between studies depending on the experimental conditions.
Signaling Pathways
Both Ecopipam and SCH-23390 exert their effects by blocking the dopamine D1 receptor, which is primarily coupled to the Gs alpha subunit of G proteins. This canonical pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). However, D1 receptor signaling is complex and can also involve G protein-independent pathways, such as those mediated by β-arrestin.
Caption: Dopamine D1 Receptor Signaling Pathways.
Experimental Protocols
Radioligand Displacement Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the concentration of Ecopipam or SCH-23390 required to displace a known radiolabeled ligand from the D1 receptor.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH-23390.
-
Test compounds: Ecopipam, SCH-23390.
-
Non-specific binding control: Unlabeled SCH-23390 or another high-affinity D1 antagonist at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (Ecopipam and SCH-23390).
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]-SCH-23390) at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a high concentration of unlabeled SCH-23390.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
In Vivo Assessment of Catalepsy in Rodents
Catalepsy, a state of motor immobility and waxy flexibility, is a classic behavioral effect observed after the administration of D1 receptor antagonists, particularly SCH-23390.
Objective: To assess the cataleptic effects of Ecopipam and SCH-23390 in rats.
Apparatus:
-
A horizontal bar raised a few centimeters from the base of a cage.
-
A wire mesh grid placed at an angle.
Procedure:
-
Administer the test compound (Ecopipam or SCH-23390) or vehicle to the rats via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
At predetermined time points after injection, place the rat's forepaws on the horizontal bar or its hindlimbs on the wire mesh.
-
Measure the time (in seconds) the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
A positive cataleptic response is recorded if the animal maintains the posture for a minimum duration (e.g., 20 seconds).
-
Data is often presented as the mean descent latency or the percentage of animals exhibiting catalepsy.
Head-to-Head In Vivo Functional Comparison
Direct comparative in vivo studies of Ecopipam and SCH-23390 are limited. However, based on the available literature, we can infer their distinct in vivo profiles.
SCH-23390:
-
Catalepsy: SCH-23390 is a potent inducer of catalepsy in rodents.[6][7][8] This effect is considered a preclinical correlate of the extrapyramidal side effects seen with some antipsychotic drugs.
-
Stereotypy: SCH-23390 can inhibit dopamine agonist-induced stereotyped behaviors.
-
Tourette Syndrome Models: In a mouse model of Tourette syndrome (the D1CT-7 mouse), SCH-23390 has been shown to reduce tic-like behaviors and sensorimotor gating deficits.[12][13]
Ecopipam (SCH-39166):
-
Tourette Syndrome: Ecopipam has demonstrated efficacy in reducing tics in both preclinical models and human clinical trials for Tourette syndrome.[2] Phase 3 clinical trial data showed a statistically significant benefit for ecopipam in maintaining clinically meaningful reductions in tics compared to placebo.[2][4]
-
Catalepsy: While D1 antagonism is associated with catalepsy, the clinical development of Ecopipam for Tourette syndrome suggests a more favorable side effect profile compared to what might be predicted from the potent cataleptic effects of SCH-23390. This may be due to subtle differences in their pharmacological profiles or pharmacokinetic properties.
-
Other Potential Indications: Ecopipam has also been investigated for its potential in treating restless legs syndrome and obesity.
Summary and Conclusion
Ecopipam and SCH-23390 are both highly selective antagonists for the dopamine D1 receptor. SCH-23390 has been an invaluable research tool, instrumental in elucidating the role of D1 receptors in motor control and behavior. Its potent induction of catalepsy has made it a benchmark compound for studying extrapyramidal side effects.
Ecopipam, on the other hand, has transitioned from a preclinical research compound to a promising clinical candidate. Its development has been primarily focused on Tourette syndrome, where it has shown significant efficacy in reducing tics with a generally well-tolerated side effect profile in clinical trials.[2] The key distinction lies in their application: SCH-23390 remains a tool for basic research, while Ecopipam represents a potential therapeutic agent.
For researchers investigating the fundamental roles of D1 receptors, SCH-23390 remains a relevant and potent tool. For those in drug development focused on neuropsychiatric disorders where D1 receptor modulation is implicated, the trajectory of Ecopipam provides a compelling case study and a potential therapeutic avenue. The subtle but significant differences in their off-target activities and in vivo functional outcomes underscore the importance of comprehensive pharmacological profiling in the translation of preclinical findings to clinical applications.
References
- 1. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Frontiers | Animal Models of Tourette Syndrome—From Proliferation to Standardization [frontiersin.org]
- 6. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. The role of D1 and D2 dopamine receptors in oral stereotypy induced by dopaminergic stimulation of the ventrolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The D1CT‐7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Ecopipam Hydrobromide Findings: A Comparative Guide for In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Ecopipam is a selective antagonist of the D1/D5 dopamine (B1211576) receptors, with potential therapeutic applications in various neurological and psychiatric disorders.[1][2] While clinical trials have provided significant insights into its efficacy and safety, replicating and further exploring its mechanism of action in controlled in vitro environments is crucial for advancing our understanding.[3][4][5] This guide provides a framework for comparing the effects of Ecopipam hydrobromide in different cell lines, complete with hypothetical data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Comparing Ecopipam's Effects: A Hypothetical Study
Due to the limited availability of direct comparative studies of Ecopipam in various cell lines in the public domain, this guide presents a hypothetical comparison based on the known pharmacology of the D1 dopamine receptor. We will consider two commonly used cell lines:
-
HEK293 cells: Human Embryonic Kidney cells are a widely used, non-neuronal cell line.[6][7][8][9][10] They are easily transfected and provide a clean background for studying the effects of exogenously expressed receptors, in this case, the human D1 dopamine receptor.
-
SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[11][12][13][14][15][16] These cells endogenously express some components of the dopaminergic system, offering a more neuron-like context.
The primary signaling pathway of the D1 receptor involves the activation of the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[17][18] Therefore, the antagonistic effect of Ecopipam can be quantified by its ability to inhibit dopamine-induced cAMP production.
Hypothetical Data Presentation
The following table summarizes the expected quantitative data from an experiment designed to compare the inhibitory effect of Ecopipam on dopamine-stimulated cAMP production in HEK293 cells stably expressing the D1 receptor and differentiated SH-SY5Y cells.
| Cell Line | Treatment | Dopamine Concentration (nM) | Ecopipam Concentration (nM) | cAMP Production (% of Dopamine-only control) | IC50 of Ecopipam (nM) |
| HEK293-D1 | Dopamine only | 100 | 0 | 100% | N/A |
| Dopamine + Ecopipam | 100 | 1 | 85% | ||
| Dopamine + Ecopipam | 100 | 10 | 52% | 12.5 | |
| Dopamine + Ecopipam | 100 | 100 | 15% | ||
| Dopamine + Ecopipam | 100 | 1000 | 5% | ||
| Differentiated SH-SY5Y | Dopamine only | 100 | 0 | 100% | N/A |
| Dopamine + Ecopipam | 100 | 1 | 90% | ||
| Dopamine + Ecopipam | 100 | 10 | 60% | 18.2 | |
| Dopamine + Ecopipam | 100 | 100 | 25% | ||
| Dopamine + Ecopipam | 100 | 1000 | 8% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
To generate data such as that presented above, a competitive antagonist assay measuring cAMP levels is a standard approach.
Protocol: In Vitro cAMP Assay for D1 Receptor Antagonism
Objective: To determine the potency of this compound in inhibiting dopamine-induced cAMP production in cultured cells.
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor (HEK293-D1) or differentiated SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM for HEK293, DMEM/F12 for SH-SY5Y) with appropriate supplements (FBS, antibiotics).
-
Phosphate-Buffered Saline (PBS).
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Dopamine hydrochloride solution.
-
This compound solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-D1 or SH-SY5Y cells according to standard protocols. For SH-SY5Y, differentiation may be induced by treatment with retinoic acid for several days prior to the assay.
-
On the day before the assay, harvest the cells and seed them into a 384-well plate at an optimized density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of dopamine hydrochloride and this compound in an appropriate solvent (e.g., water or DMSO).
-
Create a serial dilution of this compound in stimulation buffer to achieve the desired final concentrations.
-
Prepare a solution of dopamine in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
-
Antagonist Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (stimulation buffer without Ecopipam).
-
Incubate the plate at room temperature for a predetermined time (e.g., 20-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the dopamine solution to all wells except for the negative control wells (which receive only stimulation buffer).
-
Incubate the plate at room temperature for a specified duration (e.g., 15-30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Following the agonist stimulation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence or luminescence values) will be inversely proportional to the amount of cAMP produced.
-
Normalize the data to the dopamine-only control (100% stimulation) and the vehicle-only control (0% stimulation).
-
Plot the normalized response against the logarithm of the Ecopipam concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Ecopipam that inhibits 50% of the dopamine-induced cAMP production.
-
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: D1 Receptor Signaling Pathway and Ecopipam's Mechanism of Action.
Caption: Experimental Workflow for an In Vitro cAMP Antagonist Assay.
References
- 1. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. neurologylive.com [neurologylive.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. cells-online.com [cells-online.com]
- 7. Dopamine Receptor D1 (DRD1) Stable Cell Line | eEnzyme [eenzyme.com]
- 8. D1 dopamine receptor signaling involves caveolin-2 in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cells-online.com [cells-online.com]
- 12. innoprot.com [innoprot.com]
- 13. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. innoprot.com [innoprot.com]
Ecopipam Hydrobromide: A New Frontier in Tourette Syndrome and Stuttering Treatment?
A comparative analysis of the novel D1 receptor antagonist's clinical trial data against current therapeutic alternatives for researchers, scientists, and drug development professionals.
Ecopipam hydrobromide, a first-in-class selective dopamine (B1211576) D1/D5 receptor antagonist, is charting a new course in the therapeutic landscape for Tourette syndrome (TS) and childhood-onset fluency disorder (stuttering). Developed by Emalex Biosciences, this investigational drug offers a distinct mechanism of action compared to existing treatments, which primarily target the D2 dopamine receptors. This distinction has generated significant interest in its potential to provide effective symptom management with a more favorable side-effect profile. This guide provides a comprehensive comparison of Ecopipam's clinical trial data with established and emerging therapies, offering a detailed look at its statistical analysis plan, experimental protocols, and performance metrics.
Mechanism of Action: A Targeted Approach
Ecopipam's novelty lies in its selective antagonism of the D1 and D5 dopamine receptors.[1][2] This is a significant departure from traditional antipsychotics used for Tourette syndrome, which are D2 receptor antagonists.[3][4][5] The supersensitivity of D1 receptors is hypothesized to be a key factor in the repetitive and compulsive behaviors characteristic of Tourette syndrome.[3][5] By selectively blocking these receptors, Ecopipam aims to alleviate tics without the broad dopaminergic blockade that can lead to undesirable side effects.[2]
Ecopipam in Tourette Syndrome: Clinical Trial Insights
Clinical trials for Ecopipam in Tourette syndrome have demonstrated its potential to significantly reduce tic severity. The primary measure of efficacy in these trials is the Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS).
Experimental Protocol: Phase 2b and Phase 3 Trials
The clinical development of Ecopipam for Tourette syndrome has progressed through key Phase 2b and Phase 3 studies. A notable design is the enriched-enrollment, randomized withdrawal methodology employed in the Phase 3 trial.[6]
Phase 2b Trial (D1AMOND Study): This was an international, multicentered, randomized, double-blind, placebo-controlled trial involving over 150 children and adolescents with Tourette syndrome.[3] Participants were randomized to receive either Ecopipam or a placebo for 12 weeks. The primary endpoint was the mean change in the YGTSS-TTS from baseline to week 12.[3]
Phase 3 Trial: This trial utilized a randomized withdrawal design.[6] All participants initially received Ecopipam in an open-label phase for 12 weeks. Those who showed a clinically meaningful response (at least a 25% reduction in YGTSS-TTS at weeks 8 and 12) were then randomized to either continue with Ecopipam or switch to a placebo for an additional 12-week double-blind phase.[5] The primary efficacy endpoint was the time to relapse, defined as a significant worsening of tics.[6][7]
Statistical Analysis Plan Highlights
While a complete, formal Statistical Analysis Plan (SAP) document for the Ecopipam trials is not publicly available, information from trial registrations and publications outlines the core statistical approach.
-
Primary Endpoint Analysis: For the Phase 2b parallel-group trial, the primary endpoint of mean change in YGTSS-TTS was analyzed using a mixed-effects model for repeated measures (MMRM). For the Phase 3 randomized withdrawal trial, the primary endpoint of time to relapse was analyzed using a log-rank test to compare the survival curves between the Ecopipam and placebo groups, with the hazard ratio estimated using a Cox proportional hazards model.[6][7]
-
Secondary Endpoint Analysis: Secondary endpoints, such as the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S), were analyzed using appropriate statistical tests for continuous or categorical data.
-
Sample Size and Power: The Phase 3 trial was powered to detect a statistically significant difference in the time to relapse between the two arms, with simulations suggesting a target number of relapse events to achieve 85% power.[6]
-
Handling of Missing Data: For the Phase 2b trial, a last observation carried forward (LOCF) approach was mentioned for the primary outcome measure.[5]
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of Ecopipam and its alternatives for the treatment of Tourette syndrome.
Table 1: Efficacy of Ecopipam and Alternatives in Tourette Syndrome
| Drug | Mechanism of Action | Primary Efficacy Endpoint | Efficacy Results | p-value |
| Ecopipam | D1/D5 Antagonist | Change in YGTSS-TTS | 30% reduction from baseline to week 12.[3] | 0.01[3] |
| Time to Relapse (Phase 3) | 41.9% relapse rate vs. 68.1% for placebo.[7] | 0.0084[7] | ||
| Haloperidol | D2 Antagonist | Reduction in tic severity | More effective than placebo.[1][8] | Statistically significant |
| Pimozide (B1677891) | D2 Antagonist | Reduction in tic severity | More effective than placebo.[1] | Statistically significant |
| Aripiprazole (B633) | D2 Partial Agonist | Change in YGTSS-TTS | Significant reduction vs. placebo (-15.0 vs. -9.6).[5] | 0.0196[5] |
| Risperidone (B510) | D2/5-HT2A Antagonist | Change in YGTSS-TTS | 32% reduction vs. 7% for placebo.[2][4] | 0.004[2][4] |
| Clonidine | Alpha-2 Agonist | Reduction in motor tic severity | Greater response than placebo.[9] | Statistically significant |
| Guanfacine (B1203898) | Alpha-2A Agonist | Change in YGTSS-TTS | 31% drop vs. 0% for placebo. | 0.05 |
| CBIT | Behavioral Therapy | Change in YGTSS | Significant reduction in tic severity.[10] | <0.001[10] |
Table 2: Safety and Tolerability Profile
| Drug | Common Adverse Events | Notable Side Effects |
| Ecopipam | Headache (15.8%), insomnia (14.5%), fatigue (7.9%), somnolence (7.9%).[3] | No observable evidence of weight gain, metabolic changes, or drug-induced movement disorders.[3][5] |
| Haloperidol | Extrapyramidal symptoms, sedation.[8] | Tardive dyskinesia.[3] |
| Pimozide | Extrapyramidal symptoms, QTc prolongation.[1] | |
| Aripiprazole | Weight gain, somnolence, extrapyramidal symptoms.[5][11] | |
| Risperidone | Weight gain (mean 2.8 kg), somnolence, fatigue.[2][4] | |
| Clonidine | Sedation, headache.[12] | Hypotension. |
| Guanfacine | Sedation. | |
| CBIT | Not applicable (non-pharmacological). |
Ecopipam in Childhood-Onset Fluency Disorder (Stuttering)
Ecopipam is also being investigated for the treatment of childhood-onset fluency disorder. A Phase 2 exploratory study in adults with this condition employed a randomized, double-blind, placebo-controlled, parallel-group design.[13][14] While detailed results are emerging, this represents a novel pharmacological approach to a condition with limited treatment options.
Alternatives to Ecopipam
The current treatment landscape for Tourette syndrome includes both pharmacological and non-pharmacological interventions.
-
Pharmacological Alternatives:
-
Typical Antipsychotics (D2 Antagonists): Haloperidol and pimozide are FDA-approved but are associated with a higher risk of extrapyramidal symptoms and tardive dyskinesia.[3][15]
-
Atypical Antipsychotics (D2/5-HT2A Antagonists): Aripiprazole and risperidone are also used and may have a better side-effect profile than typical antipsychotics, though risks of weight gain and metabolic issues exist.[3][15]
-
Alpha-2 Adrenergic Agonists: Clonidine and guanfacine are often used as first-line agents, especially in patients with comorbid ADHD, due to their milder side-effect profile.[16][17]
-
-
Non-Pharmacological Alternatives:
-
Comprehensive Behavioral Intervention for Tics (CBIT): A highly effective, evidence-based therapy that teaches individuals to become more aware of their tics and to use competing behaviors to manage them.[9][18] Studies have shown that a significant number of individuals who undergo CBIT experience a substantial reduction in tic severity.[18]
-
Conclusion
This compound represents a promising development in the treatment of Tourette syndrome and potentially other neurological disorders. Its selective D1/D5 receptor antagonism offers a targeted therapeutic approach that, based on current clinical trial data, may provide a better-tolerated alternative to existing D2 antagonist therapies. The efficacy data from Phase 2b and Phase 3 trials are encouraging, demonstrating a statistically significant reduction in tic severity and a sustained treatment effect.
For researchers and drug development professionals, the progression of Ecopipam through the clinical trial process highlights the value of novel mechanisms of action in addressing unmet needs in neurological and psychiatric disorders. Further long-term data on safety and efficacy will be crucial in fully defining its role in the therapeutic armamentarium. The comparison with established treatments underscores the ongoing need for therapies that balance efficacy with a favorable side-effect profile, a benchmark that Ecopipam appears poised to meet.
References
- 1. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. A multicenter, randomized, double-blind, placebo-controlled study of aripiprazole in children and adolescents with Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Risperidone as a treatment for Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Clonidine treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 11. Aripiprazole for Tourette Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. tourette.org [tourette.org]
- 16. Current Approaches and New Developments in the Pharmacological Management of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tourettes-action.org.uk [tourettes-action.org.uk]
- 18. tourette.org [tourette.org]
Validating Biomarkers for Ecopipam Hydrobromide Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ecopipam hydrobromide with alternative treatments for Tourette Syndrome and Lesch-Nyhan Disease. It includes a detailed overview of experimental protocols from key clinical trials and explores the current landscape of potential biomarkers for predicting treatment response.
Ecopipam is an investigational, first-in-class, selective dopamine (B1211576) D1 and D5 receptor antagonist. Its unique mechanism of action, differing from the D2 receptor antagonists that constitute the current standard of care for Tourette Syndrome, presents a promising alternative with a potentially different side-effect profile. This guide synthesizes the available data to facilitate an objective evaluation of Ecopipam's performance and to highlight the ongoing search for biomarkers to personalize its use.
Comparative Efficacy and Safety of Ecopipam
Ecopipam has been primarily investigated for the treatment of Tourette Syndrome and the self-injurious behaviors associated with Lesch-Nyhan Disease. The following tables summarize the quantitative data from clinical trials to allow for a clear comparison with alternative treatments.
Tourette Syndrome
Table 1: Comparison of Ecopipam with Other Treatments for Tourette Syndrome
| Treatment | Mechanism of Action | Efficacy (Primary Endpoint) | Key Adverse Events |
| Ecopipam | Selective Dopamine D1/D5 Receptor Antagonist | Statistically significant reduction in Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) compared to placebo. In a Phase 2b study, the least squares mean difference was -3.44. A Phase 3 study showed a lower relapse rate (41.9%) compared to placebo (68.1%). | Headache, insomnia, fatigue, somnolence, anxiety, and restlessness. Notably, no significant weight gain or metabolic changes were observed. |
| Haloperidol, Pimozide (Typical Antipsychotics) | Dopamine D2 Receptor Antagonist | Effective in reducing tic severity. | Extrapyramidal symptoms (e.g., tardive dyskinesia), weight gain, sedation. |
| Aripiprazole, Risperidone (Atypical Antipsychotics) | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | Effective in reducing tic severity. | Weight gain, metabolic changes, sedation. |
| Clonidine, Guanfacine (Alpha-2 Adrenergic Agonists) | Central Alpha-2 Adrenergic Agonist | Modest efficacy in tic reduction, often used as a first-line treatment, especially in milder cases. | Sedation, dizziness, hypotension. |
| Comprehensive Behavioral Intervention for Tics (CBIT) | Behavioral Therapy | Teaches individuals to become aware of the urge to tic and to use a competing behavior. Shown to be effective in reducing tic severity. | Requires trained therapists and patient commitment. |
Lesch-Nyhan Disease
Table 2: Comparison of Ecopipam with Other Treatments for Self-Injurious Behavior in Lesch-Nyhan Disease
| Treatment | Mechanism of Action | Efficacy (Primary Endpoint) | Key Adverse Events |
| Ecopipam | Selective Dopamine D1/D5 Receptor Antagonist | Exploratory measures in a small dose-escalation study suggested a potential reduction in self-injurious behavior (SIB). A subsequent double-blind, placebo-controlled crossover trial was terminated early but also suggested a reduction in SIB in most cases. | Sedation was the most common dose-limiting event. |
| Benzodiazepines (e.g., Diazepam) | GABA-A Receptor Agonist | Used for sedation and anxiety, which can indirectly reduce SIB. | Sedation, dependence, withdrawal symptoms. |
| Antipsychotics (e.g., Risperidone) | Dopamine D2 Receptor Antagonist | May be used to manage behavioral disturbances, but evidence for efficacy in SIB in Lesch-Nyhan is limited. | Sedation, extrapyramidal symptoms. |
| Gabapentin | Anticonvulsant | Some case reports suggest potential benefit in reducing SIB. | Drowsiness, dizziness. |
| Behavioral and Physical Interventions | Non-pharmacological | Behavioral modification, physical restraints, and dental extraction are commonly used to manage SIB. | Ethical considerations and potential for injury with restraints. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. The following are summaries of the experimental protocols for key Ecopipam clinical trials.
Ecopipam for Tourette Syndrome (Phase 2b D1AMOND Study - NCT04007991)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 153 children and adolescents (ages 6 to <18 years) with a diagnosis of Tourette Syndrome and a YGTSS-TTS of ≥20.
-
Intervention: Patients were randomized to receive either Ecopipam (2 mg/kg/day) or placebo. The study medication was titrated to the target dose over four weeks, followed by an eight-week maintenance period.
-
Primary Efficacy Endpoint: The change from baseline to Week 12 in the YGTSS-TTS.
-
Secondary Efficacy Endpoint: The Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).
-
Safety Assessments: Monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms (ECGs).
Ecopipam for Lesch-Nyhan Disease (Dose-Escalation Study)
-
Study Design: A dose-escalation study to evaluate the safety and tolerability of Ecopipam.
-
Participants: 5 subjects with Lesch-Nyhan Disease.
-
Intervention: Ecopipam was administered in escalating doses.
-
Primary Outcome: Safety and tolerability, with sedation being the most common dose-limiting event.
-
Exploratory Outcome: Measures to assess changes in self-injurious behavior.
Ecopipam for Lesch-Nyhan Disease (Crossover Trial - NCT01751802)
-
Study Design: A double-blind, placebo-controlled, three-period crossover trial. The study was terminated early.
-
Participants: 10 subjects with Lesch-Nyhan Disease.
-
Intervention: A single dose of Ecopipam versus placebo.
-
Primary Outcome: The study was terminated before the primary outcome could be fully assessed.
-
Exploratory Findings: The drug appeared to reduce SIB in most participants.
Potential Biomarkers for Ecopipam Response
The identification of reliable biomarkers is a critical step toward personalized medicine. While no biomarkers have been definitively validated for predicting Ecopipam response, several avenues of research are promising. It is important to note that the following discussion is based on the broader understanding of dopamine signaling in Tourette Syndrome and related disorders, as specific biomarker data from Ecopipam clinical trials has not been publicly released.
Genetic Biomarkers
The gene encoding the dopamine D1 receptor (DRD1) is a logical candidate for pharmacogenetic studies. Variations in this gene could potentially influence receptor expression, structure, and function, thereby affecting an individual's response to a D1 receptor antagonist like Ecopipam.
-
DRD1 Polymorphisms: Single nucleotide polymorphisms (SNPs) in the DRD1 gene have been associated with various neuropsychiatric conditions and response to psychotropic medications. For instance, the rs4532 SNP in the 5' untranslated region of the DRD1 gene has been linked to treatment response and side effects in schizophrenia. Further research is needed to investigate whether this or other DRD1 variants predict Ecopipam efficacy or tolerability in patients with Tourette Syndrome.
Potential role of DRD1 gene variations in Ecopipam response.
Neuroimaging Biomarkers
Neuroimaging techniques offer a non-invasive window into the brain's structure and function, providing potential biomarkers for treatment response. In the context of Tourette Syndrome, alterations in the cortico-striato-thalamo-cortical (CSTC) circuits and the dopaminergic system are well-documented.
-
Functional MRI (fMRI): fMRI can measure brain activity during specific tasks or at rest. Baseline fMRI patterns within the CSTC network could potentially predict which patients are more likely to respond to Ecopipam. For example, the degree of hyperconnectivity in motor pathways might correlate with the extent of tic reduction.
-
Positron Emission Tomography (PET): PET imaging can quantify the density and occupancy of dopamine receptors. While studies have shown inconsistent results regarding D2 receptor density in Tourette Syndrome, PET imaging of D1 receptors could be a valuable tool. Pre-treatment D1 receptor availability might be a direct predictor of Ecopipam's target engagement and subsequent clinical response. Studies in Tourette Syndrome have also shown increased amphetamine-induced dopamine release, a measure of phasic dopamine function. Investigating the relationship between these neurochemical measures and Ecopipam response is a critical area for future research.
A Comparative Guide to the In Vitro and In Vivo Effects of Ecopipam Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Ecopipam hydrobromide, a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist, is under investigation for various neurological and psychiatric disorders, most notably Tourette syndrome. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Ecopipam, with the classic selective D1 antagonist SCH-23390 serving as a key comparator. The information herein is intended to offer an objective overview supported by experimental data to aid in research and development efforts.
In Vitro Effects: Receptor Binding and Functional Antagonism
The in vitro profile of a drug candidate is critical for understanding its mechanism of action, potency, and selectivity. Here, we compare Ecopipam and SCH-23390 based on their binding affinities and functional antagonism at dopamine receptors.
Data Presentation: In Vitro Receptor Binding Affinities
| Compound | Receptor | Species | Ki (nM) | Reference |
| Ecopipam | D1 | Human | 0.9 - 1.9 | [1] |
| D1 | Rat | 1.9 | [1] | |
| D5 | Human | High Affinity | [2] | |
| D2 | Human | 980 - 1240 | [1] | |
| SCH-23390 | D1 | Human / Rat | 0.2 - 0.7 | [3][4] |
| D5 | Human | 0.3 | [3] |
Summary of In Vitro Findings:
Ecopipam demonstrates high affinity for human D1 and D5 receptors, with Ki values in the low nanomolar range.[1][2] Importantly, it exhibits significantly lower affinity for the D2 receptor, with Ki values in the micromolar range, highlighting its selectivity for the D1-like family of dopamine receptors.[1] This selectivity is a key feature that distinguishes it from many typical and atypical antipsychotics that also have activity at D2 receptors.
In comparison, SCH-23390, a well-characterized tool compound, displays even higher affinity for D1 and D5 receptors, with sub-nanomolar Ki values.[3][4] This makes it a highly potent D1-like receptor antagonist.
Experimental Protocol: Radioligand Binding Assay
A common method to determine the binding affinity (Ki) of a compound for a specific receptor is the radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D1 dopamine receptor)
-
Radioligand (e.g., [3H]-SCH-23390)
-
Test compound (Ecopipam or SCH-23390)
-
Non-specific binding control (e.g., a high concentration of a known antagonist like unlabeled SCH-23390 or cis-(Z)-flupenthixol)[5]
-
Assay buffer
-
96-well plates
-
Scintillation counter and fluid
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).[5]
-
Termination: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Ecopipam Reduced Tic Severity in Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ecopipam Hydrobromide and First-Generation Antipsychotics for Tourette's Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ecopipam (B1671091) hydrobromide, a novel dopamine-1 (D1) receptor antagonist, and first-generation antipsychotics (FGAs), the conventional treatment for Tourette's Syndrome (TS). The information presented herein is intended to support research, scientific evaluation, and drug development efforts by offering a comprehensive overview of their respective mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal trials.
Executive Summary
Tourette's Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics. The primary pharmacological interventions have historically been FGAs, which primarily act on the dopamine (B1211576) D2 receptor. However, their use is often limited by a challenging side-effect profile.[1][2] Ecopipam emerges as a first-in-class alternative that selectively targets the dopamine D1 receptor, potentially offering a more favorable safety profile while maintaining efficacy in tic reduction.[3][4][5] Recent Phase 3 clinical trial data for ecopipam suggests a significant reduction in tic severity and a lower risk of common FGA-associated adverse events like weight gain and movement disorders.[4][6]
Mechanism of Action
The pathophysiology of Tourette's Syndrome is linked to dysregulation in dopaminergic signaling within the basal ganglia-related circuits.[1] Ecopipam and FGAs modulate this system through distinct mechanisms.
Ecopipam Hydrobromide: Ecopipam is a selective antagonist of the dopamine D1 receptor.[7][8] It is hypothesized that supersensitivity of the D1 receptor may contribute to the repetitive and compulsive behaviors seen in Tourette's Syndrome.[8][9] By blocking the D1 receptor, ecopipam aims to normalize dopaminergic neurotransmission and reduce tic severity.[3]
First-Generation Antipsychotics (FGAs): FGAs, such as haloperidol (B65202) and pimozide (B1677891), are potent antagonists of the dopamine D2 receptor.[1][10] Their therapeutic effect in Tourette's is attributed to the blockade of D2 receptors in the brain, which reduces dopaminergic activity.[1][11] However, FGAs also interact with other receptors, including noradrenergic, cholinergic, and histaminergic receptors, contributing to their broad side-effect profile.[1][12]
Comparative Efficacy
Direct head-to-head clinical trials comparing ecopipam with first-generation antipsychotics are not yet available. However, data from separate clinical trials provide insights into their relative efficacy.
This compound: Key Clinical Trial Data
Recent clinical trials, particularly the Phase 2b and Phase 3 D1AMOND studies, have demonstrated the efficacy of ecopipam in reducing tics in children, adolescents, and adults with Tourette's Syndrome.[6][13][14]
Table 1: Summary of Ecopipam Efficacy Data from Clinical Trials
| Clinical Trial Phase | Primary Endpoint | Ecopipam Group | Placebo Group | p-value | Citation |
| Phase 3 (D1AMOND) | Time to relapse (pediatric) | 41.9% relapsed | 68.1% relapsed | 0.0084 | [8][13] |
| Phase 3 (D1AMOND) | Time to relapse (pediatric & adult) | 41.2% relapsed | 67.9% relapsed | 0.0050 | [8][13] |
| Phase 2b (D1AMOND) | Change in YGTSS Total Tic Score | -3.44 (LS mean difference) | - | 0.01 | [4][15] |
| Open-Label Study | Change in YGTSS Total Tic Score | Mean score reduced from 30.6 to 25.3 | - | 0.0004 | [7] |
YGTSS: Yale Global Tic Severity Scale; LS: Least Squares
First-Generation Antipsychotics: Efficacy Data
FGAs have been the standard of care for decades, with numerous studies supporting their efficacy in tic reduction.[1]
Table 2: Efficacy of Select First-Generation Antipsychotics in Tourette's Syndrome
| Drug | Efficacy Measure | Result | Citation |
| Haloperidol | Tic Reduction | 78%–91% reduction at max dosage of 10 mg | [1] |
| Haloperidol | Motor Tic Score Reduction (vs. Aripiprazole) | 58.5% reduction | [16] |
| Haloperidol | Phonic Tic Score Reduction (vs. Aripiprazole) | 66.2% reduction | [16] |
| Pimozide | Mechanism | D2 receptor antagonist, also blocks calcium channels | [1] |
Comparative Safety and Tolerability
A significant differentiator between ecopipam and FGAs is their side-effect profile. Ecopipam appears to circumvent many of the debilitating side effects associated with long-term FGA use.[4][17]
This compound: Adverse Events
The most commonly reported adverse events in ecopipam clinical trials are generally mild to moderate.[6]
Table 3: Common Adverse Events Reported in Ecopipam Clinical Trials
| Adverse Event | Phase 3 D1AMOND Study (%) | Open-Label Study (%) | Phase 2b Trial (%) |
| Somnolence/Sedation | 10.2% / - | 28% / 39% | 7.9% |
| Insomnia | 7.4% | 33% | 14.5% |
| Anxiety | 6.0% | 22% | - |
| Fatigue | 5.6% | 33% | 7.9% |
| Headache | 5.1% | 22% | 15.8% |
| Muscle Twitching | - | 22% | - |
| Restlessness | - | - | 5.3% |
| Citations: Phase 3[8][13], Open-Label[7], Phase 2b[4][15] |
Notably, clinical trials of ecopipam have not reported significant weight gain, metabolic changes, or drug-induced movement disorders, which are common concerns with FGAs.[4][6][15]
First-Generation Antipsychotics: Adverse Events
The utility of FGAs is often hampered by a wide range of adverse effects, stemming from their non-selective receptor binding.[1]
Table 4: Common Adverse Events Associated with First-Generation Antipsychotics
| Adverse Event Category | Specific Manifestations | Citation |
| Extrapyramidal Symptoms (EPS) | Parkinsonism, akathisia, dystonia, tardive dyskinesia | [1] |
| Metabolic Effects | Weight gain | [1] |
| Endocrine Effects | Hyperprolactinemia | [1] |
| Neurological Effects | Drowsiness, restlessness, neuroleptic malignant syndrome | [1] |
| Cardiovascular Effects | Cardiac risks (with some agents) | [18] |
| Other | Sexual dysfunction, sedation | [1] |
Furthermore, there are reports of FGAs paradoxically inducing or worsening tics in some individuals.[19][20]
Experimental Protocols
This compound: D1AMOND Phase 3 Clinical Trial (NCT05615220)
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.[21]
-
Participants: Children, adolescents, and adults with Tourette's Disorder.[8][21] A total of 167 pediatric and 49 adult subjects were enrolled.[8]
-
Procedure:
-
Open-Label Phase (12 weeks): All participants received ecopipam.[8][9] The dose was titrated to a target of 1.8 mg/kg/day.[6][22]
-
Randomization: Participants who showed a clinically meaningful reduction in tics (≥25% improvement on YGTSS-TTS at weeks 8 and 12) were randomized 1:1 to either continue ecopipam or switch to placebo.[6][9]
-
Double-Blind Withdrawal Phase (12 weeks): Participants were monitored for relapse.[8][9]
-
-
Primary Efficacy Endpoint: Time to relapse for pediatric subjects following randomization.[8] Relapse was defined as a 50% or greater loss of the tic improvement achieved during the open-label phase.[14]
-
Secondary Efficacy Endpoint: Time to relapse for the combined pediatric and adult population.[8]
First-Generation Antipsychotics: General Clinical Use Protocol
The administration of FGAs for Tourette's Syndrome typically follows a "start low, go slow" approach to mitigate side effects.
-
Drug Selection: Haloperidol and pimozide are the most commonly used FGAs for Tourette's.[1][11]
-
Initial Dosing: Treatment is initiated with a low dose, which is gradually increased until a therapeutic effect is achieved or side effects become intolerable.
-
Monitoring: Regular monitoring for adverse effects is crucial, particularly for:
-
Extrapyramidal symptoms (using scales like the Abnormal Involuntary Movement Scale - AIMS).
-
Metabolic changes (weight, glucose, lipids).
-
Prolactin levels.
-
Cardiac function (ECG), especially with pimozide.
-
-
Dose Adjustment: Doses are adjusted based on the balance between tic suppression and the emergence of adverse events.
Signaling Pathways and Logical Relationships
Caption: Ecopipam's mechanism of action via D1 receptor antagonism.
Caption: FGA's mechanism of action via D2 and other receptor antagonism.
Caption: Key comparative aspects of Ecopipam and FGAs.
Conclusion
This compound represents a promising development in the pharmacology of Tourette's Syndrome, offering a novel mechanism of action that translates to a distinct clinical profile compared to first-generation antipsychotics.[5] While FGAs are effective tic-suppressing agents, their utility is frequently compromised by a burdensome side-effect profile, including a high risk of extrapyramidal symptoms and metabolic disturbances.[1][2] Ecopipam has demonstrated comparable efficacy in reducing tics with a more favorable safety and tolerability profile in recent clinical trials, notably lacking the characteristic adverse events of FGAs.[4][6] As Emalex Biosciences prepares to meet with the FDA and other regulatory bodies, ecopipam may soon become a first-in-class treatment option, addressing a significant unmet need in the management of Tourette's Syndrome.[13][14][23] Further research, including long-term safety data and potential head-to-head trials, will be invaluable in fully elucidating the therapeutic position of ecopipam relative to existing treatments.
References
- 1. Update on the role of antipsychotics in the treatment of Tourette syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. publications.aap.org [publications.aap.org]
- 5. The first new type of drug for Tourette syndrome in over 50 years is close to the FDA’s doorstep | PharmaVoice [pharmavoice.com]
- 6. neurologylive.com [neurologylive.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. emalexbiosciences.com [emalexbiosciences.com]
- 10. Antipsychotics, First-Generation: Drug Class, Uses, Side Effects, Drug Names. [rxlist.com]
- 11. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. neurologylive.com [neurologylive.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Open-label study comparing the efficacy and tolerability of aripiprazole and haloperidol in the treatment of pediatric tic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How does Ecopipamcompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. droracle.ai [droracle.ai]
- 20. Antipsychotic-Associated Symptoms of Tourette Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Safety and Effect of 12‐Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biospace.com [biospace.com]
Safety Operating Guide
Safe Disposal of Ecopipam Hydrobromide: A Guide for Laboratory Professionals
The proper disposal of Ecopipam hydrobromide, an investigational selective antagonist for the D1/D5 dopamine (B1211576) receptor, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides detailed procedures for the safe handling and disposal of this compound waste in a research setting.
Regulatory Context
The disposal of chemical and pharmaceutical waste is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets national standards, primarily through the Resource Conservation and Recovery Act (RCRA).[1][2] State and local regulations may impose more stringent requirements.[1] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, the related hydrochloride salt is listed as harmful if swallowed (Acute toxicity, oral, Category 4).[3][4] Therefore, it is imperative to manage its disposal with diligence.
Material Classification
Before disposal, laboratory personnel must classify the waste stream containing this compound.
| Waste Type | Description | Hazard Classification (this compound SDS) [3] |
| Unused/Expired Product | Pure, unadulterated this compound powder. | Not a hazardous substance or mixture. |
| Contaminated Materials | Personal protective equipment (PPE), absorbent materials from spills, empty containers, and other labware that has come into contact with the compound. | Not a hazardous substance or mixture. |
| Solutions | Aqueous or solvent-based solutions containing this compound. | Dependent on the solvent. The overall mixture must be evaluated. |
Disposal Procedures
The primary principle for disposing of this compound is to do so in accordance with all applicable federal, state, and local regulations.[3] Sewer disposal is strongly discouraged to prevent the release of active pharmaceutical ingredients into waterways.[5][6]
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
For solutions, use a dedicated, leak-proof container. If the solvent is hazardous (e.g., flammable, corrosive), the waste must be managed as hazardous waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Waste Manifesting and Labeling:
-
Label the waste container clearly with "this compound Waste" and include the approximate concentration and quantity.
-
Follow your institution's specific procedures for hazardous waste labeling if other hazardous components are present in the mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and separate from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the pharmaceutical waste.
-
EHS will work with a licensed hazardous waste contractor for final disposal, which is typically incineration for pharmaceutical waste.[2]
-
Accidental Spill Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Ensure Personal Safety:
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[3]
-
-
Decontamination:
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[3]
-
-
Disposal of Spill Debris:
-
Collect all contaminated absorbent materials, PPE, and cleaning supplies in a sealed, properly labeled waste container.
-
Dispose of the contaminated material as this compound waste by contacting your EHS department.[3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
